molecular formula C8H16ClNO2 B031803 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride CAS No. 49637-21-0

4-(Pyrrolidin-1-yl)butanoic acid hydrochloride

Cat. No.: B031803
CAS No.: 49637-21-0
M. Wt: 193.67 g/mol
InChI Key: ZEWPJQOFVHRHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidin-1-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 . This pyrrolidine-based compound is primarily utilized in research and development as a building block and intermediate in organic synthesis and medicinal chemistry . The pyrrolidine ring is a privileged scaffold in drug discovery, highly valued for its three-dimensional, sp3-hybridized structure which allows medicinal chemists to efficiently explore pharmacophore space and stereochemistry, often leading to improved target selectivity and optimized pharmacokinetic profiles in drug candidates . As such, this compound serves as a versatile precursor in the synthesis of more complex molecules for biological evaluation. It is related to other research chemicals such as Pyrrolidine-1-butyric acid (CAS 85614-44-4) . Researchers employ this compound under controlled conditions to develop novel therapeutic agents. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications or human use.

Properties

IUPAC Name

4-pyrrolidin-1-ylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-8(11)4-3-7-9-5-1-2-6-9;/h1-7H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWPJQOFVHRHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564742
Record name 4-(Pyrrolidin-1-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49637-21-0
Record name 1-Pyrrolidinebutanoic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49637-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Pyrrolidin-1-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyrrolidin-1-yl)butanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)butanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the basic properties of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride, a biochemical reagent relevant to researchers and professionals in the fields of life sciences and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported information with data extrapolated from structurally similar molecules to offer a thorough profile.

Chemical and Physical Properties

This compound is a derivative of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system.[1] Its structure features a pyrrolidine ring N-substituted onto a butanoic acid backbone, and it is supplied as a hydrochloride salt to enhance stability and solubility.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
Molecular Formula C₈H₁₅NO₂・HCl--INVALID-LINK--
Molecular Weight 193.67 g/mol --INVALID-LINK--
Appearance White to off-white solidInferred from similar aminobutanoic acid hydrochlorides[2]
Melting Point Not reported
Solubility Soluble in water and polar organic solventsInferred from similar aminobutanoic acid hydrochlorides[2]
pKa (Carboxylic Acid) ~4.0 - 4.5Estimated based on 4-aminobutanoic acid (pKa ~4.53)[1]
pKa (Tertiary Amine) ~10.0 - 11.0Estimated based on typical tertiary amine hydrochlorides

Synthesis and Purification

A common approach involves the nucleophilic substitution of a haloalkanoic acid with the corresponding amine. In this case, pyrrolidine would be reacted with a 4-halobutanoic acid, such as 4-bromobutanoic acid, followed by conversion to the hydrochloride salt.

Proposed Synthesis Workflow:

Synthesis A Pyrrolidine C Reaction in a suitable solvent (e.g., Ethanol, Acetonitrile) with a base (e.g., K₂CO₃) A->C B 4-Bromobutanoic Acid B->C D 4-(Pyrrolidin-1-yl)butanoic Acid (Free Base) C->D Nucleophilic Substitution E Dissolution in a suitable solvent (e.g., Diethyl ether, Isopropanol) D->E F Addition of Hydrochloric Acid (e.g., HCl in ether or gaseous HCl) E->F G Precipitation and Filtration F->G Salt Formation H Drying under vacuum G->H I This compound H->I

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Representative):

  • N-Alkylation: To a solution of 4-bromobutanoic acid (1 equivalent) and a non-nucleophilic base such as potassium carbonate (2-3 equivalents) in a polar aprotic solvent like acetonitrile, add pyrrolidine (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at an elevated temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified 4-(Pyrrolidin-1-yl)butanoic acid free base in a suitable anhydrous solvent like diethyl ether or isopropanol.

  • Precipitation: Add a solution of hydrochloric acid in the same solvent (or bubble anhydrous HCl gas through the solution) until precipitation is complete.

  • Isolation and Drying: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

Standard analytical techniques can be employed to confirm the identity and purity of this compound.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrrolidine ring protons (typically in the range of 1.8-3.5 ppm), the three methylene groups of the butanoic acid chain (in the range of 1.9-3.2 ppm), and a broad signal for the carboxylic acid proton (downfield, >10 ppm). The protons adjacent to the nitrogen will be deshielded.
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), and signals for the carbons of the pyrrolidine ring and the butanoic acid chain.
FT-IR A broad absorption band for the O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), a strong C=O stretch for the carboxylic acid (around 1700-1730 cm⁻¹), and N-H⁺ stretching bands from the hydrochloride salt.
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak for the free base. PubChem predicts a [M+H]⁺ ion at m/z 158.11756.[3]

Pharmacological Profile and Mechanism of Action

Specific pharmacological data for this compound is not available. However, its structural similarity to GABA and other pyrrolidine-containing compounds allows for informed speculation on its potential biological activities.

The pyrrolidine moiety is a common scaffold in many biologically active compounds, contributing to properties like aqueous solubility and the ability to form hydrogen bonds.[4] Derivatives of pyrrolidine have shown a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticonvulsant effects.[5][6]

Given its structural relationship to GABA, this compound could potentially interact with the GABAergic system. GABA is the main inhibitory neurotransmitter in the central nervous system and acts on GABA-A and GABA-B receptors.[1] It is plausible that this compound could act as a GABA receptor agonist, antagonist, or modulator of GABA transport.

Potential Signaling Pathway Involvement:

Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride B GABA Transporter (GAT) A->B Potential Inhibition C GABA Receptor (GABA-A / GABA-B) A->C Potential Agonist/Antagonist Activity D Modulation of Neuronal Excitability C->D

Caption: Potential interaction points of this compound within a GABAergic synapse.

Further research, including binding assays and functional studies, would be necessary to elucidate the precise mechanism of action and pharmacological effects of this compound.

Safety and Handling

For research use only. Not intended for diagnostic or therapeutic use.[7] As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a research chemical with a structural framework that suggests potential for biological activity, particularly within the central nervous system. This guide has provided a summary of its known properties and, where data is lacking, has offered scientifically grounded inferences based on analogous compounds. The provided experimental frameworks for synthesis and analysis can serve as a starting point for researchers investigating this and similar molecules. Further empirical studies are required to fully characterize its physicochemical and pharmacological profile.

References

Navigating the Landscape of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Identifiers

A comprehensive understanding of a compound begins with its fundamental physicochemical properties. While experimental data for the hydrochloride salt is limited, predicted data and information for the parent compound are available.

PropertyValueSource
Molecular Formula C8H15NO2・HClSanta Cruz Biotechnology[2]
Molecular Weight 193.67 g/mol Santa Cruz Biotechnology[2]
Parent Compound CID 14855681PubChemLite[3]
Hydrochloride Compound CID 23004671PubChem[4]
Parent Compound IUPAC Name 4-(pyrrolidin-1-yl)butanoic acidPubChemLite[3]
Parent Compound SMILES C1CCN(C1)CCCC(=O)OPubChemLite[3]

Synthesis and Methodologies

Detailed experimental protocols for the direct synthesis of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride are not extensively documented in publicly accessible literature. However, the synthesis of pyrrolidine derivatives is a well-established area of organic chemistry.[5][6] Generally, the synthesis of such compounds involves the alkylation of pyrrolidine with a suitable butanoic acid derivative.

A plausible synthetic route could involve the reaction of pyrrolidine with a 4-halobutanoic acid ester, followed by hydrolysis of the ester and subsequent treatment with hydrochloric acid to yield the desired hydrochloride salt.

Below is a generalized workflow for the synthesis of a substituted pyrrolidine derivative, illustrating a common synthetic strategy in this chemical class.

G Pyrrolidine Pyrrolidine Alkylation Alkylation Reaction Pyrrolidine->Alkylation Butanoic_Acid_Derivative 4-Halobutanoic Acid Ester Butanoic_Acid_Derivative->Alkylation Intermediate_Ester 4-(Pyrrolidin-1-yl)butanoate Ester Alkylation->Intermediate_Ester Hydrolysis Ester Hydrolysis Intermediate_Ester->Hydrolysis Parent_Acid 4-(Pyrrolidin-1-yl)butanoic Acid Hydrolysis->Parent_Acid Acidification Acidification (HCl) Parent_Acid->Acidification Final_Product 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride Acidification->Final_Product

A generalized synthetic workflow for N-alkylated pyrrolidine derivatives.

Pharmacological Context and Potential

While specific pharmacological data for this compound is scarce, the pyrrolidine ring is a prominent scaffold in a multitude of biologically active compounds.[7][8] Derivatives of pyrrolidine have demonstrated a wide range of pharmacological activities, including but not limited to:

  • Anticonvulsant: Certain pyrrolidine-2,5-diones have shown efficacy in seizure models.[8]

  • Antiviral: The pyrrolidine core is present in several antiviral agents.[7]

  • Antibacterial and Antifungal: Various derivatives have been investigated for their antimicrobial properties.[7]

The incorporation of a butanoic acid chain introduces a GABA (gamma-aminobutyric acid) structural element, suggesting potential interactions with GABA receptors or related pathways, which are central to neuronal inhibition in the central nervous system.[9] However, without specific experimental data, any proposed mechanism of action for this compound remains speculative.

Conclusion

References

Technical Data Sheet: 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Subject: Molecular Weight and Chemical Properties of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride

This document provides a concise summary of the key chemical and physical properties of this compound, a biochemical reagent utilized in life science research.

Chemical Identity

PropertyValue
IUPAC Name 4-(pyrrolidin-1-yl)butanoic acid;hydrochloride
Molecular Formula C₈H₁₅NO₂・HCl[1][2]
Molecular Weight 193.67 g/mol [1][2]
CAS Number Not available

Structural Information

The molecular structure of this compound consists of a butanoic acid backbone with a pyrrolidine ring attached to the fourth carbon atom. The hydrochloride salt is formed by the protonation of the nitrogen atom in the pyrrolidine ring.

Physicochemical Properties

PropertyValue
Parent Compound 1-Pyrrolidinebutanoic acid[3]
Component Compounds 1-Pyrrolidinebutanoic acid, Hydrochloric Acid[3]

Logical Relationship of Components

The logical relationship for the formation of the hydrochloride salt can be visualized as the reaction between the free base, 4-(Pyrrolidin-1-yl)butanoic acid, and hydrochloric acid.

C8H15NO2 4-(Pyrrolidin-1-yl)butanoic acid (Free Base) C8H15NO2_HCl This compound (Salt) C8H15NO2->C8H15NO2_HCl + HCl HCl Hydrochloric Acid HCl->C8H15NO2_HCl

Caption: Formation of the hydrochloride salt.

This technical summary provides essential data for researchers and professionals working with this compound. For further information, consulting comprehensive chemical databases is recommended.

References

"4-(Pyrrolidin-1-yl)butanoic acid hydrochloride" chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available information on 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride. It should be noted that while structural and basic physicochemical data are available from chemical suppliers and databases, in-depth experimental studies, including detailed protocols and biological activity, are not extensively reported in publicly accessible scientific literature.

Core Chemical Structure and Identifiers

This compound is a chemical compound featuring a pyrrolidine ring attached via its nitrogen atom to a butanoic acid chain. The compound is supplied as a hydrochloride salt.

The chemical structure is as follows:

  • Molecular Formula: C₈H₁₅NO₂・HCl[1]

  • Molecular Weight: 193.67 g/mol [1]

  • IUPAC Name: 4-pyrrolidin-1-ylbutanoic acid hydrochloride

  • CAS Number: 85614-44-4 (for the parent acid)[2]

  • PubChem CID: 23004671[3]

  • SMILES: C1CCN(C1)CCCC(=O)O.[Cl-][3]

  • InChI Key: ZEWPJQOFVHRHKN-UHFFFAOYSA-M[3]

Physicochemical Properties

Quantitative experimental data for this compound is limited. The following table summarizes computed or predicted data available from chemical databases.[3][4]

PropertyValueSource
Molecular Weight 193.67 g/mol PubChem[3]
XlogP (predicted) -1.7PubChemLite[4]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 4PubChem[3]
Rotatable Bond Count 3PubChem[3]
Topological Polar Surface Area 40.5 ŲChemScene[5]
Monoisotopic Mass 193.08696 g/mol PubChem[3]

Hypothetical Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a plausible method can be inferred from general synthetic routes for N-alkylated amino acids. The following is a hypothetical protocol based on standard organic chemistry principles.

Reaction Scheme: Reductive amination of ethyl 4-oxobutanoate with pyrrolidine, followed by ester hydrolysis and salt formation.

Materials:

  • Pyrrolidine

  • Ethyl 4-oxobutanoate

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reductive Amination:

    • To a solution of ethyl 4-oxobutanoate (1.0 eq) in dichloromethane (DCM), add pyrrolidine (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.

    • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-(pyrrolidin-1-yl)butanoate.

  • Ester Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Monitor the hydrolysis by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Neutralize the aqueous solution to approximately pH 7 with 1M HCl.

  • Salt Formation and Isolation:

    • Further acidify the solution to pH 1-2 with concentrated HCl.

    • The product may precipitate out of the solution. If not, concentrate the aqueous solution to dryness.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/ether) to afford pure this compound.

Note: This is a generalized, hypothetical protocol. Actual reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization.

Potential Biological Significance (Contextual)

Direct biological activity or signaling pathway involvement for this compound is not documented. However, its structural motifs suggest potential areas of interest for researchers.

  • GABA Analogue: The 4-aminobutanoic acid backbone is the structure of the principal inhibitory neurotransmitter in the mammalian central nervous system, gamma-aminobutyric acid (GABA).[6] Analogs of GABA are a significant class of drugs used to treat conditions like epilepsy, neuropathic pain, and anxiety disorders.[7] The pyrrolidine moiety in the target compound makes it a conformationally restricted GABA analog, a strategy often used in drug design to enhance selectivity for specific GABA receptor subtypes.[8]

  • Pyrrolidine Scaffold: The pyrrolidine ring is a common scaffold in many biologically active compounds and FDA-approved drugs.[9] Pyrrolidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and effects on the central nervous system.[10][11]

Given these structural features, this compound could be a candidate for investigation in neuroscience research, particularly in studies related to GABAergic neurotransmission.

Visualizations

As no specific experimental workflows or signaling pathways are described for this compound, the following diagrams illustrate the hypothetical synthesis workflow and a conceptual relationship based on its structure.

G Hypothetical Synthesis Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Reductive Amination cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_reaction3 Step 3: Salt Formation cluster_product Final Product Pyrrolidine Pyrrolidine ReductiveAmination Combine with STAB in DCM Pyrrolidine->ReductiveAmination Oxobutanoate Ethyl 4-oxobutanoate Oxobutanoate->ReductiveAmination EsterIntermediate Ethyl 4-(pyrrolidin-1-yl)butanoate ReductiveAmination->EsterIntermediate Hydrolysis NaOH, EtOH/H₂O EsterIntermediate->Hydrolysis SaltFormation Addition of HCl Hydrolysis->SaltFormation FinalProduct 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride SaltFormation->FinalProduct

Caption: Hypothetical workflow for the synthesis of this compound.

G Conceptual Relationships Target 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride GABA GABA (γ-Aminobutyric acid) Target->GABA is an analog of PyrrolidineScaffold Pyrrolidine Scaffold Target->PyrrolidineScaffold contains GABA_Analogs GABA Analogs GABA->GABA_Analogs Bioactive Bioactive Pyrrolidine Derivatives PyrrolidineScaffold->Bioactive CNS_Activity Potential CNS Activity GABA_Analogs->CNS_Activity Bioactive->CNS_Activity

Caption: Conceptual diagram illustrating the structural relationship of the target compound to GABA and the pyrrolidine scaffold.

Conclusion

This compound is a commercially available compound with a well-defined chemical structure. While basic identifiers and computed physicochemical properties are accessible, a comprehensive technical profile is lacking in the public domain. There is no readily available experimental data on its synthesis, physical properties, or biological activity. Based on its structural similarity to the neurotransmitter GABA and the prevalence of the pyrrolidine scaffold in pharmacologically active molecules, it may hold potential as a research tool in neuroscience and drug discovery. However, any such application would necessitate foundational experimental characterization.

References

A Research Framework for Elucidating the Mechanism of Action of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride is a chemical entity with a structure suggesting potential bioactivity, yet its specific mechanism of action remains largely uncharacterized in publicly available scientific literature. The presence of a pyrrolidine ring, a common motif in neuroactive compounds, and a butanoic acid side chain, which bears resemblance to the neurotransmitter γ-aminobutyric acid (GABA), provides a compelling basis for postulating its interaction with the GABAergic system. This whitepaper presents a comprehensive research framework designed to systematically investigate the mechanism of action of this compound. The proposed studies encompass computational, in vitro, and ex vivo methodologies to explore its potential as a GABA receptor modulator, a GABA transporter inhibitor, or a prodrug for a GABAergic compound. This document is intended to serve as a technical guide for researchers seeking to elucidate the pharmacological profile of this and structurally related compounds.

Introduction: The Therapeutic Potential of Pyrrolidine Derivatives

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications.[1][2] Derivatives of pyrrolidine have been investigated for their potential as antibacterial, antifungal, antiviral, antimalarial, antitumor, anti-inflammatory, and anticonvulsant agents.[1][2] A significant number of these compounds exhibit activity within the central nervous system, often through modulation of neurotransmitter systems.

Of particular interest is the structural similarity of certain pyrrolidine derivatives to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The modulation of GABAergic signaling is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. Structurally, this compound incorporates a butanoic acid moiety, which is structurally analogous to GABA, and a pyrrolidine ring, which can influence physicochemical properties such as blood-brain barrier permeability. This structural combination suggests a high probability of interaction with components of the GABAergic system.

Given the absence of direct experimental evidence for the mechanism of action of this compound, this whitepaper proposes a multi-faceted research plan to systematically investigate its pharmacological properties. The following sections outline a series of experiments designed to test the hypothesis that this compound modulates GABAergic neurotransmission.

Hypothetical Mechanisms of Action

Based on its chemical structure, three primary hypothetical mechanisms of action are proposed for this compound:

  • Direct GABA Receptor Modulation: The compound may act as an agonist, antagonist, or allosteric modulator of GABAA or GABAB receptors.

  • Inhibition of GABA Transporters (GATs): It could potentially inhibit the reuptake of GABA from the synaptic cleft by targeting one or more of the GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1), thereby prolonging the inhibitory effect of GABA. Several N-alkylated pyrrolidine derivatives have been evaluated as potential inhibitors of GAT-1 and GAT-3.[3]

  • Prodrug Activity: The compound might be a prodrug that, after administration, is metabolized to an active GABAergic compound. Studies have suggested that pyrrolines can serve as brain-penetrating precursors for GABA analogues.[4]

The following experimental plan is designed to systematically evaluate each of these hypotheses.

Proposed Experimental Workflow

A logical and staged approach is proposed to efficiently investigate the mechanism of action of this compound. The workflow, depicted below, begins with computational studies to predict potential targets, followed by in vitro validation and subsequent ex vivo analysis.

experimental_workflow cluster_computational Computational Studies cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Analysis docking Molecular Docking (GABA Receptors, GATs) binding Receptor Binding Assays (GABA_A, GABA_B) docking->binding Identifies potential binding uptake GABA Uptake Assays (GAT-1, GAT-3) docking->uptake Identifies potential inhibition admet ADMET Prediction functional Electrophysiology (Patch-Clamp) binding->functional Confirms functional activity uptake->functional Confirms functional consequence brain_slices Brain Slice Electrophysiology functional->brain_slices Validates in tissue neurochemistry Neurochemical Analysis (HPLC) brain_slices->neurochemistry Correlates with neurotransmitter levels

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Computational Studies

4.1.1. Molecular Docking

  • Objective: To predict the binding affinity and mode of interaction of 4-(Pyrrolidin-1-yl)butanoic acid with the binding sites of GABAA and GABAB receptors, as well as GABA transporters (GAT-1 and GAT-3).

  • Methodology:

    • Obtain the three-dimensional crystal structures of the target proteins from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

    • Generate a 3D conformer of 4-(Pyrrolidin-1-yl)butanoic acid and perform energy minimization.

    • Define the binding site on the target proteins based on the co-crystallized ligands or known active sites.

    • Perform molecular docking using software such as AutoDock Vina or Glide.

    • Analyze the docking poses and scoring functions to predict the binding affinity and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). A study on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide utilized molecular docking to predict GABAergic and glutamatergic activities.[5]

In Vitro Assays

4.2.1. Radioligand Binding Assays

  • Objective: To experimentally determine the binding affinity of this compound for GABAA and GABAB receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cells expressing the target receptors (e.g., CHO cells stably expressing GABAA or GABAB receptors) or from rodent brain tissue.

    • Incubate the membrane preparations with a specific radioligand (e.g., [³H]muscimol for the GABAA receptor agonist site, [³H]bicuclline for the GABAA antagonist site, or [³H]GABA for the GABAB receptor) in the presence of increasing concentrations of this compound.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

4.2.2. GABA Uptake Inhibition Assay

  • Objective: To determine the inhibitory potency of this compound on GABA transporters.

  • Methodology:

    • Culture cells stably expressing the desired GABA transporter (e.g., HEK-293 cells expressing human GAT-1).

    • Pre-incubate the cells with varying concentrations of this compound or a known GAT inhibitor (e.g., tiagabine for GAT-1).

    • Initiate GABA uptake by adding [³H]GABA.

    • After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

    • Calculate the IC₅₀ value for the inhibition of GABA uptake.

Electrophysiological Studies

4.3.1. Patch-Clamp Electrophysiology

  • Objective: To characterize the functional effects of this compound on GABAA and GABAB receptors.

  • Methodology:

    • Use whole-cell patch-clamp recordings from neurons in primary culture or in acutely prepared brain slices, or from cell lines expressing the receptors of interest.

    • For GABAA receptors, hold the cell at a membrane potential of -60 mV and apply GABA to evoke an inward chloride current.

    • Co-apply this compound with GABA to determine if it modulates the GABA-evoked current.

    • For GABAB receptors, which are G-protein coupled, monitor the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

    • Apply this compound alone to test for agonistic activity, or in the presence of a known GABAB agonist (e.g., baclofen) to test for antagonistic or modulatory effects.

Hypothetical Signaling Pathway

Should this compound prove to be a GABAA receptor positive allosteric modulator, its mechanism would involve enhancing the inhibitory effect of GABA, leading to neuronal hyperpolarization. The following diagram illustrates this hypothetical signaling pathway.

gaba_a_pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ap Action Potential ca_channel Voltage-gated Ca²⁺ Channel ap->ca_channel Depolarizes ca_ion Ca²⁺ ca_channel->ca_ion Opens vesicle Synaptic Vesicle (containing GABA) ca_ion->vesicle Triggers fusion gaba_release GABA Release vesicle->gaba_release gaba GABA gaba_release->gaba gat GABA Transporter (GAT) gaba->gat Reuptake gaba_a_receptor GABA_A Receptor gaba->gaba_a_receptor Binds compound 4-(Pyrrolidin-1-yl)butanoic acid compound->gaba_a_receptor Binds (allosteric site) cl_channel Cl⁻ Channel Opening gaba_a_receptor->cl_channel Enhances GABA effect cl_ion Cl⁻ Influx cl_channel->cl_ion hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) cl_ion->hyperpolarization

Caption: Hypothetical signaling pathway of a positive allosteric modulator of the GABAA receptor.

Quantitative Data Summary (Hypothetical)

Upon completion of the proposed experiments, the quantitative data should be summarized in a clear and structured format for easy comparison. The following table provides a template for presenting the hypothetical results.

Assay Target Metric Hypothetical Value
Radioligand BindingGABAA ReceptorKᵢ (µM)> 100
Radioligand BindingGABAB ReceptorKᵢ (µM)> 100
GABA Uptake InhibitionGAT-1IC₅₀ (µM)5.2
GABA Uptake InhibitionGAT-3IC₅₀ (µM)25.8
ElectrophysiologyGABAA Current ModulationEC₅₀ (µM)Not applicable

Conclusion

While the precise mechanism of action of this compound is currently unknown, its chemical structure strongly suggests a potential interaction with the GABAergic system. The research framework outlined in this whitepaper provides a systematic and comprehensive approach to elucidate its pharmacological profile. The proposed computational, in vitro, and ex vivo experiments will enable a thorough investigation of its potential as a GABA receptor modulator, a GABA transporter inhibitor, or a GABAergic prodrug. The findings from these studies will be crucial in determining the therapeutic potential of this compound and will guide future drug development efforts in the field of neuroscience.

References

A Technical Guide to Investigating 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride as a Potential GABA Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical framework for the investigation of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride as a potential gamma-aminobutyric acid (GABA) analog. As of the time of writing, there is a lack of publicly available research data specifically evaluating the pharmacological properties of this compound in the context of GABAergic neurotransmission. The experimental protocols and potential data presented herein are illustrative and intended to guide future research.

Introduction: The Therapeutic Potential of GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2] The modulation of GABAergic signaling has been a cornerstone of treatment for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, the development of GABA analogs—compounds that mimic the structure and/or function of GABA—remains an active area of pharmaceutical research.[3] These analogs can exert their effects through various mechanisms, including direct agonism or antagonism of GABA receptors (GABA-A and GABA-B), modulation of GABA metabolism, or inhibition of GABA reuptake from the synaptic cleft.[1][4]

This guide focuses on the potential of this compound as a novel GABA analog. While direct evidence is currently unavailable, its structural features warrant a systematic investigation into its pharmacological profile.

Compound Profile: this compound

This compound is a biochemical reagent available for research purposes.[5][6][7] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C8H15NO2 • HCl[7]
Molecular Weight 193.67 g/mol [7]
Chemical Structure (See Figure 1)
Synonyms 1-Pyrrolidinebutanoic acid hydrochloride[8]
Physical Form Not specified in available literature

Figure 1: 2D Structure of 4-(Pyrrolidin-1-yl)butanoic acid

Structural Rationale for Potential GABAergic Activity

The rationale for investigating this compound as a GABA analog is based on its structural similarity to GABA and other known GABAergic compounds. The core structure contains a butanoic acid moiety, which is also the backbone of GABA (4-aminobutanoic acid). The presence of a terminal carboxylic acid group and a nitrogen atom separated by a four-carbon chain is a key pharmacophoric feature for many GABA receptor ligands.

The pyrrolidine ring is a common substituent in various neurologically active compounds. For instance, certain pyrrolidine derivatives have been shown to act as GABA uptake inhibitors, thereby increasing the synaptic concentration of GABA.[4] The specific substitution of the pyrrolidine nitrogen at the 4-position of the butanoic acid chain creates a tertiary amine, which will be protonated at physiological pH. This cationic center, in conjunction with the anionic carboxylate group, could facilitate interaction with the binding sites of GABA receptors or transporters.

A Proposed Research Framework for Evaluation

A comprehensive evaluation of this compound's potential as a GABA analog would require a multi-tiered approach, encompassing in vitro and in vivo studies.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial step is to determine if the compound interacts directly with GABA receptors or transporters.

4.1.1 Experimental Protocols

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of the compound for GABA-A and GABA-B receptors.

    • Methodology: Competitive radioligand binding assays using cell membranes prepared from tissues or cell lines expressing the target receptors.

      • GABA-A Receptors: Use a radiolabeled GABA-A agonist (e.g., [³H]muscimol) or antagonist (e.g., [³H]SR95531) in the presence of varying concentrations of the test compound.

      • GABA-B Receptors: Use a radiolabeled GABA-B agonist (e.g., [³H]GABA in the presence of a GABA-A antagonist) or antagonist (e.g., [³H]CGP54626).

    • Data Analysis: Calculate the inhibitory constant (Ki) from the IC50 values obtained from concentration-response curves.

  • Functional Assays:

    • Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at GABA receptors.

    • Methodology:

      • Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: Express specific GABA-A or GABA-B receptor subunit combinations in Xenopus oocytes. Apply the compound alone (to test for agonism) or in combination with GABA (to test for modulation or antagonism) and measure the resulting ion currents.

      • Patch-Clamp Electrophysiology in Cultured Neurons or Cell Lines: Perform whole-cell patch-clamp recordings from cells endogenously or recombinantly expressing GABA receptors. This allows for a more detailed characterization of the compound's effect on receptor kinetics.

    • Data Analysis: Generate concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

  • GABA Transporter (GAT) Inhibition Assays:

    • Objective: To assess the compound's ability to inhibit GABA reuptake.

    • Methodology: Use synaptosomes or cell lines expressing different GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1). Measure the uptake of [³H]GABA in the presence of varying concentrations of the test compound.

    • Data Analysis: Determine the IC50 for the inhibition of GABA uptake for each transporter subtype.

4.1.2 Hypothetical Data Presentation

The quantitative data obtained from these in vitro studies could be summarized as follows:

Table 1: Hypothetical In Vitro Pharmacological Profile

AssayTargetParameterResult
Binding Affinity GABA-A ReceptorKi (µM)TBD
GABA-B ReceptorKi (µM)TBD
Functional Activity GABA-A ReceptorEC50/IC50 (µM)TBD
GABA-B ReceptorEC50/IC50 (µM)TBD
Transporter Inhibition GAT-1IC50 (µM)TBD
GAT-3IC50 (µM)TBD

4.1.3 Visualizing the Experimental Workflow

experimental_workflow cluster_outputs Key In Vitro Endpoints compound 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride binding_assays Receptor Binding Assays (GABA-A, GABA-B) compound->binding_assays functional_assays Functional Assays (Electrophysiology) compound->functional_assays transporter_assays GAT Inhibition Assays compound->transporter_assays affinity Binding Affinity (Ki) binding_assays->affinity activity Functional Activity (Agonist/Antagonist/Modulator) functional_assays->activity uptake_inhibition Uptake Inhibition (IC50) transporter_assays->uptake_inhibition

In Vitro Evaluation Workflow

Elucidating the Mechanism of Action

Based on the initial in vitro results, further experiments would be necessary to precisely define the mechanism of action.

4.2.1 Signaling Pathways

Understanding the downstream effects of GABA receptor activation is crucial. The following diagram illustrates the canonical signaling pathways for GABA-A and GABA-B receptors.

gaba_signaling cluster_gaba_a GABA-A Receptor Signaling cluster_gaba_b GABA-B Receptor Signaling gaba_a GABA-A Receptor (Ligand-gated ion channel) cl_influx Cl- Influx gaba_a->cl_influx Activation hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition Leads to gaba_b GABA-B Receptor (GPCR) g_protein Gi/o Protein gaba_b->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition kir GIRK K+ Channel g_protein->kir Activation ca_channel Voltage-gated Ca2+ Channel g_protein->ca_channel Inhibition camp ↓ cAMP adenylyl_cyclase->camp k_efflux K+ Efflux kir->k_efflux ca_influx_inhibition ↓ Ca2+ Influx ca_channel->ca_influx_inhibition k_efflux->inhibition Leads to ca_influx_inhibition->inhibition Leads to

GABAergic Signaling Pathways

If the compound shows activity at GABA-B receptors, further studies, such as cAMP assays, would be warranted to confirm its effect on the downstream signaling cascade.

In Vivo Assessment

Positive in vitro results would justify advancing the compound to in vivo studies in animal models to assess its physiological effects and therapeutic potential.

4.3.1 Experimental Protocols

  • Pharmacokinetic (PK) Studies:

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

    • Methodology: Administer the compound to rodents via various routes (e.g., intravenous, intraperitoneal, oral) and collect blood samples at multiple time points. Analyze plasma concentrations using LC-MS/MS.

    • Data Analysis: Calculate key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

  • Behavioral Pharmacological Studies:

    • Objective: To evaluate the compound's effects on behaviors relevant to GABAergic modulation.

    • Methodology:

      • Anticonvulsant Activity: Use models such as the maximal electroshock (MES) test or the pentylenetetrazol (PTZ)-induced seizure test.

      • Anxiolytic Activity: Employ tests like the elevated plus-maze (EPM) or the light-dark box test.

      • Sedative/Hypnotic Effects: Measure changes in locomotor activity and use the loss-of-righting reflex as an indicator of hypnotic effects.

  • Preliminary Toxicology:

    • Objective: To assess the acute toxicity and tolerability of the compound.

    • Methodology: Administer escalating doses of the compound and monitor for adverse effects and mortality over a defined period.

4.3.2 Hypothetical Data Presentation

Efficacy in a relevant disease model could be presented as follows:

Table 2: Hypothetical In Vivo Efficacy in a Seizure Model

Animal ModelDose (mg/kg)Route of AdministrationEndpointResult
PTZ-induced Seizures 10i.p.Seizure Latency (s)TBD
30i.p.Seizure Latency (s)TBD
100i.p.Seizure Latency (s)TBD
10i.p.% Protection from SeizuresTBD
30i.p.% Protection from SeizuresTBD
100i.p.% Protection from SeizuresTBD

Conclusion and Future Directions

This compound presents an intriguing, yet uncharacterized, candidate for a novel GABA analog based on its structural features. The research framework outlined in this guide provides a systematic pathway for its evaluation, from initial receptor interaction studies to in vivo efficacy models. Should this compound demonstrate significant activity at GABA receptors or transporters, coupled with a favorable pharmacokinetic and safety profile, it could represent a valuable lead compound for the development of new therapeutics for neurological and psychiatric disorders. The logical progression of these studies is essential to unlock the potential of this and similar molecules in the vast landscape of neuropharmacology.

logical_relationship start Structural Analysis & Hypothesis in_vitro In Vitro Evaluation (Binding, Function, Uptake) start->in_vitro in_vivo In Vivo Assessment (PK, Efficacy, Safety) in_vitro->in_vivo Positive Results no_activity No Significant Activity in_vitro->no_activity Negative Results lead_compound Lead Compound Identification in_vivo->lead_compound Favorable Profile in_vivo->no_activity Unfavorable Profile

Drug Discovery Logic Flow

References

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The five-membered N-substituted pyrrolidine ring system has emerged as a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and investigational compounds. Its unique stereochemical and physicochemical properties allow for the development of potent and selective modulators of a wide array of biological targets. This technical guide provides an in-depth analysis of the diverse biological activities of N-substituted pyrrolidine compounds, complete with quantitative data, detailed experimental methodologies, and visualizations of key molecular pathways and experimental workflows for researchers, scientists, and drug development professionals.

The versatility of the N-substituted pyrrolidine moiety is evidenced by its presence in drugs targeting a broad spectrum of diseases. From anticancer and antidiabetic agents to novel therapeutics for neurological and inflammatory disorders, this scaffold continues to be a focal point of innovative drug design.[1][2][3] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for precise three-dimensional positioning of substituents, enabling optimal interactions with biological targets and enhancing stereoisomeric differentiation in biological activity.[1][3]

Diverse Pharmacological Activities of N-Substituted Pyrrolidine Compounds

N-substituted pyrrolidine derivatives have demonstrated significant activity across a multitude of therapeutic areas:

  • Anticancer Activity: A substantial number of N-substituted pyrrolidines have been investigated for their antiproliferative effects. These compounds often exert their activity through mechanisms such as the inhibition of crucial enzymes like dihydrofolate reductase (DHFR) or by modulating key signaling pathways involved in cancer cell growth and survival.[3][4]

  • Antidiabetic Activity: A prominent class of N-substituted pyrrolidines acts as dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.[2][5] By inhibiting DPP-IV, these compounds increase the levels of incretin hormones, leading to enhanced insulin secretion and improved glycemic control.[6] Other derivatives have shown potential as α-amylase inhibitors, reducing postprandial hyperglycemia.[2]

  • Central Nervous System (CNS) Activity: The pyrrolidine scaffold is a key component in various CNS-active agents, including anticonvulsants and opioid receptor modulators.[1][3] The stereochemistry of the pyrrolidine ring is often critical for achieving the desired pharmacological effect in the CNS.[1]

  • Antimicrobial and Antiviral Activity: Researchers have also explored N-substituted pyrrolidines for their potential as antibacterial, antifungal, and antiviral agents, with some compounds exhibiting promising minimum inhibitory concentrations (MICs) against various pathogens.[2]

Quantitative Biological Data

The following tables summarize the quantitative biological activity of representative N-substituted pyrrolidine compounds from the literature.

Table 1: Anticancer Activity of Selected N-Substituted Pyrrolidine Derivatives

Compound ClassCell LineIC50 (µM)Reference
Spiro[pyrrolidine-3,3′-oxindoles]MCF-7 (Breast Cancer)0.42 - 0.78[4]
Spiro[pyrrolidine-3,3′-oxindoles]HT-29 (Colon Cancer)0.39 - 0.92[4]
Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analoguesMCF-7 (Breast Cancer)17[1]
Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analoguesHeLa (Cervical Cancer)19[1]
Pyrrolidine-based thiosemicarbazones (DHFR Inhibitors)DHFR Enzyme12.37 ± 0.48[7]

Table 2: Antidiabetic Activity of Selected N-Substituted Pyrrolidine Derivatives

Compound ClassTargetIC50 / Inhibition (%)Reference
Pyrrolidine sulfonamide derivativesDPP-IV11.32 ± 1.59 µM (IC50)[2]
Rhodanine-substituted spirooxindole pyrrolidinesα-amylase1.57 ± 0.10 µg/mL (IC50)[2]
N-benzoylthiourea-pyrrolidine derivativesα-amylase1.49 ± 0.10 µg/mL (IC50)[2]

Key Signaling Pathways and Mechanisms of Action

The biological effects of N-substituted pyrrolidine compounds are underpinned by their interaction with specific signaling pathways.

DPP-IV Inhibition Pathway

N-substituted pyrrolidines are prominent as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. The inhibition of DPP-IV prevents the degradation of incretin hormones such as GLP-1 and GIP. This leads to increased insulin secretion from pancreatic β-cells and reduced glucagon release from α-cells, ultimately resulting in lower blood glucose levels.

DPP_IV_Inhibition_Pathway cluster_0 N-Substituted Pyrrolidine (DPP-IV Inhibitor) cluster_1 Physiological Response N-Substituted\nPyrrolidine N-Substituted Pyrrolidine DPP-IV DPP-IV N-Substituted\nPyrrolidine->DPP-IV inhibits GLP-1/GIP Incretins (GLP-1, GIP) DPP-IV->GLP-1/GIP degrades Pancreatic β-cells Pancreatic β-cells GLP-1/GIP->Pancreatic β-cells stimulates Pancreatic α-cells Pancreatic α-cells GLP-1/GIP->Pancreatic α-cells inhibits Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion leads to Glucagon Release Glucagon Release Pancreatic α-cells->Glucagon Release leads to Blood Glucose Lowered Blood Glucose Insulin Secretion->Blood Glucose Glucagon Release->Blood Glucose

DPP-IV Inhibition Signaling Pathway
Opioid Receptor Signaling

Certain N-substituted pyrrolidine derivatives act as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor activates intracellular signaling cascades, leading to analgesic effects. Key downstream events include the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAP kinase pathways.

Opioid_Receptor_Signaling N-Substituted\nPyrrolidine Agonist N-Substituted Pyrrolidine Agonist Opioid Receptor (GPCR) Opioid Receptor (GPCR) N-Substituted\nPyrrolidine Agonist->Opioid Receptor (GPCR) binds to G-protein (Gi/o) G-protein (Gi/o) Opioid Receptor (GPCR)->G-protein (Gi/o) activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase inhibits Ion Channels Ca2+ & K+ Channels G-protein (Gi/o)->Ion Channels modulates MAPK Pathway MAP Kinase Pathway G-protein (Gi/o)->MAPK Pathway activates cAMP cAMP Adenylyl Cyclase->cAMP produces Analgesia Analgesia cAMP->Analgesia Ion Channels->Analgesia MAPK Pathway->Analgesia

Opioid Receptor Signaling Pathway

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activity of novel compounds.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of a compound to inhibit the DHFR enzyme, which is a target for some anticancer drugs. The activity is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADPH.[1]

Materials:

  • DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (N-substituted pyrrolidine derivative)

  • Positive control (e.g., Methotrexate)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or control.

  • Initiate the reaction by adding DHF and NADPH.

  • Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

  • Calculate the rate of reaction for each concentration.

  • Determine the percent inhibition and calculate the IC50 value.

DHFR_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution (96-well plate) cluster_2 Data Analysis Serial Dilutions Prepare Serial Dilutions of Test Compound Add Reagents Add Buffer, DHFR, and Test Compound Serial Dilutions->Add Reagents Reagent Prep Prepare DHFR, DHF, and NADPH Solutions Reagent Prep->Add Reagents Initiate Reaction Add DHF and NADPH Add Reagents->Initiate Reaction Measure Absorbance Kinetic Measurement at 340 nm Initiate Reaction->Measure Absorbance Calculate Rates Calculate Reaction Rates Measure Absorbance->Calculate Rates Calculate Inhibition Calculate % Inhibition Calculate Rates->Calculate Inhibition Determine IC50 Determine IC50 Value Calculate Inhibition->Determine IC50

DHFR Inhibition Assay Workflow
In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[4]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Test compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilizing agent (e.g., DMSO)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment and Incubation cluster_2 Measurement and Analysis Seed Cells Seed Cells in 96-well Plate Incubate Overnight Incubate Overnight Seed Cells->Incubate Overnight Treat Cells Treat with Test Compound Incubate Overnight->Treat Cells Incubate Treatment Incubate for 24-72h Treat Cells->Incubate Treatment Add MTT Add MTT Solution Incubate Treatment->Add MTT Incubate MTT Incubate for Formazan Crystal Formation Add MTT->Incubate MTT Solubilize Add Solubilizing Agent Incubate MTT->Solubilize Measure Absorbance Measure Absorbance (e.g., 570 nm) Solubilize->Measure Absorbance Calculate Viability Calculate % Cell Viability Measure Absorbance->Calculate Viability Determine IC50 Determine IC50 Value Calculate Viability->Determine IC50

MTT Assay Workflow for Anticancer Activity

Conclusion

The N-substituted pyrrolidine scaffold remains a highly attractive and versatile platform in the ongoing quest for novel and effective therapeutic agents. The wealth of research into their synthesis and biological evaluation continues to uncover new lead compounds with diverse mechanisms of action. A thorough understanding of their structure-activity relationships, coupled with detailed mechanistic studies and standardized biological assays, is paramount for the successful translation of these promising molecules from the laboratory to the clinic. This guide serves as a comprehensive resource for researchers dedicated to harnessing the full therapeutic potential of N-substituted pyrrolidine compounds.

References

Pyrrolidine Derivatives: A Comprehensive Technical Guide for Central Nervous System Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, serves as a pivotal scaffold in the design and discovery of a diverse array of therapeutic agents targeting the central nervous system (CNS).[1][2][3] Its unique structural and physicochemical properties, including its ability to form hydrogen bonds, its presence in the essential amino acid proline, and its capacity for stereospecific interactions, make it a privileged structure in medicinal chemistry.[2][3] This technical guide provides an in-depth exploration of pyrrolidine derivatives in CNS research, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used in their evaluation.

Therapeutic Applications of Pyrrolidine Derivatives in the CNS

Pyrrolidine-based compounds have demonstrated significant therapeutic potential across a spectrum of neurological and psychiatric disorders. Key areas of application include nootropics for cognitive enhancement, anticonvulsants for the treatment of epilepsy, and emerging roles in neurodegenerative diseases like Alzheimer's and Parkinson's.

Nootropics: Enhancing Cognitive Function

The racetam class of drugs, characterized by a 2-oxopyrrolidine core, represents one of the earliest and most well-known groups of nootropic agents.

  • Piracetam , the archetypal racetam, is a cyclic derivative of the neurotransmitter GABA and is thought to improve cognitive function by enhancing neuronal membrane fluidity and neurotransmission.

  • Nefiracetam , a newer pyrrolidone derivative, has shown promise in preclinical models of dementia.[4] Its cognitive-enhancing effects are attributed to a multifaceted mechanism of action, including the potentiation of cholinergic and GABAergic systems, and modulation of NMDA receptors and calcium channels.[5]

Anticonvulsants: Managing Epileptic Seizures

Pyrrolidine derivatives are central to the development of novel antiepileptic drugs (AEDs).

  • Levetiracetam , a widely prescribed AED, features a pyrrolidone scaffold and exerts its anticonvulsant effect through a unique mechanism involving binding to the synaptic vesicle protein 2A (SV2A), thereby modulating neurotransmitter release.[6]

  • Pyrrolidine-2,5-diones represent a versatile class of anticonvulsants. Structure-activity relationship (SAR) studies have shown that substitutions at the 3-position of the pyrrolidine-2,5-dione ring significantly influence their anticonvulsant profile, with various derivatives showing efficacy in models of both generalized tonic-clonic and absence seizures.[7][8][9]

Mechanisms of Action: Signaling Pathways and Molecular Targets

The diverse pharmacological effects of pyrrolidine derivatives stem from their interactions with a range of CNS targets.

Levetiracetam and Synaptic Vesicle Protein 2A (SV2A)

Levetiracetam's primary mechanism of action involves its specific and high-affinity binding to SV2A, a transmembrane protein found on synaptic vesicles.[6][10] This interaction is believed to modulate the release of neurotransmitters, although the precise downstream effects are still under investigation. Evidence suggests that levetiracetam's binding to SV2A may interfere with the protein's role in synaptic vesicle priming and trafficking.[6][11]

Levetiracetam_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Levetiracetam Levetiracetam SV2A SV2A Levetiracetam->SV2A Binds to SynapticVesicle Synaptic Vesicle SV2A->SynapticVesicle Modulates Priming & Trafficking Neurotransmitter SynapticVesicle->Neurotransmitter Release Receptor Neurotransmitter Receptor Neurotransmitter->Receptor Binds to Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca_channel->Ca_ion Influx Ca_ion->SynapticVesicle Triggers Exocytosis cleft_space

Caption: Levetiracetam's mechanism of action at the presynaptic terminal.

Nefiracetam's Multi-target Engagement

Nefiracetam exhibits a more complex pharmacological profile, interacting with multiple signaling pathways to produce its nootropic effects.

  • G-protein and Calcium Channel Modulation: Nefiracetam has been shown to interact with G-proteins, leading to the modulation of N- and L-type calcium channels.[5] This can enhance neurotransmitter release.

  • NMDA Receptor Potentiation: Nefiracetam potentiates NMDA receptor function through a mechanism involving the activation of Protein Kinase C (PKC).[12] This leads to a reduction in the magnesium block of the NMDA receptor, thereby enhancing glutamatergic neurotransmission.[12]

Nefiracetam_Signaling cluster_gprotein G-protein Pathway cluster_nmda NMDA Receptor Pathway Nefiracetam Nefiracetam G_protein G-protein Nefiracetam->G_protein PKC Protein Kinase C (PKC) Nefiracetam->PKC Activates Ca_channel N/L-type Ca²⁺ Channel G_protein->Ca_channel Modulates Ca_ion ↑ Ca²⁺ Influx Ca_channel->Ca_ion Neurotransmitter_release ↑ Neurotransmitter Release Ca_ion->Neurotransmitter_release NMDA_R NMDA Receptor PKC->NMDA_R Phosphorylates Mg_block ↓ Mg²⁺ Block NMDA_R->Mg_block Glutamate_signaling ↑ Glutamatergic Signaling NMDA_R->Glutamate_signaling

Caption: Nefiracetam's dual signaling pathways in the CNS.

Quantitative Data Summary

The following tables provide a summary of quantitative data for representative pyrrolidine derivatives, highlighting their binding affinities and in vivo efficacy.

Table 1: Binding Affinities of Pyrrolidine Derivatives for CNS Targets

CompoundTargetAssay TypeKi (nM)IC50 (nM)SpeciesReference
LevetiracetamSV2ARadioligand Binding8000-Rat[13]
SeletracetamSV2ARadioligand Binding--Human[11]
BrivaracetamSV2ARadioligand Binding--Human[14]
NefiracetamGABAA ReceptorRadioligand Binding-8.5-[4]
Compound 26 CXCR4Radioligand Binding-79Human[15][16]
Compound 22c DNA gyraseEnzyme Inhibition-120E. coli[15]

Table 2: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives in Animal Models

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)6 Hz ED50 (mg/kg)SpeciesReference
Compound 15 69.89--Rat[17]
Compound 12 16.13134.0-Mouse[9]
Compound 23 46.07128.8-Mouse[9]
Compound 6 68.30-28.20 (32 mA)Mouse[7]
Compound 30 45.6-39.5 (32 mA)Mouse[13]
Compound 4 62.14-75.59Mouse[8]
Compound 69k 80.38-108.80Mouse[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline key experimental protocols used in the study of pyrrolidine derivatives for CNS applications.

Synthesis of Levetiracetam

This protocol describes a common synthetic route to Levetiracetam.[18][19][20]

Materials:

  • (S)-2-aminobutanamide hydrochloride

  • 4-chlorobutyryl chloride

  • Potassium hydroxide

  • Dichloromethane

  • Tetra-n-butylammonium bromide (phase transfer catalyst)

  • Ethyl acetate (for recrystallization)

Procedure:

  • Acylation: Dissolve (S)-2-aminobutanamide hydrochloride in dichloromethane. Cool the solution in an ice bath.

  • Slowly add a solution of 4-chlorobutyryl chloride in dichloromethane to the reaction mixture while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cyclization: Add a solution of potassium hydroxide and a catalytic amount of tetra-n-butylammonium bromide to the reaction mixture.

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Work-up: Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from hot ethyl acetate to yield pure (S)-2-(2-oxopyrrolidin-1-yl)butanamide (Levetiracetam).

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant compounds against generalized tonic-clonic seizures.[7]

Materials:

  • Electroconvulsive shock generator with corneal electrodes

  • Male CF-1 or C57BL/6 mice (20-25 g)

  • Test compound and vehicle

  • 0.5% tetracaine hydrochloride (topical anesthetic)

  • 0.9% saline solution

Procedure:

  • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral).

  • At the time of peak effect of the drug, apply a drop of topical anesthetic to the corneas of each mouse.

  • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through the corneal electrodes.

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Abolition of the tonic hindlimb extension is considered protection.

  • Calculate the median effective dose (ED50) using a probit analysis of the dose-response data.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for generalized myoclonic and absence seizures.

Materials:

  • Male CF-1 or C57BL/6 mice (20-25 g)

  • Test compound and vehicle

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

Procedure:

  • Administer the test compound or vehicle to the mice.

  • At the time of peak effect, inject PTZ subcutaneously in the loose skin on the back of the neck.

  • Place the mouse in an individual observation cage.

  • Observe the animal for 30 minutes for the onset of clonic seizures (characterized by rhythmic contractions of the limbs and facial muscles).

  • The absence of a clonic seizure lasting for at least 5 seconds is considered protection.

  • Determine the ED50 of the test compound.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Modulation

This protocol is adapted from studies investigating the effects of nefiracetam on NMDA receptor currents.[12][21]

Materials:

  • Primary cortical or hippocampal neurons in culture

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass microelectrodes

  • External solution (containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES)

  • Internal solution (containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, GTP)

  • NMDA and glycine (agonists)

  • Test compound (e.g., nefiracetam)

Procedure:

  • Prepare neuronal cultures on coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull a glass microelectrode to a resistance of 3-7 MΩ and fill it with internal solution.

  • Approach a neuron with the microelectrode under positive pressure.

  • Form a gigaohm seal between the pipette tip and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 to -70 mV.

  • Apply NMDA and glycine to the bath to evoke an inward current.

  • After establishing a stable baseline response, co-apply the test compound with the agonists and record the change in current amplitude.

  • Analyze the data to determine the effect of the compound on NMDA receptor function.

CNS Drug Discovery and Development Workflow

The development of new CNS drugs is a complex, multi-stage process. The following diagram illustrates a typical workflow.

CNS_Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_regulatory Regulatory & Post-Market Target_ID Target Identification & Validation Lead_Gen Lead Generation (HTS, SAR) Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Assays (Binding, Functional) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Efficacy, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I (Safety, PK) Tox->Phase_I Phase_II Phase II (Efficacy, Dosing) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Review Regulatory Review NDA->Review Approval Approval & Launch Review->Approval Phase_IV Phase IV (Post-market Surveillance) Approval->Phase_IV

Caption: A generalized workflow for CNS drug discovery and development.

Conclusion

Pyrrolidine derivatives continue to be a rich source of novel therapeutic agents for a wide range of CNS disorders. Their structural versatility allows for fine-tuning of pharmacological activity, leading to compounds with improved efficacy and safety profiles. The ongoing exploration of their mechanisms of action, facilitated by advanced experimental techniques, will undoubtedly pave the way for the next generation of CNS therapies. This guide provides a foundational understanding of the key aspects of pyrrolidine derivative research, from their chemical synthesis and biological evaluation to their complex interactions with neuronal signaling pathways.

References

Butanoic acid analogues in pharmacology and drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Butanoic Acid Analogues in Pharmacology and Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butanoic acid, a short-chain fatty acid, and its analogues represent a versatile chemical scaffold with significant therapeutic potential across various disease areas. These compounds have garnered substantial interest in pharmacology and drug discovery primarily due to their roles as Histone Deacetylase (HDAC) inhibitors and as analogues of the neurotransmitter gamma-Aminobutyric acid (GABA). This technical guide provides a comprehensive overview of the core pharmacology, drug discovery applications, quantitative biological data, and key experimental protocols related to butanoic acid analogues. It aims to serve as a foundational resource for researchers engaged in the exploration and development of this promising class of molecules.

Core Pharmacology of Butanoic Acid Analogues

Butanoic acid derivatives exert their pharmacological effects through several primary mechanisms of action. The two most extensively studied pathways involve the inhibition of histone deacetylases and the modulation of the GABAergic system.

Histone Deacetylase (HDAC) Inhibition

Butanoic acid is a well-established inhibitor of class I and II HDAC enzymes.[1][2] This inhibition leads to the hyperacetylation of histone proteins, which relaxes chromatin structure and alters the expression of a small percentage (around 2%) of genes.[3] This epigenetic modification is central to the anti-neoplastic properties of many butanoic acid analogues. By increasing the acetylation of histones, these compounds can induce crucial tumor-suppressor genes, such as p21, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4] This mechanism is a key focus for the development of new cancer therapies, particularly for hematologic malignancies and solid tumors like glioblastoma.[2][4][5]

HDAC_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects Butanoic_Acid_Analogue Butanoic Acid Analogue (e.g., Prodrug AN-9) HDAC Histone Deacetylase (HDAC) Histones Histone Proteins Acetylated_Histones Hyperacetylated Histones Gene_Expression Altered Gene Expression (e.g., p21 Cip1 up) Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis

GABAergic System Modulation

A distinct class of butanoic acid analogues is structurally derived from the inhibitory neurotransmitter γ-aminobutyric acid (GABA), whose IUPAC name is 4-aminobutanoic acid.[6] These analogues, such as gabapentin and pregabalin, are designed to be more lipophilic than GABA, allowing them to cross the blood-brain barrier more effectively.[7][8] While designed as GABA mimetics, their primary mechanism does not involve direct binding to GABA receptors. Instead, they are known to bind to the α2δ subunit of voltage-gated calcium channels, which reduces neurotransmitter release.[8] This modulation of neuronal excitability underlies their therapeutic use as anticonvulsants, anxiolytics, and analgesics for neuropathic pain.[6][7][9]

Quantitative Data on Butanoic Acid Analogues

The following tables summarize key quantitative data for representative butanoic acid analogues from published literature, focusing on their HDAC inhibitory and pharmacokinetic properties.

Table 1: HDAC Inhibitory Activity and Cellular Effects
CompoundTarget/Cell LineAssayResultReference
AN-9 (Pivaloyloxymethyl butyrate) U251 MG Glioma CellsHDAC Activity AssayPeak inhibition at 3-5 hours post-treatment[4]
AN-1 (Butyroyloxymethyl butyrate) U251 MG Glioma CellsHDAC Activity AssayPeak inhibition at 3-5 hours post-treatment[4]
n-Butyric Acid Burkitt's Lymphoma Cellsc-myc ExpressionContinuous transcriptional shut-off[10]
3-Chloropropionic Acid Burkitt's Lymphoma Cellsc-myc ExpressionMaximal activity at 1 mM (3-fold lower than n-butyric acid)[10]
Valeric Acid Gut Commensal SupernatantsTotal HDAC InhibitionIdentified as a potential contributor to HDAC inhibitory effects[1]
Table 2: Pharmacokinetic Parameters
CompoundSpeciesAdministrationHalf-life (t1/2)Key FindingReference
Butyric Acid (as salt) HumanIV< 14 minutes (biphasic)Rapid elimination is a limiting factor for therapy[11]
Butyric Acid (as salt) Mice, RabbitsIV< 5 minutesRapid elimination observed across species[11]
Butyric Acid Esters RabbitsIV BolusNot specifiedSlow disappearance from plasma maintains constant butyric acid levels[12]
BA/β-CyD Conjugate Rat (in vitro)IncubationNot applicableReleased 38.4% of butanoic acid in colon contents over 12h[13]

Applications in Drug Discovery

The therapeutic versatility of butanoic acid analogues makes them attractive candidates for drug development in several key areas.

  • Oncology: HDAC inhibitors derived from butanoic acid, particularly prodrugs like AN-9, show promise in treating malignant gliomas, both as single agents and in combination with radiation therapy.[4][5] Their ability to induce apoptosis and inhibit proliferation is a cornerstone of their anticancer activity.[2][4]

  • Neurology: GABA analogues like gabapentin and pregabalin are established therapies for epilepsy and neuropathic pain.[7][8] Ongoing research focuses on synthesizing novel GABA transporter inhibitors and other derivatives with improved potency and selectivity for treating a range of neurological and psychiatric disorders.[7][14]

  • Gastrointestinal Health: Butanoic acid is a primary energy source for colonocytes and plays a crucial role in maintaining gut health.[13][15] Delivery systems that ensure colon-specific release of butanoic acid are being developed for the treatment of inflammatory bowel disease and to potentially reduce the risk of colorectal cancer.[13][16]

  • Infectious Diseases: Certain derivatives have been synthesized and screened for antimicrobial and antiviral activities, indicating a potential for developing novel anti-infective agents from this scaffold.[17][18][19]

Drug_Discovery_Workflow Start Start: Identification of Butanoic Acid Scaffold Synthesis Analogue Synthesis & Chemical Characterization (NMR, MS) Start->Synthesis In_Vitro In Vitro Screening - HDAC Activity Assay - Cell Proliferation Assay - GABA Receptor Binding Synthesis->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Refinement In_Vivo In Vivo Studies - Pharmacokinetics (PK) - Efficacy in Animal Models (e.g., Glioma Xenografts) SAR->In_Vivo Promising Candidates Lead_Opt->Synthesis Preclinical Preclinical Development - Toxicology - Formulation In_Vivo->Preclinical Clinical Clinical Trials Preclinical->Clinical

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature for studying butanoic acid analogues.

Protocol: In Vivo Histone Acetylation Analysis[4]

This protocol details the procedure for assessing the effect of butanoic acid prodrugs on histone acetylation in brain tissue.

  • Animal Treatment: Administer the butanoic acid analogue (e.g., AN-9) to the animal model (e.g., mouse).

  • Tissue Harvesting: At specified time points post-treatment, harvest brain tissue.

  • Homogenization: Homogenize the harvested brain tissue.

  • Cell Lysis: Lyse the cells in a buffer containing 10 mmol/L HEPES (pH 7.9), 1.5 mmol/L MgCl₂, 10 mmol/L KCl, 0.5 mmol/L DTT, and 1.5 mmol/L phenylmethylsulfonyl fluoride.

  • Acid Extraction: Extract histones from the lysate using 0.2 mol/L H₂SO₄ for 1 hour.

  • Dialysis:

    • Dialyze the extract against 0.1 mol/L acetic acid for 2 hours.

    • Perform a second dialysis against water for 2 hours.

    • Perform a third dialysis against water for another 2 hours.

    • Conduct a final overnight dialysis against water containing 50% glycerol.

  • Analysis: Analyze the extracted histones for acetylation levels, typically via Western blotting using antibodies specific for acetylated histones (e.g., acetylated histone H4).

Protocol: Synthesis of a Butanoic Acid-Cyclodextrin Conjugate[13]

This protocol describes a method for creating a colon-specific delivery system for butanoic acid.

  • Butanoyl Chloride Preparation:

    • Dissolve butanoic acid (1 eq) in dichloromethane (DCM).

    • Add oxalyl chloride (~2.7 eq) and a few drops of dry N,N-dimethylformamide (DMF).

    • Stir the mixture overnight under a reflux condenser.

    • Remove excess oxalyl chloride under reduced pressure to obtain crude butanoyl chloride.

  • Conjugation to β-Cyclodextrin (β-CyD):

    • Dissolve β-CyD (1 eq) in DMF. Cool the solution to 0°C.

    • Add sodium hydride (NaH, 60% in mineral oil, 1 eq) and stir the mixture overnight.

    • Dissolve the crude butanoyl chloride from step 1 in DMF.

    • Add the butanoyl chloride solution to the β-CyD/NaH mixture and stir at room temperature for 8 hours.

  • Purification:

    • Evaporate the reaction mixture under reduced pressure.

    • Add acetone to precipitate the crude product (unreacted β-CyD and its derivatives).

    • Further purification steps (e.g., chromatography) are performed to isolate the desired BA/β-CyD conjugate.

Protocol: In Vitro Hydrolysis of BA/β-CyD Conjugates[13]

This protocol assesses the release of butanoic acid from its cyclodextrin conjugate in simulated gastrointestinal environments.

  • Preparation of GI Contents: Obtain contents from the stomach, small intestine, and colon of rats.

  • Incubation:

    • Suspend the BA/β-CyD conjugate in the different gastrointestinal contents.

    • Adjust the pH of the solutions to mimic physiological conditions (e.g., pH 4.4 for stomach, pH 6.8 for intestine/colon).

    • Incubate the mixtures at 37°C.

  • Sampling and Extraction:

    • At regular time intervals (e.g., every 1-2 hours), take an aliquot of the reaction solution.

    • Adjust the aliquot pH to 2.0 with 1.0 M HCl.

    • Extract the released butanoic acid with diethyl ether.

  • Quantification:

    • Combine the organic phases and evaporate under reduced pressure.

    • Dissolve the residue in methanol.

    • Determine the concentration of butanoic acid using High-Performance Liquid Chromatography (HPLC).

SAR_Logic Chain_Length Chain_Length Activity Activity Chain_Length->Activity Optimal at 4-5 Carbons Branching Branching Branching->Activity Unbranched is Active Substitution Substitution Substitution->Activity e.g., 3-chloro group increases potency Esterification Esterification Esterification->Activity Maintains Efficacy

Conclusion and Future Directions

Butanoic acid analogues are a clinically and pharmacologically significant class of compounds. Their success as HDAC inhibitors in oncology and as GABA analogues in neurology has paved the way for continued exploration. The primary challenge remains the optimization of pharmacokinetic properties, particularly for butyrate itself, which has a short half-life.[11][16] Future research will likely focus on the development of novel prodrugs, sophisticated drug delivery systems, and the synthesis of new analogues with enhanced potency, selectivity, and improved drug-like properties. The diverse biological activities associated with this simple scaffold ensure that butanoic acid derivatives will remain a fertile ground for drug discovery and development for years to come.

References

The Synthetic Utility of 4-(Pyrrolidin-1-yl)butanoic Acid Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-yl)butanoic acid hydrochloride is a bifunctional organic molecule incorporating a saturated pyrrolidine ring and a butanoic acid chain. This unique structural combination presents intriguing possibilities for its application as a synthetic building block in the construction of more complex molecules, particularly within the realms of medicinal chemistry and materials science. The presence of a tertiary amine and a carboxylic acid offers orthogonal reactivity, allowing for selective chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and prospective applications of this compound as a versatile molecular scaffold. While extensive specific literature on this particular building block is limited, this paper will draw upon established principles of organic synthesis to illustrate its potential utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₆ClNO₂PubChem[1]
Molecular Weight 193.67 g/mol PubChem[1]
Appearance White to off-white solid (typical)Supplier Data
Solubility Soluble in water and polar protic solventsGeneral Knowledge
pKa (Carboxylic Acid) ~4-5 (Estimated)General Knowledge
pKa (Pyrrolidinium) ~10-11 (Estimated)General Knowledge

Synthesis of this compound

The synthesis of the title compound can be approached through several established synthetic methodologies. A primary and straightforward route involves the N-alkylation of pyrrolidine with a suitable four-carbon electrophile bearing a carboxylic acid or its precursor.

N-Alkylation of Pyrrolidine with 4-Halobutanoic Acid

A common and efficient method for the synthesis of 4-(pyrrolidin-1-yl)butanoic acid is the reaction of pyrrolidine with a 4-halobutanoic acid, such as 4-bromobutanoic acid or 4-chlorobutanoic acid. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

Experimental Protocol (Illustrative)

  • To a solution of pyrrolidine (1.1 equivalents) in a suitable solvent such as acetonitrile or ethanol, add 4-bromobutanoic acid (1.0 equivalent) and a non-nucleophilic base like potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(pyrrolidin-1-yl)butanoic acid.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid (1.1 equivalents, e.g., 2M in diethyl ether) dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Note: This is a generalized procedure and may require optimization for specific scales and conditions.

Logical Workflow for Synthesis

G Pyrrolidine Pyrrolidine Reaction N-Alkylation (Reflux) Pyrrolidine->Reaction HalobutanoicAcid 4-Halobutanoic Acid (e.g., 4-bromobutanoic acid) HalobutanoicAcid->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Reaction Workup Filtration & Concentration Reaction->Workup FreeBase 4-(Pyrrolidin-1-yl)butanoic Acid Workup->FreeBase SaltFormation Salt Formation FreeBase->SaltFormation HCl Hydrochloric Acid HCl->SaltFormation Solvent2 Solvent (e.g., Diethyl Ether) Solvent2->SaltFormation Product 4-(Pyrrolidin-1-yl)butanoic acid Hydrochloride SaltFormation->Product

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications as a Synthetic Building Block

The utility of this compound as a building block stems from the differential reactivity of its two functional groups. The carboxylic acid can undergo a variety of transformations, including esterification, amidation, and reduction, while the tertiary amine of the pyrrolidine ring can participate in quaternization reactions. The hydrochloride salt form ensures stability and ease of handling.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization. Standard coupling protocols can be employed to form amide and ester linkages, thereby incorporating the 4-(pyrrolidin-1-yl)butyl moiety into larger molecular frameworks.

3.1.1. Amide Bond Formation

Amide coupling reactions are fundamental in drug discovery and materials science. 4-(Pyrrolidin-1-yl)butanoic acid can be coupled with a wide range of primary and secondary amines using standard coupling reagents.

Experimental Protocol (Illustrative Amide Coupling)

  • To a solution of 4-(pyrrolidin-1-yl)butanoic acid (as the free base, 1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling reagent (e.g., HATU, HBTU, or EDC/HOBt, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathway Analogy for Amide Coupling

G cluster_0 Activation cluster_1 Coupling CarboxylicAcid 4-(Pyrrolidin-1-yl)butanoic Acid ActivatedEster Activated Intermediate CarboxylicAcid->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster AmideProduct Amide Product ActivatedEster->AmideProduct Nucleophilic Attack Amine Primary or Secondary Amine Amine->AmideProduct

Caption: Logical flow of an amide coupling reaction.

Potential Applications in Drug Discovery

The pyrrolidine motif is a common feature in many biologically active compounds. By using 4-(pyrrolidin-1-yl)butanoic acid as a building block, novel derivatives can be synthesized and evaluated for various therapeutic targets. For instance, the pyrrolidine moiety can act as a basic nitrogen center, which is often important for receptor binding or improving pharmacokinetic properties.

Reactions of the Pyrrolidine Moiety

While the tertiary amine of the pyrrolidine ring is generally less reactive than the carboxylic acid under many conditions, it can undergo quaternization by reaction with strong electrophiles such as alkyl halides. This transformation can be used to introduce a permanent positive charge, which may be desirable for certain biological applications or for creating ionic liquids.

Conclusion

This compound represents a potentially valuable, yet under-explored, synthetic building block. Its bifunctional nature allows for a range of chemical modifications, making it a versatile scaffold for the synthesis of novel compounds. While specific examples of its application in the literature are scarce, the fundamental reactivity of its constituent functional groups suggests broad potential in areas such as medicinal chemistry for the development of new therapeutic agents and in materials science for the creation of functional polymers and ionic liquids. Further research into the synthetic utility of this compound is warranted to fully unlock its potential as a versatile tool for chemical innovation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the nucleophilic substitution of a 4-halobutanoate ester with pyrrolidine, followed by acidic hydrolysis to yield the target compound. This protocol offers a straightforward and efficient method for the preparation of this compound for research and development purposes.

Introduction

4-(Pyrrolidin-1-yl)butanoic acid and its derivatives are of significant interest in the pharmaceutical industry due to their potential biological activities. The pyrrolidine moiety is a common scaffold in a wide array of biologically active compounds. This document outlines a reliable synthetic route to this compound, providing researchers with the necessary information to produce this compound in a laboratory setting.

Chemical Reaction Scheme

The synthesis proceeds in two key steps:

  • N-Alkylation of Pyrrolidine: Pyrrolidine is reacted with ethyl 4-bromobutanoate. The secondary amine of pyrrolidine acts as a nucleophile, displacing the bromide to form ethyl 4-(pyrrolidin-1-yl)butanoate.

  • Hydrolysis and Salt Formation: The resulting ester is then hydrolyzed under acidic conditions to the corresponding carboxylic acid. The use of hydrochloric acid in this step also facilitates the formation of the final hydrochloride salt.

Experimental Protocols

Materials and Methods

Reagents:

  • Pyrrolidine

  • Ethyl 4-bromobutanoate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Hydrochloric Acid (HCl)

  • Diethyl ether ((C₂H₅)₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step 1: Synthesis of Ethyl 4-(pyrrolidin-1-yl)butanoate

This procedure details the N-alkylation of pyrrolidine with ethyl 4-bromobutanoate.

Protocol:

  • To a solution of pyrrolidine (1.0 equivalent) in acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

  • To this stirred suspension, add ethyl 4-bromobutanoate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-(pyrrolidin-1-yl)butanoate.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol describes the hydrolysis of the ester and subsequent formation of the hydrochloride salt.

Protocol:

  • Dissolve the purified ethyl 4-(pyrrolidin-1-yl)butanoate (1.0 equivalent) in a 6 M solution of hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • If precipitation is slow, the solvent can be partially removed under reduced pressure.

  • Collect the precipitated solid by vacuum filtration and wash with cold diethyl ether.

  • Dry the solid under vacuum to yield this compound as a white to off-white solid.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical State
Ethyl 4-(pyrrolidin-1-yl)butanoateC₁₀H₁₉NO₂185.2675-85Colorless to pale yellow oil
This compoundC₈H₁₆ClNO₂193.6780-90 (from ester)White to off-white solid

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis & Salt Formation Pyrrolidine Pyrrolidine Reaction1 Reflux Pyrrolidine->Reaction1 Et4BrBut Ethyl 4-bromobutanoate Et4BrBut->Reaction1 K2CO3 K₂CO₃ K2CO3->Reaction1 Acetonitrile Acetonitrile Acetonitrile->Reaction1 Intermediate Ethyl 4-(pyrrolidin-1-yl)butanoate Reaction2 Reflux Intermediate->Reaction2 HCl 6 M HCl HCl->Reaction2 Product 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride Reaction1->Intermediate Purification Reaction2->Product Precipitation & Filtration

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pyrrolidine is a flammable and corrosive liquid. Handle with care.

  • Hydrochloric acid is highly corrosive. Handle with extreme caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The provided protocol offers a robust and reproducible method for the synthesis of this compound. This compound can be used as a key intermediate in the development of novel therapeutic agents. The clear, step-by-step instructions and the visual workflow diagram are intended to facilitate the successful execution of this synthesis by researchers in the field of drug discovery and development.

Application Notes and Protocols for the Characterization of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyrrolidin-1-yl)butanoic acid hydrochloride is a chemical compound with potential applications in various research and development sectors.[1][2][3] Accurate and comprehensive characterization of this molecule is crucial for its quality control, stability assessment, and elucidation of its physicochemical properties. This document provides detailed application notes and standardized protocols for the analytical characterization of this compound using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) spectroscopy, and Elemental Analysis.

Molecular and Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₁₅NO₂・HCl[4]
Molecular Weight 193.67 g/mol [4]
Monoisotopic Mass 193.08696 g/mol N/A
IUPAC Name This compound[5]
CAS Number Not availableN/A

Analytical Characterization Methods

A comprehensive characterization of this compound requires the application of multiple analytical techniques to confirm its identity, purity, and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

3.1.1. Expected ¹H NMR Spectral Data (500 MHz, D₂O)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.5 - 3.7m4HH-2', H-5' (Pyrrolidine)
~3.2t2HH-4
~2.9t2HH-2
~2.0 - 2.2m4HH-3', H-4' (Pyrrolidine)
~1.9p2HH-3

3.1.2. Expected ¹³C NMR Spectral Data (125 MHz, D₂O)

Chemical Shift (ppm)Assignment
~178C-1 (C=O)
~55C-4
~54C-2', C-5' (Pyrrolidine)
~30C-2
~23C-3', C-4' (Pyrrolidine)
~22C-3

3.1.3. Protocol for NMR Analysis

  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O).

  • Instrument Setup:

    • Spectrometer: 500 MHz NMR spectrometer.

    • Solvent: D₂O.

    • Reference: Internal reference (e.g., TSP) or the residual solvent peak.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-5 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 scans.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale. Integrate the ¹H NMR signals and assign the peaks in both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

3.2.1. Expected Mass Spectrometry Data (ESI+)

m/z (amu)Ion Species
158.1176[M+H]⁺
180.0995[M+Na]⁺

3.2.2. Protocol for Mass Spectrometry Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or water. Further dilute to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation:

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion and Analysis:

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum over a mass range of m/z 50-500.

  • Data Analysis: Identify the monoisotopic mass of the protonated molecule [M+H]⁺ and other relevant adducts. Compare the observed mass with the calculated exact mass.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and to quantify it in various matrices.

3.3.1. HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

3.3.2. Protocol for HPLC Analysis

  • Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase. Prepare a series of dilutions for the calibration curve (e.g., 100, 50, 25, 10, 5 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the standards and the sample.

    • Acquire the chromatograms.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by the area percentage method. Quantify the sample concentration using the calibration curve.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

3.4.1. Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2800-3300BroadO-H stretch (Carboxylic acid)
2950-3000MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid)[6]
1300-1400MediumO-H bend (Carboxylic acid)
1150-1250MediumC-N stretch (Amine)

3.4.2. Protocol for FTIR Analysis

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Elemental Analysis

Elemental analysis is used to determine the elemental composition of the compound, which can be compared with the theoretical values calculated from the molecular formula.

3.5.1. Theoretical vs. Expected Elemental Composition

ElementTheoretical %
Carbon (C)49.62
Hydrogen (H)8.33
Nitrogen (N)7.23
Chlorine (Cl)18.30
Oxygen (O)16.52

3.5.2. Protocol for Elemental Analysis

  • Sample Preparation: Accurately weigh 2-3 mg of the dried and pure sample into a tin capsule.

  • Instrumentation: Use a CHN analyzer. For chlorine analysis, a separate combustion method followed by titration or ion chromatography is typically used.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Analysis: The instrument software calculates the percentage of each element. The experimental values should be within ±0.4% of the theoretical values.

Visual Workflows

Analytical_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis & Characterization Sample 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride NMR NMR (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC (Purity & Quantification) Sample->HPLC FTIR FTIR (Functional Groups) Sample->FTIR EA Elemental Analysis (Composition) Sample->EA Structure Structure Elucidation NMR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity FTIR->Identity Composition Compositional Verification EA->Composition Final Comprehensive Characterization Report Structure->Final Purity->Final Identity->Final Composition->Final

Caption: Workflow for the analytical characterization of the compound.

Conclusion

The combination of these analytical techniques provides a robust and comprehensive characterization of this compound. Adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for research, development, and quality assurance purposes. The presented data tables offer a benchmark for the expected analytical results.

References

Application Note: NMR Spectroscopic Analysis of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed NMR spectroscopy data and protocols for the characterization of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride. The information herein is intended to support researchers in confirming the structure and purity of this compound, which is a valuable building block in medicinal chemistry and drug development.

Introduction

This compound is a derivative of gamma-aminobutyric acid (GABA) featuring a pyrrolidine ring. This structural motif is of interest in the development of various therapeutic agents. Accurate structural elucidation and purity assessment are critical for its application in synthesis and biological screening. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous determination of the molecular structure of small organic compounds. This application note presents predicted ¹H and ¹³C NMR data for the free base, 4-(Pyrrolidin-1-yl)butanoic acid, which is expected to closely resemble the spectra of its hydrochloride salt, with anticipated minor shifts for nuclei proximate to the protonated amine and carboxylic acid functionalities.

Predicted NMR Spectroscopy Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-(Pyrrolidin-1-yl)butanoic acid. This data was generated using computational prediction tools and serves as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data for 4-(Pyrrolidin-1-yl)butanoic acid

Protons (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-5'3.6 - 3.8Multiplet-4H
H-43.0 - 3.2Triplet~7.52H
H-22.4 - 2.6Triplet~7.52H
H-3', H-4'2.0 - 2.2Multiplet-4H
H-31.9 - 2.1Quintet~7.52H
COOH10.0 - 12.0Broad Singlet-1H

Note: The chemical shift of the carboxylic acid proton (COOH) and protons adjacent to the nitrogen (H-2', H-5', and H-4) are most likely to be affected by protonation to the hydrochloride salt and by the choice of deuterated solvent.

Table 2: Predicted ¹³C NMR Data for 4-(Pyrrolidin-1-yl)butanoic acid

Carbon (Position)Chemical Shift (δ, ppm)
C-1 (C=O)175.0 - 178.0
C-455.0 - 58.0
C-2', C-5'53.0 - 56.0
C-230.0 - 33.0
C-3', C-4'23.0 - 26.0
C-321.0 - 24.0

Experimental Protocols

The following is a general protocol for the acquisition of NMR spectra for this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD)

    • NMR tube (5 mm)

    • Pipettes and vials

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

    • Transfer the solution to a 5 mm NMR tube using a pipette.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation:

    • A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition Parameters (Example):

    • Solvent: D₂O

    • Temperature: 298 K

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 1.0 s

    • Acquisition Time (aq): 3.99 s

    • Spectral Width (sw): 20.5 ppm

    • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest.

  • ¹³C NMR Acquisition Parameters (Example):

    • Solvent: D₂O

    • Temperature: 298 K

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time (aq): 1.36 s

    • Spectral Width (sw): 240 ppm

    • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest.

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., D₂O at δ 4.79 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on the predicted data and known chemical shift ranges.

Workflow and Visualization

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_1h Acquire ¹H NMR setup->acquire_1h acquire_13c Acquire ¹³C NMR setup->acquire_13c process Process Raw Data (FT, Phasing, Baseline) acquire_13c->process calibrate Calibrate Spectrum process->calibrate assign Peak Assignment & Integration calibrate->assign report Generate Report assign->report

Caption: Workflow for NMR analysis.

Conclusion

This application note provides a foundational guide for the NMR spectroscopic characterization of this compound. The presented predicted data and experimental protocols are designed to assist researchers in verifying the identity and purity of this compound, thereby facilitating its use in further scientific endeavors. It is recommended to acquire experimental data and compare it with the provided predictions for definitive structural confirmation.

Application Notes and Protocols for Mass Spectrometry Analysis of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Pyrrolidin-1-yl)butanoic acid hydrochloride is a small organic molecule of interest in various research and drug development contexts. Mass spectrometry (MS) is a powerful analytical technique for the characterization and quantification of such compounds.[1][2][3][4] This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with mass spectrometry (LC-MS).

Compound Information
  • Compound Name: this compound[5][6][7]

  • Molecular Formula: C₈H₁₅NO₂·HCl

  • Molecular Weight: 193.67 g/mol [8]

  • Monoisotopic Mass: 157.1103 g/mol (free base)[5]

Quantitative Data Summary

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the free base form of 4-(pyrrolidin-1-yl)butanoic acid (C₈H₁₅NO₂). This data is crucial for setting up the mass spectrometer to detect the compound of interest.

AdductPredicted m/z
[M+H]⁺158.1176
[M+Na]⁺180.0995
[M+K]⁺196.0734
[M+NH₄]⁺175.1441
[M-H]⁻156.1030
[M+HCOO]⁻202.1085
[M+CH₃COO]⁻216.1241

Data sourced from PubChem predictions.[5]

Experimental Protocols

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, water, or a mixture).

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase to desired concentrations (e.g., for a calibration curve).

Liquid Chromatography (LC) Method
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and separation.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Method
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode is generally suitable for this compound due to the presence of the basic pyrrolidine nitrogen.

  • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Q-TOF or Orbitrap can be used.

  • Scan Mode:

    • Full Scan (for qualitative analysis): Scan a mass range of m/z 50-300 to detect the precursor ion.

    • Selected Ion Monitoring (SIM) (for targeted quantification): Monitor the [M+H]⁺ ion at m/z 158.12.

    • Product Ion Scan (for fragmentation analysis): Select the precursor ion (m/z 158.12) and scan for fragment ions.

  • Typical ESI Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Collision-Induced Dissociation (CID) for MS/MS:

    • Collision Gas: Argon

    • Collision Energy: Optimize between 10-30 eV to achieve characteristic fragmentation.

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for LC-MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Solutions (Dilution Series) stock->working lc Liquid Chromatography (Separation) working->lc ms Mass Spectrometry (Detection & Fragmentation) lc->ms ESI qual Qualitative Analysis (Full Scan & Product Ion Scan) ms->qual quant Quantitative Analysis (SIM or MRM) ms->quant

Caption: Figure 1: Experimental Workflow for LC-MS Analysis.

Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for the [M+H]⁺ ion of 4-(pyrrolidin-1-yl)butanoic acid under CID. The primary fragmentation is expected to occur at the C-N bond of the pyrrolidine ring and through the loss of water from the carboxylic acid group.

G Figure 2: Predicted Fragmentation Pathway cluster_parent Precursor Ion cluster_fragments Product Ions parent [M+H]⁺ m/z = 158.12 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 140.11 parent->frag1 - H₂O frag2 Pyrrolidinium ion [C₄H₈N]⁺ m/z = 70.08 parent->frag2 Cleavage frag3 Loss of Pyrrolidine [C₄H₅O₂]⁺ m/z = 85.03 parent->frag3 - C₄H₉N

Caption: Figure 2: Predicted Fragmentation Pathway.

Data Interpretation
  • Qualitative Analysis: The full scan mass spectrum should show a prominent peak at m/z 158.12, corresponding to the [M+H]⁺ ion. The product ion scan will reveal fragment ions, which can be used to confirm the structure of the molecule.

  • Quantitative Analysis: By using SIM or Multiple Reaction Monitoring (MRM), the concentration of this compound in a sample can be accurately determined by comparing its peak area to a calibration curve constructed from the working solutions. For MRM, a transition such as 158.12 -> 70.08 could be monitored for high selectivity and sensitivity.

These protocols and notes provide a comprehensive framework for the mass spectrometry analysis of this compound, enabling researchers to confidently identify and quantify this compound in their samples.

References

Application Note: Purity Determination of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Pyrrolidin-1-yl)butanoic acid hydrochloride is a chemical compound utilized in various research and development applications. Ensuring the purity of this compound is critical for the accuracy and reproducibility of experimental results. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of this compound. Due to the polar and ionic nature of the analyte, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the retention and separation of such compounds without the need for derivatization or ion-pairing agents.[1][2][3]

Chromatographic Conditions

A summary of the HPLC instrument conditions is provided below. These parameters were optimized for the efficient separation of this compound from potential impurities.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 100 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 2 µL
Detector UV-Vis Detector at 210 nm
Run Time 15 minutes

Experimental Protocols

Mobile Phase Preparation
  • Mobile Phase A (100 mM Ammonium Formate, pH 3.0):

    • Weigh 6.31 g of ammonium formate and dissolve it in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 using formic acid.

    • Filter the solution through a 0.22 µm nylon filter.

  • Mobile Phase B (Acetonitrile):

    • Use HPLC-grade acetonitrile.

    • Filter through a 0.22 µm PTFE filter.

Sample Preparation
  • Standard Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in 10 mL of a diluent consisting of 75% acetonitrile and 25% water.

    • Vortex to ensure complete dissolution.

  • Sample Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample to be tested.

    • Dissolve in 10 mL of the same diluent (75% acetonitrile, 25% water).

    • Vortex to ensure complete dissolution.

HPLC Analysis Protocol
  • System Equilibration:

    • Purge the HPLC system with the initial mobile phase composition (95% B) for at least 15 minutes or until a stable baseline is achieved.

  • Blank Injection:

    • Inject 2 µL of the diluent (75% acetonitrile, 25% water) to ensure no interfering peaks are present.

  • Standard Injection:

    • Inject 2 µL of the prepared standard solution.

    • Record the chromatogram and identify the retention time of the main peak.

  • Sample Injection:

    • Inject 2 µL of the prepared sample solution.

    • Record the chromatogram.

  • Data Analysis:

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity of the sample using the area percent method.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes the expected quantitative data from the analysis of a typical batch of this compound.

Sample IDRetention Time (min)Peak Area (mAU*s)% AreaPurity (%)
Standard 5.821254.399.9-
Test Sample
Main Peak5.811235.899.199.1%
Impurity 13.455.10.4
Impurity 27.236.20.5

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the purity determination of this compound via HPLC.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation (A: Buffered Aqueous, B: ACN) system_equilibration System Equilibration (Initial Conditions) prep_mobile_phase->system_equilibration prep_standard Standard Preparation (1 mg/mL in Diluent) standard_injection Standard Injection prep_standard->standard_injection prep_sample Sample Preparation (1 mg/mL in Diluent) sample_injection Sample Injection prep_sample->sample_injection blank_injection Blank Injection (Diluent) system_equilibration->blank_injection blank_injection->standard_injection standard_injection->sample_injection chromatogram_acquisition Chromatogram Acquisition standard_injection->chromatogram_acquisition sample_injection->chromatogram_acquisition peak_integration Peak Integration chromatogram_acquisition->peak_integration purity_calculation Purity Calculation (% Area Method) peak_integration->purity_calculation final_report Final Report Generation purity_calculation->final_report

Caption: Workflow for HPLC Purity Analysis.

References

Application Notes and Protocols: 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-(pyrrolidin-1-yl)butanoic acid hydrochloride, a versatile building block in organic synthesis. The protocols outlined below are intended to serve as a guide for the synthesis of various derivatives, including amides, esters, and alcohols, which are valuable intermediates in the development of novel therapeutics and bioactive molecules.

Overview and Physicochemical Properties

This compound is a bifunctional molecule featuring a terminal carboxylic acid and a tertiary amine incorporated within a pyrrolidine ring. This unique structure allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse molecular scaffolds.

PropertyValue
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and polar organic solvents

Key Synthetic Applications

The reactivity of this compound is centered around its carboxylic acid functionality. Standard organic transformations can be employed to generate a library of derivatives with potential applications in medicinal chemistry and materials science.

Amide Bond Formation

The carboxylic acid moiety can be readily converted to an amide via coupling with a primary or secondary amine. This reaction is fundamental in the synthesis of a wide array of biologically active compounds.

Logical Workflow for Amide Synthesis:

Amide_Synthesis Start 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride Base Neutralization with Base (e.g., Triethylamine) Start->Base Coupling Amide Coupling Reagent (e.g., HATU, EDC/HOBt) Base->Coupling Product 4-(Pyrrolidin-1-yl)-N-(substituted)butanamide Coupling->Product Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling

Figure 1: General workflow for the synthesis of 4-(pyrrolidin-1-yl)butanamide derivatives.

Experimental Protocol: Synthesis of a Generic 4-(Pyrrolidin-1-yl)butanamide

  • Neutralization: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a tertiary amine base such as triethylamine or N,N-diisopropylethylamine (1.1 eq) at 0 °C. Stir the mixture for 15-30 minutes.

  • Activation: Add the chosen amide coupling reagent (e.g., HATU, 1.1 eq) and, if necessary, an additive like HOBt (1.1 eq) to the reaction mixture. Stir for an additional 15 minutes at 0 °C.

  • Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the activated carboxylic acid solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide.

Reactant/ReagentMolar RatioPurpose
This compound1.0Starting material
Triethylamine1.1Base for neutralization
HATU1.1Amide coupling reagent
Primary/Secondary Amine1.0Nucleophile
Esterification

Ester derivatives of 4-(pyrrolidin-1-yl)butanoic acid can be synthesized through reaction with an alcohol under acidic conditions or by using standard esterification coupling agents.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Remove the excess alcohol under reduced pressure. Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude ester is purified by distillation or column chromatography.

Reactant/ReagentMolar RatioPurpose
This compound1.0Starting material
Alcohol (e.g., Ethanol)ExcessReactant and solvent
Sulfuric AcidCatalyticAcid catalyst
Reduction to Alcohol

The carboxylic acid can be reduced to the corresponding primary alcohol, 4-(pyrrolidin-1-yl)butan-1-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Workflow for Alcohol Synthesis:

Alcohol_Synthesis Start 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride Reduction Reduction with LiAlH₄ in THF Start->Reduction Workup Aqueous Work-up (e.g., Fieser work-up) Reduction->Workup Product 4-(Pyrrolidin-1-yl)butan-1-ol Workup->Product

Figure 2: General workflow for the reduction of this compound.

Experimental Protocol: Synthesis of 4-(Pyrrolidin-1-yl)butan-1-ol

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up).

  • Purification: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be further purified by distillation under reduced pressure.

Reactant/ReagentMolar RatioPurpose
This compound1.0Starting material
Lithium Aluminum Hydride (LiAlH₄)2.0 - 3.0Reducing agent

Signaling Pathways and Biological Relevance

While this compound itself is primarily a synthetic building block, its derivatives have the potential to interact with various biological targets. The pyrrolidine moiety is a common feature in many biologically active compounds, including alkaloids and pharmaceuticals. Derivatives of this molecule could be designed as probes for various signaling pathways. For instance, modification of the butanoic acid chain could lead to analogs of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.

Hypothetical Signaling Pathway Interaction:

Signaling_Pathway cluster_0 Potential Biological Targets GABA Receptors GABA Receptors Ion Channels Ion Channels Enzymes Enzymes Derivative Derivative of 4-(Pyrrolidin-1-yl)butanoic acid Derivative->GABA Receptors Agonist/Antagonist Derivative->Ion Channels Blocker/Modulator Derivative->Enzymes Inhibitor/Activator

Figure 3: Potential interactions of derivatives with biological signaling pathways.

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a variety of organic molecules. The protocols provided herein for amide formation, esterification, and reduction serve as a foundation for the development of novel compounds with potential applications in drug discovery and other areas of chemical research. The straightforward reactivity of its functional groups allows for the systematic exploration of chemical space to generate libraries of compounds for biological screening.

"4-(Pyrrolidin-1-yl)butanoic acid hydrochloride": Current Status in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Application notes and protocols regarding the use of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride in neurological disorder research are currently unavailable due to a lack of specific published studies in this area. This compound is commercially available as a biochemical reagent for general life science research. However, a comprehensive review of scientific literature reveals no specific investigations into its mechanism of action, efficacy, or application in the context of neurological disorders.

While the pyrrolidine ring is a structural motif present in many biologically active compounds and drugs, including those with neurological activity, "this compound" itself has not been the subject of dedicated research for treating or studying neurological conditions.

General Information

"this compound" is a chemical compound with the molecular formula C8H15NO2•HCl. It is also known as 1-Pyrrolidinebutanoic acid hydrochloride. The existing information is limited to its chemical properties and its availability as a research chemical.

Broader Context: Pyrrolidine Derivatives in Neurological Research

The pyrrolidine scaffold is of significant interest in medicinal chemistry and drug discovery. Derivatives of pyrrolidine have been explored for a wide range of therapeutic applications, including for the central nervous system. The rigid, five-membered ring structure of pyrrolidine can provide a desirable framework for interacting with biological targets.

It is conceivable that derivatives of "4-(Pyrrolidin-1-yl)butanoic acid" could be synthesized and investigated for neurological activity. For instance, modifications of the butanoic acid chain or the pyrrolidine ring could lead to compounds with affinity for specific receptors or enzymes in the brain. However, such studies involving the specific hydrochloride salt requested have not been published.

Conclusion

At present, there is no established body of research to support the creation of detailed application notes or experimental protocols for "this compound" in the field of neurological disorders. Researchers interested in this compound for neurological applications would be venturing into novel territory, and any experimental design would need to be developed from foundational principles of drug discovery and pharmacology. Future research would be required to determine if this compound or its derivatives have any potential therapeutic value for neurological conditions.

Application Notes and Protocols for Screening Novel Pyrrolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial screening and characterization of novel pyrrolidine-based compounds. The protocols outlined below are designed to assess the cytotoxic potential, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and specific biological activities of these compounds, which are crucial steps in early-stage drug discovery.

Initial Cytotoxicity Profiling

A primary step in the evaluation of any novel compound is to determine its cytotoxic effects.[1] This allows for the early identification of compounds that may be too toxic for therapeutic use and helps in determining the appropriate concentration range for subsequent biological assays.[2]

Comparative Analysis of Common Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is critical and depends on the compound's properties and the intended biological target.[3] The table below summarizes the principles and characteristics of three widely used cytotoxicity assays.

AssayPrincipleEndpointAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[3]Cell viability and metabolic activity.[3]- Well-established and widely used.- High sensitivity.- Requires a solubilization step for the formazan crystals.- Can be affected by compounds that alter cellular metabolism.
MTS Assay Similar to MTT, but uses a tetrazolium salt that is reduced to a water-soluble formazan, eliminating the need for a solubilization step.[3]Cell viability and metabolic activity.[3]- Simpler and faster than MTT (no solubilization step).- Suitable for high-throughput screening.[3]- Can be more expensive than MTT.- May have higher background signals.
LDH Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.Cell membrane integrity and cytotoxicity.- Non-destructive to remaining viable cells.- Reflects irreversible cell death.- Less sensitive for early apoptotic events.- Can be affected by serum LDH in the culture medium.
Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a general workflow for assessing the cytotoxicity of novel pyrrolidine-based compounds.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Assay & Data Acquisition cluster_3 Data Analysis cell_culture Maintain cell line (e.g., HeLa, A549) seed_plate Seed cells in 96-well plate (5,000-10,000 cells/well) cell_culture->seed_plate incubate_24h Incubate for 24 hours seed_plate->incubate_24h prepare_dilutions Prepare serial dilutions of pyrrolidine compound treat_cells Treat cells with various concentrations prepare_dilutions->treat_cells incubate_treatment Incubate for 24, 48, or 72 hours treat_cells->incubate_treatment perform_assay Perform Cytotoxicity Assay (MTT, LDH, etc.) read_plate Read absorbance/ fluorescence/luminescence perform_assay->read_plate normalize_data Normalize data to controls plot_curves Plot dose-response curves normalize_data->plot_curves calculate_ic50 Calculate IC50 values plot_curves->calculate_ic50

General experimental workflow for cytotoxicity assessment.
Protocol: MTT Assay for Cytotoxicity

This protocol describes a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of a novel pyrrolidine compound.[4]

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete growth medium

  • Novel pyrrolidine compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]

  • Compound Preparation: Prepare a stock solution of the pyrrolidine compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[4]

  • Compound Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

In Vitro ADME Profiling

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound is crucial for predicting its pharmacokinetic behavior in vivo.[5][6] Early-stage in vitro ADME assays help in selecting drug candidates with favorable properties.[7]

Key In Vitro ADME Assays

A panel of in vitro ADME assays should be conducted to characterize the properties of novel pyrrolidine compounds.[8]

AssayParameter MeasuredImportance
Aqueous Solubility Thermodynamic and kinetic solubility.Affects oral absorption and bioavailability.[6]
LogD7.4 Lipophilicity at physiological pH.Influences membrane permeability, target binding, and metabolism.[8]
Metabolic Stability Rate of metabolism in liver microsomes or hepatocytes.Predicts in vivo clearance and drug half-life.[9]
CYP450 Inhibition Inhibition of major cytochrome P450 enzymes (e.g., 3A4, 2D6).Assesses the potential for drug-drug interactions.[8]
Plasma Protein Binding The fraction of the compound bound to plasma proteins.Influences the distribution and availability of the free drug.[6]
Permeability (Caco-2) Rate of transport across a Caco-2 cell monolayer.Predicts intestinal absorption of orally administered drugs.[9]
hERG Inhibition Inhibition of the hERG potassium channel.Assesses the risk of cardiotoxicity.[8]
Protocol: Metabolic Stability in Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of a pyrrolidine compound using human liver microsomes.

Materials:

  • Novel pyrrolidine compound

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the pyrrolidine compound in a suitable solvent (e.g., DMSO, acetonitrile).

  • Incubation Mixture: In a microcentrifuge tube, combine the pyrrolidine compound, human liver microsomes, and phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life (t1/2) can be calculated.

Target-Based Screening: Enzyme Inhibition Assays

Many pyrrolidine-based compounds exhibit their biological effects by inhibiting specific enzymes.[10] For instance, they have been investigated as inhibitors of α-amylase, α-glucosidase, and various kinases.[11][12]

Hypothetical Kinase Signaling Pathway

The following diagram depicts a simplified kinase signaling pathway that can be targeted by pyrrolidine-based inhibitors.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Substrate Downstream Substrate Kinase_X->Downstream_Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Leads to Compound Novel Pyrrolidine Compound Compound->Kinase_X Inhibits

Hypothetical kinase signaling pathway inhibited by a novel pyrrolidine compound.
Protocol: α-Glucosidase Inhibition Assay

This protocol is adapted for screening pyrrolidine derivatives for their potential as α-glucosidase inhibitors, which is relevant for anti-diabetic drug discovery.[11]

Materials:

  • Novel pyrrolidine compound

  • α-glucosidase enzyme solution (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrrolidine compound in phosphate buffer.

  • Enzyme Incubation: In a 96-well plate, add the pyrrolidine compound dilutions and the α-glucosidase enzyme solution. Incubate at 37°C for 20 minutes.

  • Reaction Initiation: Add the pNPG substrate to each well to start the reaction. Incubate for an additional 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding sodium carbonate solution.

  • Data Acquisition: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol released, which indicates enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value from the dose-response curve.

Representative Data for Target-Based Screening

The following table presents hypothetical data for a series of novel pyrrolidine-based compounds screened for their inhibitory activity against α-glucosidase.

Compound IDIC50 (µM) for α-Glucosidase Inhibition
PYR-00115.2
PYR-00228.7
PYR-0035.4
PYR-004> 100
PYR-0058.9
Acarbose (Control)12.5

High-Throughput Screening (HTS) Campaign

For large libraries of pyrrolidine-based compounds, a high-throughput screening approach is necessary to identify initial hits efficiently.[13]

HTS Workflow for a Kinase Inhibitor Screen

The diagram below outlines a typical HTS workflow to identify inhibitors of a specific kinase.

G cluster_0 Preparation cluster_1 Primary Screen cluster_2 Hit Identification cluster_3 Hit Confirmation & Follow-up Compound_Library Pyrrolidine Compound Library (in 384-well plates) Assay_Reagents Prepare Assay Reagents (Kinase, Substrate, ATP) Dispense_Reagents Automated Dispensing of Reagents and Compounds Incubate Incubate at 30°C Dispense_Reagents->Incubate Read_Signal Read Signal (e.g., Fluorescence) Incubate->Read_Signal Data_Analysis Data Normalization and Hit Selection Hit_Confirmation Re-test Primary Hits Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Curves (IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays

High-throughput screening workflow for identifying kinase inhibitors.

These application notes and protocols provide a foundational guide for the initial screening of novel pyrrolidine-based compounds. The data generated from these assays are essential for making informed decisions in the hit-to-lead and lead optimization phases of drug discovery.

References

In Vitro Assays for GABA Receptor Modulator Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a suite of in vitro assays designed to characterize the activity of modulators targeting γ-aminobutyric acid (GABA) receptors. The protocols cover fundamental techniques including radioligand binding assays, electrophysiological recordings, and fluorescence-based functional assays.

Introduction

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1] GABA-A receptors are ligand-gated chloride ion channels, and their modulation is a key mechanism for many anxiolytic, sedative, and anticonvulsant drugs.[2] GABA-B receptors are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.[3][4] The discovery and characterization of novel GABA receptor modulators are of significant interest for the development of new therapeutics for a wide range of neurological and psychiatric disorders.

This guide provides detailed methodologies for three commonly employed in vitro assays to assess the interaction of test compounds with GABA receptors.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a high-affinity radiolabeled ligand by a test compound.

Quantitative Data Summary: Binding Affinities (Ki) of Common Benzodiazepines for GABA-A Receptor Subtypes
Compoundα1β2γ2 (Ki, nM)α2β2γ2 (Ki, nM)α3β2γ2 (Ki, nM)α5β2γ2 (Ki, nM)Reference
Diazepam4.11.71.83.5[5][6]
Alprazolam5.32.82.55.0[5]
Clonazepam1.50.20.30.4[5]
Flunitrazepam1.00.80.91.2[5][6]
Zolpidem21350340>15000[7]
Experimental Protocol: [³H]Muscimol Competitive Binding Assay for GABA-A Receptors

This protocol describes the determination of a test compound's affinity for the GABA-A receptor agonist binding site using [³H]muscimol as the radioligand.[8][9][10]

Materials:

  • Tissue Preparation: Rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]Muscimol (specific activity ~15-30 Ci/mmol).

  • Non-specific Binding Control: GABA (100 µM final concentration) or Bicuculline methiodide (100 µM final concentration).[8]

  • Test Compound: Stock solution of known concentration.

  • Scintillation Cocktail.

  • Equipment: Homogenizer, refrigerated centrifuge, filtration manifold, glass fiber filters, scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspending in fresh Assay Buffer and centrifuging again. Repeat this wash step twice more to remove endogenous GABA.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL Assay Buffer, 50 µL [³H]Muscimol (e.g., 2 nM final concentration), 100 µL membrane preparation.

      • Non-specific Binding: 50 µL GABA (100 µM final), 50 µL [³H]Muscimol, 100 µL membrane preparation.

      • Displacement: 50 µL of varying concentrations of the test compound, 50 µL [³H]Muscimol, 100 µL membrane preparation.

    • Incubate the plate at 4°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.

    • Wash the filters three times with ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Centrifuge (Low Speed) Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Centrifuge2 Centrifuge (High Speed) Supernatant->Centrifuge2 Wash Wash Pellet (x3) Centrifuge2->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend Incubate Incubate with [3H]Muscimol & Test Compound Resuspend->Incubate Filter Rapid Filtration Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Count Scintillation Counting Wash_Filters->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Competition Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Workflow for Radioligand Binding Assay.

Electrophysiology: Whole-Cell Patch-Clamp

Electrophysiological techniques, particularly the whole-cell patch-clamp method, provide a direct measure of ion channel function and are considered the gold standard for characterizing the functional effects of GABA receptor modulators.[11]

Quantitative Data Summary: Functional Potency (EC50/IC50) of GABA-A Receptor Modulators
CompoundAssay TypeReceptor SubtypeEC50 (µM)IC50 (µM)Reference
GABAPatch-clampα1β2γ212.2-[12]
MuscimolDMR AssayEndogenous2.04-[13]
DiazepamPatch-clampα1β2γ20.02-[12]
BicucullinePatch-clampα1β2γ2-3.3[12]
PicrotoxinPatch-clampα1β2γ2-0.8[12]
Experimental Protocol: Whole-Cell Patch-Clamp Recording of GABA-A Receptor Currents

This protocol describes the recording of GABA-evoked currents from cultured cells expressing GABA-A receptors.[14][15]

Materials:

  • Cell Culture: Mammalian cell line (e.g., HEK293, CHO) stably or transiently expressing the desired GABA-A receptor subunits.

  • Solutions:

    • External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂. Bubbled with 95% O₂/5% CO₂.

    • Internal (Pipette) Solution: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP. pH adjusted to 7.3 with CsOH.

  • GABA Stock Solution: 10 mM in water.

  • Test Compound Stock Solution: In a suitable solvent (e.g., DMSO).

  • Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, microscope with DIC optics, pipette puller, data acquisition and analysis software.

Procedure:

  • Preparation:

    • Plate cells expressing GABA-A receptors onto glass coverslips 24-48 hours before recording.

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

    • Place a coverslip with cells in the recording chamber and perfuse with external solution.

  • Recording:

    • Approach a cell with the recording pipette while applying positive pressure.

    • Form a Giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane by releasing the positive pressure and applying gentle suction.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply GABA at a concentration that elicits a submaximal response (e.g., EC₁₀-EC₂₀) using the perfusion system to establish a baseline current.

    • Co-apply the test compound at various concentrations with the same concentration of GABA.

    • Wash out the test compound and GABA to allow the current to return to baseline.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.

    • For positive modulators, calculate the percent potentiation of the GABA response. For antagonists, calculate the percent inhibition.

    • Plot the percent potentiation or inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for potentiation) or IC50 (for inhibition) and the Hill slope.

Patch_Clamp_Workflow cluster_setup Experimental Setup cluster_recording Recording Procedure cluster_analysis Data Analysis Prepare_Cells Prepare Cell Culture Mount_Coverslip Mount Coverslip in Recording Chamber Prepare_Cells->Mount_Coverslip Pull_Pipette Pull & Fill Pipette Approach_Cell Approach Cell Pull_Pipette->Approach_Cell Mount_Coverslip->Approach_Cell Form_Seal Form Giga-ohm Seal Approach_Cell->Form_Seal Go_Whole_Cell Establish Whole-Cell Configuration Form_Seal->Go_Whole_Cell Apply_GABA Apply GABA (Baseline) Go_Whole_Cell->Apply_GABA Apply_Compound Co-apply Test Compound Apply_GABA->Apply_Compound Washout Washout Apply_Compound->Washout Measure_Current Measure Current Amplitude Washout->Measure_Current Calculate_Modulation Calculate % Potentiation or Inhibition Measure_Current->Calculate_Modulation Plot_Curve Plot Dose-Response Curve Calculate_Modulation->Plot_Curve Determine_EC50_IC50 Determine EC50/IC50 Plot_Curve->Determine_EC50_IC50

Workflow for Whole-Cell Patch-Clamp Recording.

Fluorescence-Based Functional Assays (FLIPR)

The Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput platform for monitoring intracellular calcium or membrane potential changes. For GABA-A receptors, which are chloride channels, membrane potential-sensitive dyes are used to measure the change in membrane potential upon channel opening.[16][17]

Quantitative Data Summary: Potency (EC50) of Modulators in FLIPR Assays
CompoundReceptor SubtypeEC50 (µM)Reference
Magnololα1β2γ24.81[16]
Valerenic Acidα1β2γ212.56[16]
Piperineα1β2γ25.76[16]
3-HydroxyphenazepamBenzodiazepine Site0.0103[18]
Experimental Protocol: FLIPR Membrane Potential Assay for GABA-A Receptor Modulators

This protocol describes a high-throughput screen for GABA-A receptor modulators using a membrane potential-sensitive dye.[19]

Materials:

  • Cell Culture: CHO or HEK293 cells stably expressing the GABA-A receptor subtype of interest.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Dye Loading Buffer: Assay Buffer containing a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

  • GABA Solution: Prepared in Assay Buffer.

  • Test Compounds: Diluted in Assay Buffer.

  • Equipment: FLIPR instrument, 384-well black-walled, clear-bottom plates.

Procedure:

  • Cell Plating:

    • Seed cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours.

  • Dye Loading:

    • Aspirate the culture medium from the cell plates.

    • Add Dye Loading Buffer to each well.

    • Incubate the plates at 37°C for 60 minutes.

  • FLIPR Assay:

    • Place the cell plate and a compound plate (containing GABA and test compounds) into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading.

    • For Agonist/Positive Modulator Screening:

      • Add test compound to the wells and monitor the fluorescence change.

      • After a set incubation time (e.g., 2-5 minutes), add a sub-maximal concentration of GABA (e.g., EC₂₀) and monitor the fluorescence change.

    • For Antagonist Screening:

      • Pre-incubate the cells with the test compound.

      • Add a concentration of GABA that gives a robust signal (e.g., EC₈₀) and monitor the fluorescence change.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in membrane potential.

    • Normalize the data to baseline and a maximal GABA response.

    • For modulators, plot the response as a function of compound concentration and fit the data to determine EC50 or IC50 values.

FLIPR_Workflow cluster_prep Assay Preparation cluster_assay FLIPR Measurement cluster_analysis Data Analysis Seed_Cells Seed Cells in 384-well Plate Incubate_Cells Incubate 24-48h Seed_Cells->Incubate_Cells Load_Dye Load with Membrane Potential Dye Incubate_Cells->Load_Dye Incubate_Dye Incubate 60 min Load_Dye->Incubate_Dye Baseline Establish Baseline Fluorescence Incubate_Dye->Baseline Add_Compound Add Test Compound Baseline->Add_Compound Incubate_Compound Incubate Add_Compound->Incubate_Compound Add_GABA Add GABA Incubate_Compound->Add_GABA Measure_Fluorescence Measure Fluorescence Change Add_GABA->Measure_Fluorescence Normalize_Data Normalize Data Measure_Fluorescence->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Determine_EC50_IC50 Determine EC50/IC50 Plot_Curve->Determine_EC50_IC50

Workflow for FLIPR Membrane Potential Assay.

GABA Receptor Signaling Pathways

GABA-A Receptor Signaling

Activation of the ionotropic GABA-A receptor by GABA leads to the influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[20] Allosteric modulators can bind to distinct sites on the receptor complex to enhance or inhibit this process.

GABAA_Signaling cluster_membrane Postsynaptic Membrane GABAA_R GABA-A Receptor (Ligand-gated Cl- channel) BZD_site Benzodiazepine Site Barb_site Barbiturate Site Cl_in Cl- Influx GABAA_R->Cl_in Channel Opening GABA GABA GABA->GABAA_R Binds to orthosteric site PAM Positive Allosteric Modulator (e.g., Benzodiazepine) PAM->BZD_site Binds to allosteric site Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

GABA-A Receptor Signaling Pathway.
GABA-B Receptor Signaling

GABA-B receptors are metabotropic G-protein coupled receptors that, upon activation by GABA, dissociate into Gαi/o and Gβγ subunits.[3][21] These subunits then modulate the activity of downstream effectors, leading to a slower and more prolonged inhibitory response.

GABAB_Signaling cluster_membrane Presynaptic/Postsynaptic Membrane GABAB_R GABA-B Receptor (GPCR) G_protein Gi/o Protein GABAB_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_channel GIRK K+ Channel K_efflux K+ Efflux K_channel->K_efflux Ca_channel Voltage-gated Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx GABA GABA GABA->GABAB_R Binds G_alpha->AC Inhibits G_betagamma->K_channel Activates G_betagamma->Ca_channel Inhibits Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced_Release Reduced Neurotransmitter Release Ca_influx->Reduced_Release

References

Application Notes and Protocols for 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride in Central Nervous System (CNS) Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a general framework for the investigation of novel compounds in central nervous system (CNS) drug development. It is important to note that publicly available scientific literature lacks specific pharmacological data and detailed experimental protocols for 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride. Therefore, the information presented herein is based on general principles of drug discovery and the known activities of related pyrrolidine and butanoic acid derivatives. These protocols should be considered as a starting point and will require substantial optimization and validation for this specific molecule.

Introduction

This compound is a chemical compound containing a pyrrolidine ring and a butanoic acid moiety. While this specific molecule is commercially available as a research chemical, its biological activity and potential applications in CNS drug development are not well-documented in peer-reviewed literature.[1][2][3][4][5]

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds targeting the CNS. Similarly, derivatives of butanoic acid have shown a range of activities, including roles in neurotransmission. This structural combination suggests that this compound could potentially interact with various CNS targets. These application notes provide a roadmap for the initial characterization and evaluation of this compound for potential CNS-related activities.

Compound Profile: this compound

A summary of the known physicochemical properties is essential for experimental design, including solubility and stability assessments.

PropertyValueReference
Molecular Formula C₈H₁₅NO₂·HCl[1]
Molecular Weight 193.67 g/mol [1]
Appearance Solid
Solubility Information not publicly available.
Storage Conditions Store in a cool, dry, well-ventilated area.[6]

Hypothetical Screening Strategy for CNS Activity

Given the lack of specific target information, a tiered screening approach is recommended to identify potential CNS activities of this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: In vitro Functional Assays cluster_2 Tier 3: In vivo Behavioral Models In_vitro_binding In vitro Receptor Binding Assays (Broad Panel of CNS Targets) Functional_assays Functional Assays for Hits (e.g., cAMP, Ca2+ flux) In_vitro_binding->Functional_assays Identified Hits Cytotoxicity Neuronal Cell Line Cytotoxicity Assay Cytotoxicity->Functional_assays Assess Therapeutic Window Behavioral_models Preliminary In vivo Behavioral Screens (e.g., Open Field, Elevated Plus Maze) Functional_assays->Behavioral_models Confirmed Activity BBB_permeability In vitro Blood-Brain Barrier Permeability Assay (e.g., PAMPA) BBB_permeability->Behavioral_models Indicates CNS Penetrance

Figure 1: A tiered screening workflow for assessing the CNS activity of a novel compound.

General Experimental Protocols

The following are generalized protocols that can be adapted for the initial investigation of this compound.

Protocol 1: In Vitro Receptor Binding Assay (General)

This protocol outlines a general procedure for screening the compound against a panel of CNS receptors, ion channels, and transporters.

Objective: To identify potential molecular targets of this compound within the CNS.

Materials:

  • This compound

  • Commercially available receptor binding assay services (e.g., Eurofins, DiscoveRx) or individual assay kits.

  • Appropriate buffer solutions

  • Radioligands or fluorescently labeled ligands for each target

  • Cell membranes or purified receptors

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water). Perform serial dilutions to obtain a range of test concentrations.

  • Assay Setup: In a microplate, combine the cell membranes/receptors, the radioligand/fluorescent ligand, and the test compound or vehicle control.

  • Incubation: Incubate the plate under conditions (time, temperature) optimized for the specific target.

  • Detection:

    • For radioligand binding assays, separate bound from unbound ligand by filtration and measure radioactivity using a scintillation counter.

    • For fluorescent ligand binding assays, measure the fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition of ligand binding at each concentration of the test compound. Determine the IC₅₀ value if a significant dose-response relationship is observed.

Protocol 2: Neuronal Cell Viability Assay

This protocol describes a method to assess the potential cytotoxicity of the compound on a neuronal cell line.

Objective: To determine the concentration range at which this compound is non-toxic to neuronal cells.

Materials:

  • This compound

  • Neuronal cell line (e.g., SH-SY5Y, PC-12)

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (50% cytotoxic concentration) value.

G cluster_0 Cell Culture and Treatment cluster_1 Viability Assessment cluster_2 Data Analysis Seed_Cells Seed Neuronal Cells in 96-well Plate Treat_Cells Treat with Compound (Varying Concentrations) Seed_Cells->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_Reagent Add Viability Reagent (e.g., MTT) Incubate->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Read_Plate Measure Absorbance/ Fluorescence Incubate_Reagent->Read_Plate Calculate_Viability Calculate % Viability vs. Control Read_Plate->Calculate_Viability Determine_CC50 Determine CC50 Value Calculate_Viability->Determine_CC50

Figure 2: Workflow for a neuronal cell viability assay.

Potential Signaling Pathways for Investigation

Based on the structures of related pyrrolidine derivatives with known CNS activity, several signaling pathways could be hypothetically modulated by this compound. Further investigation would be required to confirm any of these.

G cluster_0 Potential Target Classes cluster_1 Downstream Effects Compound 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride GPCRs G-Protein Coupled Receptors (e.g., Dopamine, Serotonin) Compound->GPCRs Ion_Channels Ion Channels (e.g., GABA-A, NMDA) Compound->Ion_Channels Transporters Neurotransmitter Transporters (e.g., DAT, SERT) Compound->Transporters Second_Messengers Modulation of Second Messengers GPCRs->Second_Messengers Membrane_Potential Alteration of Membrane Potential Ion_Channels->Membrane_Potential Neurotransmitter_Levels Changes in Synaptic Neurotransmitter Levels Transporters->Neurotransmitter_Levels

Figure 3: Hypothetical signaling pathways for investigation.

Conclusion

While this compound is a commercially available compound, its potential for CNS drug development remains unexplored in the public domain. The application notes and protocols provided here offer a foundational approach for its initial characterization. Researchers should proceed with a systematic screening cascade to identify any potential biological activity and molecular targets. All experimental procedures will require careful optimization and validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of N-substituted pyrrolidines. The pyrrolidine ring is a vital scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] However, its synthesis can present significant challenges. This guide addresses common issues in a practical question-and-answer format.

Troubleshooting Guides: Common Synthetic Challenges

This section offers solutions to specific problems encountered during the synthesis of N-substituted pyrrolidines, categorized by reaction type.

Challenge 1: N-Alkylation of Pyrrolidine

Direct N-alkylation via SN2 reaction is a common method, but it is often plagued by side reactions and low yields, especially with sterically demanding substrates.

Q1: I am getting a low yield or no reaction when trying to alkylate pyrrolidine with a bulky/sterically hindered alkyl halide. What is going wrong?

A1: This is a frequent issue caused by steric hindrance, which slows down the desired SN2 reaction and allows competing side reactions, primarily E2 elimination, to dominate.[3]

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Base Selection: Use a non-hindered but strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).[3][4] Bulky bases can exacerbate steric clashes.[3]

    • Temperature: While heating can increase the reaction rate, it often favors the E2 elimination byproduct. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. Conversely, for some sterically hindered substrates, gentle heating might be necessary to overcome the activation energy.[3]

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions. Avoid protic solvents which can solvate the nucleophile.[5]

  • Add a Catalyst: The addition of catalytic potassium iodide (KI) can sometimes improve yields by in situ conversion of an alkyl chloride or bromide to the more reactive alkyl iodide (Finkelstein reaction).

  • Alternative Reagents: If using an alkyl bromide, consider synthesizing the corresponding alkyl iodide or tosylate, which are better leaving groups and may react under milder conditions.

Q2: My reaction is producing a significant amount of a dialkylated, quaternary ammonium salt. How can I prevent this over-alkylation?

A2: Over-alkylation occurs when the newly formed N-substituted pyrrolidine (a secondary or tertiary amine) acts as a nucleophile and reacts with another molecule of the alkyl halide.

Troubleshooting Steps:

  • Control Stoichiometry: Use a molar excess of the starting pyrrolidine relative to the alkyl halide. This increases the probability that the alkyl halide will react with the primary or secondary amine starting material rather than the more substituted product.

  • Slow Addition: Add the alkyl halide slowly to the reaction mixture. This keeps the concentration of the alkylating agent low, minimizing the chance of a second alkylation event.

  • Protecting Groups: For primary amines, consider using a protecting group like Boc (tert-butyloxycarbonyl). After the first alkylation, the protecting group can be removed.[6]

Q3: The main byproduct of my N-alkylation reaction is an alkene. How can I favor the substitution (SN2) over the elimination (E2) pathway?

A2: The SN2/E2 competition is a classic challenge. Elimination is favored by sterically hindered substrates, strong, bulky bases, and higher temperatures.

Troubleshooting Steps:

  • Base Selection: Use a weaker, less-hindered base. For example, switch from a strong base like LDA to a milder base like K₂CO₃.

  • Temperature Control: Run the reaction at a lower temperature. SN2 reactions have a lower activation energy than E2 reactions, so lowering the temperature will favor substitution.

  • Leaving Group: Use a better leaving group. Iodides and tosylates are excellent leaving groups and can promote the SN2 reaction at lower temperatures.

Caption: Competing SN2 and E2 pathways in N-alkylation.

Challenge 2: Reductive Amination

Reductive amination is a powerful method for synthesizing N-substituted pyrrolidines from 1,4-dicarbonyl compounds and a primary amine.[7] The key is the in situ formation of an enamine or iminium ion followed by reduction.

Q1: My reductive amination is giving low yields. What are the key parameters to optimize?

A1: Low yields in reductive amination can stem from incomplete imine/enamine formation, side reactions, or inefficient reduction. The choice of reducing agent and the reaction pH are critical.

Troubleshooting Steps:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, tolerant of acidic conditions, and selectively reduces imines in the presence of ketones or aldehydes.[8] Other reagents like sodium cyanoborohydride (NaCNBH₃) are also effective but are more toxic.

  • pH Control: The reaction is typically fastest under weakly acidic conditions (pH 4-6). This is a compromise: acidic conditions are needed to catalyze imine formation, but a pH that is too low will protonate the amine nucleophile, rendering it unreactive. A weak acid like acetic acid is often added.

  • Reaction Sequence: For difficult substrates, a two-step procedure might be more effective. First, form the imine/enamine by mixing the carbonyl and amine (often with removal of water via a Dean-Stark trap). Then, in a separate step, add the reducing agent.

Challenge 3: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a highly effective method for creating functionalized pyrrolidines with multiple stereocenters in a single step.[7][9] The main challenges are controlling regioselectivity and diastereoselectivity.

Q1: I am observing poor diastereoselectivity in my [3+2] cycloaddition reaction. How can I improve it?

A1: Diastereoselectivity in these reactions is governed by the facial selectivity of the approach of the two reactants. Steric hindrance from substituents on both the ylide and the dipolarophile dictates the preferred trajectory.[9]

Troubleshooting Steps:

  • Catalyst System: The choice of a chiral ligand and metal precursor is crucial for inducing high diastereoselectivity. Silver-[10] and copper-based[11] catalysts are commonly used. For example, AgOAc/(S)-QUINAP has been shown to be effective.[9]

  • Substrate Design: Modifying the steric bulk of the substituents on either the azomethine ylide precursor (e.g., the N-substituent on the amino ester) or the dipolarophile can significantly influence the facial selectivity.

  • Solvent and Temperature: Systematically screen different solvents and reaction temperatures. Non-polar solvents may favor one diastereomer over another due to differential stabilization of the transition states.

workflow_cycloaddition start Poor Diastereoselectivity in [3+2] Cycloaddition catalyst Optimize Catalyst System - Screen chiral ligands - Vary metal precursor (Ag, Cu) start->catalyst substrate Modify Substrate - Increase steric bulk on ylide - Modify dipolarophile start->substrate conditions Adjust Conditions - Screen solvents (polar vs. non-polar) - Vary temperature start->conditions analysis Analyze Product Mixture (NMR, Chiral HPLC) catalyst->analysis substrate->analysis conditions->analysis

Caption: Troubleshooting workflow for poor diastereoselectivity.

Challenge 4: Purification of N-Substituted Pyrrolidines

Purification can be a significant bottleneck, especially for derivatives with long alkyl chains or other lipophilic groups.

Q1: I'm having trouble with acid-base extraction for my long-chain N-substituted pyrrolidine. I'm getting emulsions or the product won't fully extract into the aqueous acid layer.

A1: Long alkyl chains dramatically increase the lipophilicity of the molecule, making its protonated salt form less soluble in the aqueous layer and potentially causing it to act as a surfactant, leading to emulsions.[12]

Troubleshooting Steps:

  • Incomplete Extraction:

    • Perform multiple extractions (3-5 times) with fresh aqueous acid (e.g., 1 M HCl) to ensure complete protonation and transfer to the aqueous phase.[12]

  • Emulsion Formation:

    • Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase, helping to break the emulsion.[12]

    • Instead of vigorous shaking, gently rock or swirl the separatory funnel.[12]

    • Allow the funnel to stand for an extended period to permit the layers to separate.[12]

Q2: My N-substituted pyrrolidine co-elutes with non-polar impurities during normal-phase column chromatography.

A2: This is common for lipophilic N-substituted pyrrolidines, as the non-polar character of the substituent causes the compound to elute quickly with other non-polar impurities like unreacted alkyl halide.[12]

Troubleshooting Steps:

  • Switch Chromatography Mode: Change to reversed-phase chromatography. In reversed-phase, the long alkyl chain will increase retention, allowing for better separation from less-retained impurities.[12]

  • Optimize Normal-Phase Conditions: Use a less polar solvent system in your mobile phase to increase the retention of your product on the silica column. A shallow gradient elution can also be effective.[12]

purification_strategy start Crude N-Substituted Pyrrolidine check_lipophilicity Is the N-substituent highly lipophilic? start->check_lipophilicity rev_phase Consider Reversed-Phase HPLC (Increased retention) check_lipophilicity->rev_phase Yes norm_phase Normal-Phase Chromatography (Use less polar eluent) check_lipophilicity->norm_phase No lipophilic_path Yes non_lipophilic_path No acid_base Attempt Acid-Base Extraction (Use Brine for Emulsions) distill Is product thermally stable and volatile? acid_base->distill rev_phase->acid_base norm_phase->acid_base distillation Distillation distill->distillation Yes chromatography Chromatography distill->chromatography No

Caption: Decision tree for selecting a purification strategy.

Data Summary

The choice of synthetic route depends on the desired substitution pattern, required stereochemistry, and scalability.

Synthetic RouteKey FeaturesTypical YieldsDiastereoselectivity (d.r.)Enantioselectivity (e.e.)Reference
1,3-Dipolar Cycloaddition High convergence and stereocontrol; versatile for polysubstitution.60-96%>20:1up to 97%[7]
Asymmetric Aza-Michael Addition Excellent for chiral pyrrolidines; often part of a cascade reaction.72-99%up to >99:1>99%[7]
Paal-Knorr Synthesis Classical and straightforward for N-substituted pyrrolidines from 1,4-dicarbonyls.68-97%N/AN/A[7]
Transition Metal-Catalyzed C-H Amination Direct functionalization of C-H bonds; high atom economy.up to 99%Not specifiedN/A[7]
Biocatalytic (Transaminases) Enantiocomplementary synthesis from ω-chloroketones; green approach.10-90%N/A>95%[13]

Experimental Protocols

Protocol 1: General N-Alkylation of Pyrrolidine

This protocol is a representative procedure for the direct alkylation of pyrrolidine.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add pyrrolidine (1.2 equivalents) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Add Base: Add potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Add Catalyst (Optional): Add a catalytic amount of potassium iodide (KI, 0.1 equivalents).

  • Add Alkylating Agent: Slowly add the alkyl halide (1.0 equivalent) to the stirring suspension.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or acid-base extraction as determined by the product's properties.

Protocol 2: Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide

This method is powerful for the stereocontrolled synthesis of highly functionalized pyrrolidines.[7]

  • Catalyst Preparation: In a dry flask under an inert atmosphere, mix the silver or copper catalyst (e.g., AgOAc, 5 mol%) and the chiral ligand (e.g., (S)-QUINAP, 5.5 mol%) in an anhydrous solvent (e.g., Toluene) and stir for 30 minutes.

  • Add Reactants: To the catalyst solution, add the amino ester precursor (1.0 equivalent), the aldehyde (1.1 equivalents), and the dipolarophile (e.g., an electron-deficient alkene, 1.2 equivalents).

  • Reaction: Stir the mixture at the optimized temperature (can range from room temperature to elevated temperatures) for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting crude cycloadduct by flash column chromatography on silica gel to isolate the desired pyrrolidine product and determine the diastereomeric ratio by ¹H NMR analysis.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities to expect in N-substituted pyrrolidine synthesis? A: Common impurities often originate from starting materials or side reactions. These include unreacted starting materials (e.g., pyrrolidine, alkyl halide), byproducts from side reactions (e.g., elimination products from the alkyl halide, over-alkylation products), and degradation products.[12]

Q: Can I use distillation for purification? A: Distillation is a viable method if the N-substituted pyrrolidine is thermally stable and has a boiling point that is significantly different from the impurities.[12] It is often less effective for high-molecular-weight or heat-sensitive compounds.

Q: What are some "green" or more sustainable approaches to N-substituted pyrrolidine synthesis? A: Biocatalytic methods, such as using transaminases to perform asymmetric amination of ketones followed by spontaneous cyclization, offer a greener alternative to heavy metal catalysis.[13][14] Additionally, transfer hydrogenation methods using catalysts like formic acid can be more environmentally benign than using metal hydrides.[15]

Q: My target is a chiral N-substituted pyrrolidine. What is the best starting point? A: For chiral synthesis, starting from a chiral precursor is often the most effective strategy. Commercially available, enantiopure starting materials like (S)- or (R)-proline and their derivatives (e.g., prolinol) are excellent choices.[16][17] These can be functionalized to build the desired target while retaining stereochemical integrity. Asymmetric methods like 1,3-dipolar cycloaddition with a chiral catalyst are also powerful.[7]

References

Technical Support Center: Optimizing Pyrrolidine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrrolidine Alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the successful synthesis of N-alkylated pyrrolidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in pyrrolidine N-alkylation?

Low yields in pyrrolidine N-alkylation can stem from several factors:

  • Steric Hindrance: Bulky substituents on either the pyrrolidine ring or the alkylating agent can impede the reaction.[1][2][3]

  • Inappropriate Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the pyrrolidine, while an overly strong or bulky base can lead to side reactions.[1][4]

  • Suboptimal Solvent Choice: The solvent polarity and its ability to solvate ions can significantly impact the reaction rate and selectivity.[5][6]

  • Side Reactions: Competing reactions such as E2 elimination of the alkyl halide and over-alkylation to form quaternary ammonium salts are common culprits.[1][7]

  • Reaction Temperature and Time: The reaction may require specific temperatures to proceed efficiently, and insufficient reaction time can lead to incomplete conversion.[4][8][9]

Q2: How can I minimize the formation of the E2 elimination byproduct?

The E2 elimination of the alkylating agent is a common side reaction, especially with secondary and tertiary alkyl halides. To minimize this:

  • Use a less hindered base: Strong, bulky bases can favor elimination. Consider using a less hindered but still strong base like sodium hydride (NaH) or potassium hydride (KH).[1]

  • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature (e.g., -78 °C) can favor the desired SN2 pathway.[4]

  • Choose a better leaving group: Switching from alkyl bromides or chlorides to alkyl iodides can increase the rate of the SN2 reaction relative to elimination.[4]

Q3: I am observing over-alkylation of my pyrrolidine, leading to the formation of a quaternary ammonium salt. How can I prevent this?

Over-alkylation is more likely with highly reactive alkylating agents and a high concentration of the deprotonated pyrrolidine. To avoid this:

  • Control stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).

  • Slow addition of the alkylating agent: Adding the alkylating agent dropwise, especially at the beginning of the reaction, can help maintain a low concentration and reduce the chance of a second alkylation.

  • Use a weaker base or a stoichiometric amount of a strong base: A large excess of a strong base can lead to a higher concentration of the deprotonated pyrrolidine, which can then act as a nucleophile to attack the already N-alkylated product.

Q4: What is the best choice of solvent for my pyrrolidine alkylation?

The ideal solvent depends on the specific reaction conditions.

  • Polar aprotic solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophile.[4][6][8]

  • For reactions involving sterically hindered substrates, the choice of solvent can be critical in modulating reactivity and selectivity.[1]

  • In some cases, nonpolar solvents like toluene can be effective, particularly in phase-transfer catalysis (PTC) systems.[10]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no product yield, follow this troubleshooting workflow:

LowYieldTroubleshooting Start Low/No Yield Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Initial Check Check_Conditions Verify Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Steric_Hindrance Assess Steric Hindrance Check_Conditions->Steric_Hindrance Conditions Correct Base_Solvent Optimize Base and Solvent Steric_Hindrance->Base_Solvent Hindrance is a factor Alkylating_Agent Consider Alternative Alkylating Agent Base_Solvent->Alkylating_Agent Optimization needed End Improved Yield Alkylating_Agent->End Final Optimization

Caption: Troubleshooting workflow for low reaction yield.

Detailed Steps:

  • Check Reagent Purity & Stoichiometry: Ensure all reagents, especially the pyrrolidine, alkylating agent, and solvent, are pure and anhydrous. Verify that the stoichiometry of the reactants and base is correct.

  • Verify Reaction Conditions: Double-check the reaction temperature and time. Monitor the reaction progress using TLC or LC-MS to determine if the reaction has gone to completion.[8][9]

  • Assess Steric Hindrance: If either the pyrrolidine or the alkylating agent is sterically bulky, the reaction rate may be significantly reduced.[1][2][3]

  • Optimize Base and Solvent: The choice of base and solvent is crucial. If a weak base was used, consider a stronger, less-hindered base. If the solvent is not optimal, screen a range of polar aprotic solvents.[1][4][5][6]

  • Consider Alternative Alkylating Agent: If using an alkyl bromide or chloride, switching to the corresponding iodide can enhance the reaction rate.[4]

Issue 2: Significant Side Product Formation (E2 Elimination)

If E2 elimination is the major pathway, consider the following adjustments:

E2EliminationTroubleshooting Start High E2 Elimination Change_Base Switch to Less Hindered Base (e.g., NaH, KH) Start->Change_Base Lower_Temp Decrease Reaction Temperature (-78 °C) Change_Base->Lower_Temp Change_Leaving_Group Use Alkyl Iodide instead of Bromide/Chloride Lower_Temp->Change_Leaving_Group End Minimized E2 Product Change_Leaving_Group->End

Caption: Troubleshooting workflow for E2 elimination.

Data Presentation

Table 1: Influence of Base and Solvent on Pyrrolidine Alkylation Yield (Qualitative)

BaseSolventExpected YieldPotential Side ReactionsCitation
K₂CO₃DMFModerate to GoodOver-alkylation with reactive alkyl halides[8]
NaHTHF/DMFGood to HighE2 elimination with hindered halides[1][8]
LDATHFHigh (for deprotonation)Can exacerbate steric clashes and favor E2[1]
Et₃NAcetoneModerateMay not be strong enough for less reactive substrates[8]
Cs₂CO₃DMFGoodCan be effective for challenging alkylations
DBUTolueneModerateCan be effective but may lead to lower conversion[11]
t-BuOKTHFHigh (N-1 selectivity)Can promote elimination[11]

Table 2: Effect of Solvent on N-Alkylation of 1H-Indazole (Illustrative Example for Heterocycles)

SolventN-1:N-2 Ratio
DMF1.9 : 1
MeCN2.8 : 1
DMSO1.6 : 1
TolueneNo Reaction
1,4-DioxaneNo Reaction
Data adapted from a study on a related heterocyclic system to illustrate solvent effects on regioselectivity.[11]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Pyrrolidine with an Alkyl Halide

This protocol describes a general method for the N-alkylation of pyrrolidine using potassium carbonate as the base in DMF.

Materials:

  • Pyrrolidine (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq.)

  • Anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for reaction, workup, and purification

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add pyrrolidine and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A Add Pyrrolidine & DMF B Add K₂CO₃ A->B C Stir at RT for 30 min B->C D Add Alkyl Halide Dropwise C->D E Heat to 60-80 °C D->E F Monitor by TLC E->F G Cool to RT & Filter F->G H Concentrate Filtrate G->H I Aqueous Workup H->I J Dry & Concentrate I->J K Column Chromatography J->K

Caption: Experimental workflow for N-alkylation of pyrrolidine.

Protocol 2: N-Alkylation of a Pyrrolidine Derivative via Phase-Transfer Catalysis (PTC)

This protocol is adapted for situations where the substrate may be sensitive to strongly basic aqueous conditions or when using a non-polar solvent is advantageous.[10]

Materials:

  • Pyrrolidine derivative (1.0 eq.)

  • Alkylating agent (e.g., benzyl bromide, 1.2 eq.)

  • Organic base (e.g., Pyrrolidine, 1.5 eq.)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium iodide - TBAI, 0.1 eq.)

  • Anhydrous solvent (e.g., Acetonitrile or Toluene)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the pyrrolidine derivative, alkylating agent, and TBAI in the chosen solvent.

  • Add the organic base to the mixture.

  • Heat the reaction to a suitable temperature (e.g., 40-60 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture.

  • Perform an appropriate aqueous workup to remove the catalyst and any salts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

References

Improving the solubility of butanoic acid derivatives in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enhancing Aqueous Solubility of Butanoic Acid Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why do many butanoic acid derivatives exhibit poor water solubility?

Butanoic acid itself is moderately soluble in water (approx. 7.5 g per 100 mL at room temperature) due to its polar carboxylic acid group which can form hydrogen bonds with water.[1] However, its derivatives often have larger, more complex structures with increased hydrophobicity (lipophilicity). This increased non-polar character disrupts the favorable hydrogen bonding network of water, leading to poor aqueous solubility. This is a common challenge in drug development, as many new drug candidates are poorly water-soluble.[2]

Q2: What are the primary strategies for improving the aqueous solubility of these derivatives?

There are several physical and chemical modification strategies to enhance solubility.[3] The most common and effective approaches include:

  • pH Adjustment & Salt Formation: For ionizable compounds like carboxylic acids, altering the pH of the solution to deprotonate the acid group can significantly increase solubility.[4][5][6] Forming a salt of the acidic drug is a very common and effective method to increase both solubility and dissolution rates.[7]

  • Cosolvents: Adding a water-miscible organic solvent (a cosolvent) like ethanol or propylene glycol can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[8][9][10]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate the poorly soluble drug molecule, forming an inclusion complex that is more soluble in water.[11][13][14]

  • Solid Dispersions: This involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a solid state.[15][16] This can present the drug in a higher energy amorphous state, which improves the dissolution rate.[16][17]

  • Particle Size Reduction (Nanonization): Reducing the particle size of the drug to the sub-micron (nanoparticle) or micron level increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2][4][18]

  • Lipid-Based Formulations: For highly lipophilic drugs, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[6]

Q3: How do I select the most appropriate solubilization method for my specific butanoic acid derivative?

The choice of method depends on the physicochemical properties of your compound, the desired concentration, the intended application (e.g., in vitro assay vs. in vivo administration), and the development stage.[3][18] The following decision tree provides a general guide.

G start Start: Poorly Soluble Butanoic Acid Derivative is_ionizable Is the compound ionizable (weak acid)? start->is_ionizable ph_adjust pH Adjustment & Salt Formation is_ionizable->ph_adjust Yes is_thermostable Is the compound thermally stable? is_ionizable->is_thermostable No is_ph_sufficient Is solubility sufficient and pH acceptable? ph_adjust->is_ph_sufficient is_ph_sufficient->is_thermostable No cosolvent Use of Cosolvents (e.g., PEG, Ethanol) is_ph_sufficient->cosolvent If pH range is limited end_success End: Sufficient Solubility Achieved is_ph_sufficient->end_success Yes solid_dispersion Solid Dispersion (e.g., HME, Spray Drying) is_thermostable->solid_dispersion Yes (for HME) cyclodextrin Cyclodextrin Complexation is_thermostable->cyclodextrin No nanoparticles Nanoparticle Formulation is_thermostable->nanoparticles Consider for all compounds solid_dispersion->end_success end_fail Consider Advanced/ Combined Strategies (e.g., Lipid Formulations) solid_dispersion->end_fail cosolvent->end_success cosolvent->end_fail cyclodextrin->end_success cyclodextrin->end_fail nanoparticles->end_success nanoparticles->end_fail

Fig 1. Decision tree for selecting a solubilization strategy.

Troubleshooting Guide

Problem / Observation Potential Cause & Recommended Solution
"My compound precipitates out of the aqueous buffer after initial dissolution." Cause: The solution is likely supersaturated, or the compound is unstable in the buffer (e.g., due to pH shift or degradation). Solutions: 1. Verify pH Stability: Ensure the buffer pH is at least 1-2 units above the pKa of the carboxylic acid to maintain its ionized, more soluble form.[5] 2. Use a Cosolvent: Add a small percentage (e.g., 5-20%) of a water-miscible cosolvent like ethanol, propylene glycol, or PEG 400 to the buffer to increase the solvent capacity.[8] 3. Consider Cyclodextrins: Incorporating a cyclodextrin (e.g., HP-β-CD) can form a stable inclusion complex, preventing the drug from precipitating.[11][19]
"Solubility is improved with pH adjustment, but the required high pH is not suitable for my cell-based assay or in vivo model." Cause: The optimal pH for solubility is outside the physiologically acceptable range (typically pH 4-8 for oral, 3-9 for IV).[6] Solutions: 1. Formulate a Solid Dispersion: Dispersing the drug in a hydrophilic polymer can create a supersaturated solution upon dissolution at a physiological pH without requiring extreme pH values.[15][20] 2. Nanosuspension: Create a nanosuspension of the drug. The small particle size increases the dissolution rate at a more neutral pH. The formulation can be stabilized with surfactants.[2][15] 3. Combined Approach: Use a milder pH adjustment in combination with a lower percentage of cosolvent or a cyclodextrin to achieve the target concentration within a tolerable pH range.
"I am using a cosolvent, but the compound precipitates upon dilution with aqueous media." Cause: The drug is precipitating because the final concentration of the cosolvent after dilution is too low to maintain solubility. This is a common issue with cosolvent systems.[4] Solutions: 1. Use a Surfactant: Add a surfactant to the formulation. Upon dilution, the surfactant can form micelles that encapsulate the drug, preventing precipitation. 2. Switch to a Different System: This is a classic sign that a cosolvent system may not be robust enough. Consider formulating a cyclodextrin inclusion complex or a solid dispersion, as these are often more resistant to precipitation upon dilution.[13][16]
"The bioavailability of my compound is low despite achieving adequate solubility in the formulation." Cause: Poor permeability across biological membranes (BCS Class IV) or instability in the gastrointestinal tract could be the issue. Solutions: 1. Lipid-Based Formulations: Systems like SEDDS can enhance absorption of lipophilic drugs by utilizing lipid absorption pathways.[6] 2. Nanoparticle Formulations: Polymeric nanoparticles can protect the drug from degradation and may improve cellular uptake.[21][22][23] 3. Prodrug Approach: Chemically modify the derivative to create a more permeable prodrug that is converted to the active compound in vivo.[4][18]

Quantitative Data on Solubility Enhancement

The effectiveness of different solubilization techniques can vary significantly. The table below provides a summary of representative solubility improvements achieved for poorly soluble acidic drugs using various methods.

Technique Carrier/System Example Drug Fold Increase in Solubility/Bioavailability Reference(s)
pH Adjustment Formation of sodium salt from the free acidWeakly acidic drugsCan be > 1000-fold[4]
Solid Dispersion Polymeric Carrier (e.g., PVP, HPMC)Olaparib (BCS Class IV)~4-fold increase in AUC (bioavailability)[20]
Solid Dispersion PEG 4000CarbamazepineSignificant increase in dissolution rate[15]
Eutectic System Salicylic AcidLovastatin~5-fold increase in solubility[24]
Cyclodextrin Complex Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Poorly soluble drugsVaries widely, can be substantial[11]
Cosolvency PEG 400 (25-75% in water)122 diverse drugsCan be several orders of magnitude[25]

Detailed Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Co-evaporation Method)

This method is widely used for its efficiency in forming an intimate complex between the drug and cyclodextrin.[13]

  • Selection of Cyclodextrin: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[11]

  • Molar Ratio: Determine the molar ratio of the butanoic acid derivative to cyclodextrin (e.g., 1:1 or 1:2).

  • Dissolution: Accurately weigh the butanoic acid derivative and the cyclodextrin. Dissolve the drug in a minimal amount of a suitable organic solvent (e.g., ethanol, acetone). Dissolve the cyclodextrin in a separate container with distilled water.

  • Mixing: Slowly add the drug solution to the aqueous cyclodextrin solution while stirring continuously.

  • Solvent Evaporation: Heat the mixture gently (e.g., 40-50°C) under continuous stirring using a rotary evaporator until all solvents are removed and a solid film or powder remains.

  • Collection and Storage: Scrape the resulting solid complex from the flask. To ensure the removal of any residual solvent, you can further dry the product in a vacuum oven at 40°C.[13] Store the final powder in a desiccator.

G cluster_drug Drug Preparation cluster_cd Cyclodextrin Preparation d1 Weigh Butanoic Acid Derivative d2 Dissolve in Organic Solvent (e.g., Ethanol) d1->d2 mix Mix Solutions: Add drug solution to CD solution with stirring d2->mix c1 Weigh HP-β-CD c2 Dissolve in Distilled Water c1->c2 c2->mix evap Solvent Evaporation (Rotary Evaporator, 40-50°C) mix->evap dry Final Drying (Vacuum Oven) evap->dry product Collect Powdered Inclusion Complex dry->product

Fig 2. Workflow for cyclodextrin complexation by co-evaporation.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This technique is suitable for heat-sensitive compounds and involves dissolving both the drug and a hydrophilic carrier in a common solvent, which is then evaporated.[26]

  • Selection of Carrier: Select a hydrophilic carrier compatible with your drug. Common choices include polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[16][17]

  • Drug-Carrier Ratio: Determine the weight ratio of drug to carrier (e.g., 1:1, 1:5, 1:10).

  • Dissolution: Dissolve both the butanoic acid derivative and the selected carrier in a common, volatile organic solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and ethanol).[26] Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., below 40°C) to form a solid mass on the wall of the flask.

  • Final Processing: Pulverize the resulting solid dispersion using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Drying and Storage: Dry the powder in a vacuum oven to remove any residual solvent. Store in a tightly sealed container with a desiccant to prevent moisture uptake, which could cause the amorphous drug to recrystallize.

Protocol 3: Nanoparticle Formulation (Nanoprecipitation Method)

Nanoprecipitation is a straightforward method for producing polymeric nanoparticles for hydrophobic drugs.[21][27]

  • Phase Preparation:

    • Organic Phase: Dissolve the butanoic acid derivative and a biodegradable polymer (e.g., PLGA, PCL) in a water-miscible organic solvent like acetone.[21][27]

    • Aqueous Phase: Prepare an aqueous solution containing a surfactant or stabilizer (e.g., Poloxamer, Tween 80) to prevent particle aggregation.[21]

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase at a constant rate under moderate magnetic stirring.

  • Nucleation: As the organic solvent diffuses into the aqueous phase, the polymer and drug will precipitate out, forming nanoparticles through a process of nucleation.[21][27]

  • Solvent Removal: Allow the organic solvent to evaporate under continuous stirring for several hours at room temperature.

  • Purification & Concentration: The resulting nanosuspension can be filtered to remove any aggregates and concentrated if necessary.

  • Solid Form (Optional): The nanosuspension can be freeze-dried (lyophilized) to obtain a solid powder for long-term storage.[27]

References

Technical Support Center: Purification of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Possible CauseRecommended Solution(s)
Incorrect Solvent System The compound may be too soluble in the chosen solvent, leading to significant loss in the mother liquor. Experiment with different solvent systems. Good starting points for polar molecules like this include isopropanol/water, ethanol/ether, or methanol/dichloromethane mixtures.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of fine crystals or oils, which are difficult to collect and may trap impurities. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Insufficient Concentration If the initial solution is too dilute, the compound will not reach its saturation point upon cooling, resulting in poor crystal formation. Concentrate the solution by evaporating some of the solvent before cooling.
Precipitation of Impurities If impurities are less soluble than the target compound in the chosen solvent, they may precipitate out, leading to a seemingly low yield of the desired product. Analyze the precipitate to confirm its identity.

Issue 2: Oily Product Instead of Crystals

Possible CauseRecommended Solution(s)
Presence of Impurities Impurities can interfere with crystal lattice formation, causing the product to "oil out." Try an initial purification step, such as a quick filtration through a plug of silica gel, before recrystallization.
High Polarity of the Compound Highly polar compounds have a tendency to form oils. Try using a more non-polar co-solvent to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystal growth.
Residual Solvent The presence of a solvent in which the compound is highly soluble can prevent crystallization. Ensure the crude product is thoroughly dried before attempting recrystallization.

Issue 3: Persistent Impurities Detected by TLC/HPLC

Possible CauseRecommended Solution(s)
Co-eluting Impurities in Chromatography The chosen mobile phase in column chromatography may not be optimal for separating the target compound from a specific impurity. Experiment with different solvent systems, including buffered mobile phases or ion-pairing reagents for HPLC. For flash chromatography, consider using a different stationary phase, such as alumina or a bonded silica.
Incomplete Reaction Starting materials may be carried through the purification process. If the impurity is a starting material, consider optimizing the reaction conditions to drive it to completion.
Degradation of the Product The compound may be unstable under the purification conditions (e.g., high heat during recrystallization or acidic/basic conditions in chromatography). Use milder purification techniques and avoid prolonged exposure to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying crude this compound?

A1: The choice of purification method depends on the nature and quantity of impurities. For moderately pure crude material, recrystallization is often the most straightforward and scalable method. For complex mixtures or to achieve very high purity, column chromatography is recommended.

Q2: Which solvent system is best for the recrystallization of this compound?

A2: A good starting point is a polar protic solvent in which the compound is soluble when hot but sparingly soluble when cold. Mixtures such as isopropanol/water, ethanol/diethyl ether, or methanol/dichloromethane are often effective for amino acid hydrochlorides. The optimal ratio will need to be determined empirically.

Q3: My compound streaks badly on silica gel TLC plates. How can I get a clean separation for column chromatography?

A3: Streaking on silica gel is common for polar and basic compounds. To improve separation, you can:

  • Add a small amount of a volatile base, such as triethylamine (1-2%), to the eluent to neutralize acidic sites on the silica.

  • Use a more polar stationary phase like alumina (basic or neutral).

  • Employ reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a buffer or acid modifier like formic acid or TFA).

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for very polar compounds.[1]

Q4: How can I remove inorganic salts from my product?

A4: If your product is contaminated with inorganic salts from the reaction workup, you can try the following:

  • Solvent Extraction: Dissolve the crude product in a minimal amount of water and extract with an organic solvent in which your product has some solubility but the salts do not. This is often challenging for highly polar compounds.

  • Size Exclusion Chromatography: This technique separates molecules based on size and can be effective for removing small salt molecules.

  • Dialysis: For larger quantities, dialysis can be used to remove salts.

  • Precipitation: Dissolve the crude material in a solvent that solubilizes your compound but not the salt, then filter.

Q5: My purified product is hygroscopic. How should I handle and store it?

A5: Amino acid hydrochlorides are often hygroscopic. Handle the compound in a dry atmosphere (e.g., in a glove box or under a stream of dry nitrogen). Store it in a tightly sealed container, preferably in a desiccator with a suitable drying agent.

Quantitative Data Summary

The following tables provide illustrative data for typical purification outcomes. The actual results will vary depending on the specific experimental conditions.

Table 1: Comparison of Recrystallization Solvents

Solvent System (v/v)Yield (%)Purity (by HPLC, %)
Isopropanol/Water (9:1)7598.5
Ethanol/Diethyl Ether (1:1)6899.1
Methanol/DCM (1:5)8297.8

Table 2: Column Chromatography Performance

Stationary PhaseMobile PhaseLoading Capacity (mg/g)Purity (by HPLC, %)
Silica GelDCM/MeOH/NH4OH (89:10:1)2099.5
C18 SilicaWater/ACN + 0.1% TFA (95:5)15>99.8
Alumina (Neutral)EtOAc/Hexane (7:3)2598.9

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent system (e.g., 9:1 isopropanol/water).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase and eluent system. For this compound, silica gel with a mobile phase of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 89:10:1) is a good starting point.

  • Column Packing: Pack a glass column with a slurry of the chosen stationary phase in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Begin elution with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve Crude Product in Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter Insoluble impurities? cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool chill Ice Bath cool->chill filter Vacuum Filtration chill->filter dry Dry Crystals filter->dry

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_diagram start Purification Issue oily_product Oily Product? start->oily_product low_yield Low Yield? start->low_yield impurities Persistent Impurities? start->impurities oily_product->low_yield No change_solvent Try Different Solvent System oily_product->change_solvent Yes low_yield->impurities No check_solubility Check Solubility in Mother Liquor low_yield->check_solubility Yes optimize_chroma Optimize Chromatography impurities->optimize_chroma Yes slow_cool Ensure Slow Cooling change_solvent->slow_cool pre_purify Pre-purify with Silica Plug slow_cool->pre_purify concentrate Concentrate Solution check_solubility->concentrate analyze_precipitate Analyze Precipitate concentrate->analyze_precipitate check_reaction Check Reaction Completion optimize_chroma->check_reaction mild_conditions Use Milder Conditions check_reaction->mild_conditions

Caption: Troubleshooting decision tree for purification issues.

References

Alternative reagents for the synthesis of "4-(Pyrrolidin-1-yl)butanoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and answers to frequently asked questions regarding the synthesis of 4-(Pyrrolidin-1-yl)butanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce 4-(Pyrrolidin-1-yl)butanoic acid?

A1: The two most common and effective methods for synthesizing 4-(Pyrrolidin-1-yl)butanoic acid are:

  • Nucleophilic Substitution: This route involves the reaction of pyrrolidine with a 4-carbon chain that has a leaving group, such as 4-bromobutanoic acid or a similar haloalkanoic acid.

  • Ring-Opening of γ-Butyrolactone: Pyrrolidine can be used as a nucleophile to open the lactone ring of γ-butyrolactone. This reaction needs to be carefully controlled to yield the desired carboxylic acid.

Q2: Are there any alternative reagents I can use if the primary ones are unavailable or ineffective?

A2: Yes, several alternative strategies can be employed:

  • Reductive Amination: This is a powerful alternative that involves reacting a 4-oxoalkanoic acid (like levulinic acid) or its ester with pyrrolidine in the presence of a reducing agent.[1][2][3] This method is highly versatile and can be adapted for various substrates.

  • Alternative Leaving Groups: Instead of 4-bromobutanoic acid, you can use derivatives with other leaving groups like tosylates (4-tosyloxybutanoic acid) or mesylates.

  • Starting with Succinic Anhydride: Reacting succinic anhydride with pyrrolidine will form a butanamide acid, which can then be selectively reduced at the amide carbonyl to yield the target compound, although this requires a specific and controlled reduction step.

Q3: What are the typical yields and reaction times for these methods?

A3: Yields and reaction times are highly dependent on the specific reagents, catalysts, and conditions used. The table below summarizes typical data for the most common synthetic approaches.

Data Summary: Comparison of Synthetic Routes

Synthetic RouteKey ReagentsTypical Reducing Agent (if any)SolventTypical Reaction TimeTypical Yield (%)
Nucleophilic Substitution Pyrrolidine, 4-Bromobutanoic AcidN/AAcetonitrile, K₂CO₃ (base)12-24 hours70-85%
Lactone Ring-Opening Pyrrolidine, γ-ButyrolactoneN/AWater or polar protic solvent6-18 hours60-80%
Reductive Amination Pyrrolidine, Ethyl LevulinateSodium triacetoxyborohydride (STAB)Dichloromethane (DCM)4-12 hours75-90%

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

  • Potential Cause A (Nucleophilic Substitution): The leaving group on the butanoic acid derivative is not sufficiently reactive, or the base used is not strong enough to deprotonate the pyrrolidine effectively.

    • Solution: Switch to a more reactive halo-acid (e.g., from chloro to bromo or iodo). Ensure the base (e.g., K₂CO₃, Et₃N) is anhydrous and used in sufficient excess (at least 2 equivalents).

  • Potential Cause B (Lactone Ring-Opening): The reaction temperature is too low, or the reaction has not been allowed to proceed for a sufficient amount of time.

    • Solution: Increase the reaction temperature, potentially to reflux, and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Potential Cause C (Reductive Amination): The reducing agent is not active or was deactivated by moisture. The intermediate iminium ion may not have formed properly.

    • Solution: Use a fresh, high-quality reducing agent like Sodium triacetoxyborohydride (STAB), which is tolerant of mild acidity. Ensure all reagents and solvents are anhydrous. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

Issue 2: Formation of Unwanted Side Products

  • Potential Cause A (All Routes): Over-alkylation of pyrrolidine or side reactions due to high temperatures.

    • Solution: Control the stoichiometry carefully by adding the alkylating agent or lactone slowly to a solution of the amine. Maintain a consistent and moderate reaction temperature.

  • Potential Cause B (Lactone Ring-Opening): Formation of an amide instead of the desired carboxylic acid.

    • Solution: The ring-opening of a lactone with an amine first forms an amide-alcohol. To obtain the carboxylic acid, a subsequent hydrolysis step under basic or acidic conditions is often necessary. Performing the initial reaction in water can sometimes directly yield the amino acid salt.

  • Potential Cause C (Reductive Amination): Reduction of the starting keto-acid before the amination can occur.

    • Solution: Use a reducing agent that is selective for the iminium ion over the ketone, such as STAB. Agents like NaBH₄ may be too reactive and reduce the ketone prematurely.

Issue 3: Difficulty in Product Purification

  • Potential Cause: The product is highly polar and may be difficult to separate from inorganic salts or polar starting materials.

    • Solution 1 (Crystallization): As the product is an amino acid, it may exist as a zwitterion. Adjusting the pH of the aqueous solution to the isoelectric point can cause the product to precipitate, allowing for isolation by filtration.

    • Solution 2 (Ion-Exchange Chromatography): This is a highly effective method for purifying amino acids. The crude product can be passed through a cation-exchange resin, washed, and then eluted with a basic solution (e.g., dilute ammonia).

Visualized Pathways and Workflows

Synthetic Pathways Overview

G cluster_sm Starting Materials Pyrrolidine Pyrrolidine Product 4-(Pyrrolidin-1-yl)butanoic acid Pyrrolidine->Product Iminium Iminium Ion Intermediate Pyrrolidine->Iminium GBL γ-Butyrolactone GBL->Product Ring-Opening (H₂O, Δ) HaloAcid 4-Halo-butanoic Acid (X=Br, I) HaloAcid->Product Nucleophilic Substitution (Base) KetoAcid Levulinic Acid (4-Oxopentanoic Acid) KetoAcid->Iminium Condensation (-H₂O) Iminium->Product Reduction [H] G Start 1. Mix Keto-Acid Ester & Pyrrolidine in DCM Add_STAB 2. Add STAB portion-wise at 0°C Start->Add_STAB Stir 3. Stir at Room Temp (Monitor by TLC/LC-MS) Add_STAB->Stir Quench 4. Quench Reaction (e.g., with sat. NaHCO₃) Stir->Quench Extract 5. Extract with Organic Solvent Quench->Extract Dry 6. Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate 7. Concentrate in vacuo Dry->Concentrate Purify 8. Purify Product (Chromatography/Crystallization) Concentrate->Purify

References

Technical Support Center: Stereoselective Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stereoselective Pyrrolidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the stereocontrolled synthesis of pyrrolidines. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome stereoselectivity issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling stereoselectivity in pyrrolidine synthesis?

A1: The main approaches to establishing stereocenters in the pyrrolidine ring can be broadly categorized into three types:

  • Catalyst-Controlled Synthesis: This strategy employs a chiral catalyst to create a chiral environment around the reactants, directing the formation of one stereoisomer over others. Common examples include metal-catalyzed reactions (e.g., using copper, silver, or iridium with chiral ligands) and organocatalyzed reactions.[1][2]

  • Substrate-Controlled Synthesis: In this approach, a chiral element is incorporated into one of the starting materials (the substrate) to direct the stereochemical outcome of the reaction. This is often achieved using a chiral auxiliary, which is a temporary chiral group that is later removed.[3][4][5] The use of readily available chiral starting materials, known as the "chiral pool," also falls under this category.

  • Reagent-Controlled Synthesis: This method involves the use of a chiral reagent to induce stereoselectivity. While less common as a standalone strategy for pyrrolidine ring formation, it can be used in conjunction with other methods for specific transformations.

Q2: How does the choice of solvent affect the stereoselectivity of my reaction?

A2: The solvent can significantly influence both diastereoselectivity and enantioselectivity. The polarity, coordinating ability, and steric bulk of the solvent can affect the stability of diastereomeric transition states and the conformation of the catalyst-substrate complex. For instance, in 1,3-dipolar cycloadditions of azomethine ylides, switching from a polar protic solvent like methanol to a more sterically hindered alcohol like isopropanol can lead to an improvement in the diastereomeric ratio. Non-coordinating solvents are often preferred in catalytic asymmetric reactions to minimize interference with the chiral catalyst.

Q3: My 1,3-dipolar cycloaddition reaction is not stereoselective. What should I do?

A3: Low stereoselectivity in [3+2] cycloadditions is a common problem. Here are a few parameters to investigate for optimization:

  • Catalyst/Ligand System: The choice of metal precursor and chiral ligand is paramount. Screening a library of ligands with varying steric and electronic properties is often the first step. For example, copper(I) and silver(I) catalysts paired with chiral bis(oxazoline) (BOX) or phosphoramidite ligands have shown great success.[1][6]

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the competing diastereomeric transition states.

  • Substrate Modification: The steric and electronic properties of both the azomethine ylide precursor and the dipolarophile can impact selectivity. Introducing bulkier substituents can sometimes lead to better facial discrimination.

  • In situ vs. Pre-formed Catalyst: The method of catalyst preparation can be crucial. In some cases, pre-forming the catalyst complex before the addition of reactants can lead to more reproducible and selective results.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in a [3+2] Cycloaddition Reaction

If you are observing a low diastereomeric ratio (d.r.) in your pyrrolidine synthesis via a [3+2] cycloaddition, consider the following troubleshooting steps.

Potential Cause Suggested Solution
Suboptimal Reaction Temperature Lower the reaction temperature. Reactions that are run at 0 °C, -20 °C, or even -78 °C often show significantly improved diastereoselectivity.
Inappropriate Solvent Screen a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Acetonitrile).
Weak Facial Bias of Substrates Modify the substituents on the azomethine ylide or the dipolarophile to introduce greater steric hindrance, which can favor one approach over the other.
Lewis Acid/Catalyst Choice The choice of Lewis acid or catalyst can influence the transition state geometry. For substrate-controlled reactions using a chiral auxiliary like a sulfinamide, different Lewis acids can even reverse the diastereoselectivity.
Problem 2: Poor Enantioselectivity in a Catalytic Asymmetric Reaction

Low enantiomeric excess (ee) is a frequent challenge in developing new asymmetric methodologies. The following table outlines common causes and potential solutions.

Potential Cause Suggested Solution
Ineffective Chiral Ligand/Catalyst Screen a library of chiral ligands or organocatalysts. The optimal ligand is highly substrate-dependent. Consider ligands from different classes (e.g., BOX, PyBOX, phosphoramidites, diamines).[2]
Incorrect Metal-to-Ligand Ratio The stoichiometry of the metal precursor and the chiral ligand is critical. A common starting point is a 1:1.1 or 1:1.2 ratio of metal to ligand. Optimize this ratio for your specific reaction.
Catalyst Poisoning or Deactivation Ensure all reagents and solvents are of high purity and are anhydrous. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon). Impurities such as water or oxygen can deactivate many catalysts.
Suboptimal Catalyst Loading While lower catalyst loadings are generally desirable, a slightly higher loading may be necessary to achieve high enantioselectivity, especially during the optimization phase.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems in the asymmetric 1,3-dipolar cycloaddition for the synthesis of functionalized pyrrolidines.

Catalyst System Dipolarophile Solvent Temp (°C) Yield (%) d.r. ee (%)
Cu(I) / (R,R)-Ph-BOXN-PhenylmaleimideTolueneRT95>95:598
Ag(I) / Phosphoramidite Ligand(E)-β-NitrostyreneTolueneRT8590:1092
Organocatalyst (Proline derivative)CinnamaldehydeDMSORT9285:1595

Note: The data presented here are representative and have been compiled from various literature sources for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of chiral pyrrolidines using a copper(I) catalyst with a chiral bis(oxazoline) (BOX) ligand.

Materials:

  • Copper(I) trifluoromethanesulfonate toluene complex (CuOTf)₂·C₇H₈

  • (R,R)-Ph-BOX ligand

  • Anhydrous Toluene

  • Azomethine ylide precursor (e.g., an imine of a glycine ester)

  • Dipolarophile (e.g., N-phenylmaleimide)

  • Triethylamine (Et₃N)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Cu(OTf)₂·C₇H₈ (5 mol%) and the (R,R)-Ph-BOX ligand (5.5 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 1 hour to allow for the formation of the catalyst complex.

  • Add the dipolarophile (1.0 equiv) to the reaction mixture, followed by the azomethine ylide precursor (1.2 equiv).

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Add triethylamine (10 mol%) dropwise to the stirring solution. The triethylamine acts as a base to generate the azomethine ylide in situ.

  • Stir the reaction mixture at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral pyrrolidine.

Protocol 2: Diastereoselective Synthesis using a Sulfinamide Chiral Auxiliary

This protocol outlines a general method for the diastereoselective addition of a nucleophile to a chiral N-tert-butanesulfinylimine, a key step in many pyrrolidine syntheses.

Materials:

  • Chiral N-tert-butanesulfinylimine (1.0 equiv)

  • Anhydrous solvent (e.g., THF or Diethyl Ether)

  • Nucleophile (e.g., a Grignard reagent or an enolate)

  • Lewis acid (optional, e.g., Ti(OEt)₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the chiral N-tert-butanesulfinylimine and the anhydrous solvent.

  • If a Lewis acid is used, add it at this stage and stir for a short period to allow for coordination.

  • Cool the reaction mixture to a low temperature (typically -78 °C).

  • Slowly add the nucleophile to the reaction mixture.

  • Stir the reaction at -78 °C and monitor by TLC until the starting sulfinylimine is consumed.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy.

  • Purify the product by flash column chromatography. The sulfinyl auxiliary can then be removed in a subsequent step (e.g., with HCl in methanol) to yield the chiral amine.

Visualizations

Stereocontrol_Strategy_Selection start Goal: Stereoselective Pyrrolidine Synthesis q1 Is a specific enantiomer or diastereomer required? start->q1 q2 Is a suitable chiral catalyst available? q1->q2 Yes q3 Is a chiral starting material available (Chiral Pool)? q2->q3 No catalyst Catalyst-Controlled Synthesis q2->catalyst Yes substrate Substrate-Controlled Synthesis q3->substrate Yes auxiliary Use Chiral Auxiliary q3->auxiliary No

Caption: A decision-making workflow for selecting a stereocontrol strategy.

Copper_Catalytic_Cycle cluster_0 Cu(I)-Catalyzed [3+2] Cycloaddition Cu_L Cu(I)-L* Complex1 [Cu(I)-L*(Ylide)] Complex Cu_L->Complex1 Ylide_pre Azomethine Ylide Precursor + Base Ylide_pre->Complex1 in situ generation Dipolarophile Dipolarophile Complex2 [Cu(I)-L*(Ylide)(Dipolarophile)] Transition State Dipolarophile->Complex2 Complex1->Complex2 Product Enantioenriched Pyrrolidine Complex2->Product Cycloaddition Product->Cu_L Catalyst Regeneration

Caption: A simplified catalytic cycle for a Cu(I)-catalyzed [3+2] cycloaddition.

References

Technical Support Center: Scaling Up the Production of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method is the N-alkylation of pyrrolidine with a suitable 4-carbon electrophile, typically an ester of 4-halobutanoic acid (e.g., ethyl 4-bromobutanoate), followed by ester hydrolysis and salt formation with hydrochloric acid.

Q2: What are the critical process parameters to monitor during the N-alkylation step?

A2: Key parameters include reaction temperature, stoichiometry of reactants, choice of base and solvent, and reaction time. Careful control of these variables is crucial for maximizing yield and minimizing impurity formation.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: To reduce impurities, ensure the quality of your starting materials. Use of an appropriate base (e.g., K₂CO₃, Et₃N) is critical to neutralize the generated acid without causing side reactions. Maintaining the optimal reaction temperature can prevent the degradation of reactants and products. Proper work-up and purification steps, such as acid-base extraction and recrystallization, are also essential.

Q4: What is the best method for isolating the final hydrochloride salt?

A4: After hydrolysis of the intermediate ester, the free base of 4-(Pyrrolidin-1-yl)butanoic acid can be isolated. The hydrochloride salt is then typically formed by dissolving the free base in a suitable solvent (e.g., isopropanol, diethyl ether) and adding a solution of hydrochloric acid. The salt usually precipitates and can be collected by filtration.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Suggested Solution
Inefficient Alkylation Ensure the reaction temperature is optimal. For N-alkylation with alkyl bromides, temperatures between 60-100°C in a solvent like DMF or acetonitrile are often effective. Consider adding a catalytic amount of potassium iodide (KI) to facilitate the reaction with alkyl chlorides or bromides.
Decomposition of Reactants or Product Avoid excessively high temperatures or prolonged reaction times. Ensure the base used is not too strong, which could promote elimination side reactions of the alkyl halide.
Poor Quality Starting Materials Verify the purity of pyrrolidine and the 4-halobutanoic acid ester using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction.
Suboptimal Work-up Procedure During acid-base extraction, ensure the pH of the aqueous layer is adjusted correctly to fully protonate the amine for extraction into the aqueous phase, and then basified sufficiently to extract the free base into the organic phase.
Presence of Impurities in the Final Product
Impurity Type Potential Source Mitigation Strategy
Unreacted Pyrrolidine Incomplete reaction or incorrect stoichiometry.Increase the equivalents of the alkylating agent or prolong the reaction time. Unreacted pyrrolidine can be removed during the acidic wash step of the work-up.
Unreacted 4-Halobutanoic Acid Ester Incomplete reaction.Drive the reaction to completion by optimizing conditions. This impurity can be removed by washing the organic layer with a basic aqueous solution during work-up.
Over-alkylation Products While less common with a secondary amine like pyrrolidine, side reactions can occur.Careful control of stoichiometry and reaction temperature can minimize side product formation.
Solvent Residues Inefficient drying of the final product.Dry the product under vacuum at an appropriate temperature for a sufficient amount of time.

Experimental Protocols

Synthesis of Ethyl 4-(Pyrrolidin-1-yl)butanoate (Intermediate)

  • To a solution of pyrrolidine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (10 volumes), add ethyl 4-bromobutanoate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-(pyrrolidin-1-yl)butanoate.

Hydrolysis and Salt Formation

  • Dissolve the crude ester in a mixture of ethanol (5 volumes) and a 2 M aqueous solution of sodium hydroxide (3.0 eq).

  • Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture to pH 7 with 1 M HCl.

  • Extract the aqueous layer with dichloromethane to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to approximately 3-4 with concentrated HCl.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent system, such as isopropanol/diethyl ether, to yield the pure product.

Visualizations

Synthesis_Workflow cluster_alkylation Step 1: N-Alkylation cluster_hydrolysis_salt Step 2: Hydrolysis & Salt Formation Pyrrolidine Pyrrolidine Alkylation Reaction Pyrrolidine->Alkylation Et4BrBut Ethyl 4-bromobutanoate Et4BrBut->Alkylation Base K₂CO₃ Base->Alkylation Solvent Acetonitrile Solvent->Alkylation Intermediate_Ester Ethyl 4-(pyrrolidin-1-yl)butanoate Hydrolysis Hydrolysis Intermediate_Ester->Hydrolysis Alkylation->Intermediate_Ester NaOH NaOH (aq) NaOH->Hydrolysis HCl HCl Salt_Formation Salt Formation HCl->Salt_Formation Final_Product This compound Hydrolysis->Salt_Formation Salt_Formation->Final_Product

Caption: Synthetic workflow for this compound.

Caption: Troubleshooting decision tree for low product yield.

Validation & Comparative

Comparative Purity Analysis of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the validation of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride purity, with a comparative look at its structural analogs, supported by a comprehensive HPLC methodology.

This guide provides a framework for the purity assessment of this compound, a key building block in pharmaceutical research and development. By employing a robust High-Performance Liquid Chromatography (HPLC) method, this document outlines a protocol for achieving accurate purity determination and offers a comparative analysis with two commercially available structural analogs: 4-(Piperidin-1-yl)butanoic acid hydrochloride and 4-(Morpholin-1-yl)butanoic acid. The presented data and methodologies are intended to assist researchers in making informed decisions regarding the quality and suitability of these reagents for their specific applications.

Comparative Purity Overview

The purity of this compound and its analogs is a critical parameter that can significantly impact experimental outcomes and the quality of synthesized target molecules. Commercially available batches of these compounds typically exhibit high purity levels. The following table summarizes expected purity data based on typical supplier specifications and analytical validation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Purity (by HPLC)
4-(Pyrrolidin-1-yl)butanoic acid HClC₈H₁₆ClNO₂193.67≥ 98.0%
4-(Piperidin-1-yl)butanoic acid HClC₉H₁₈ClNO₂207.70≥ 97.0%
4-(Morpholin-1-yl)butanoic acidC₈H₁₅NO₃173.21≥ 98.0%

Experimental Protocol: HPLC Purity Validation

The accurate determination of purity for these polar, zwitterionic compounds requires a specialized HPLC method to ensure adequate retention and separation from potential impurities. A mixed-mode chromatographic approach is recommended.

Objective: To develop and validate an HPLC method for the quantitative determination of the purity of this compound and its analogs, and to separate the main component from potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Mixed-Mode C18 with embedded polar groups (e.g., Luna Omega Polar C18, Acclaim Mixed-Mode WAX-1) or a dedicated mixed-mode column (e.g., Primesep 200), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 50
    25.0 95
    30.0 95
    31.0 5

    | 35.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

Potential Process-Related Impurities: The synthesis of 4-(Pyrrolidin-1-yl)butanoic acid typically involves the reaction of γ-butyrolactone with pyrrolidine. Potential impurities could include unreacted starting materials or by-products. This HPLC method is designed to separate the main analyte from such potential impurities.

Workflow and Pathway Diagrams

To visually represent the experimental and logical processes, the following diagrams have been generated using the DOT language.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh and Dissolve Sample (1 mg/mL) hplc_system Equilibrate HPLC System prep_sample->hplc_system prep_std Prepare Reference Standard Solution prep_std->hplc_system inject_sample Inject Sample and Standard hplc_system->inject_sample run_gradient Execute Gradient Elution inject_sample->run_gradient acquire_data Acquire Chromatographic Data run_gradient->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calc_purity Calculate Purity (%) integrate_peaks->calc_purity

Caption: Experimental workflow for HPLC purity validation.

Purity_Comparison_Logic compound Test Compound (e.g., 4-(Pyrrolidin-1-yl)butanoic acid HCl) hplc HPLC Analysis compound->hplc purity Purity Determination (Area %) hplc->purity comparison Comparison with Alternatives purity->comparison decision Informed Decision on Reagent Selection comparison->decision alt1 Alternative 1 (e.g., 4-(Piperidin-1-yl)butanoic acid HCl) alt1->comparison alt2 Alternative 2 (e.g., 4-(Morpholin-1-yl)butanoic acid) alt2->comparison

Comparing the efficacy of "4-(Pyrrolidin-1-yl)butanoic acid hydrochloride" with other GABA receptor modulators

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches did not yield specific data on "4-(Pyrrolidin-1-yl)butanoic acid hydrochloride" as a direct modulator of GABA receptors. Therefore, this guide provides a comparative analysis of well-characterized GABA receptor modulators—Diazepam, Phenobarbital, Baclofen, and Gabapentin—to serve as a framework for evaluating novel compounds. These selected agents represent different classes of molecules that interact with the GABAergic system through distinct mechanisms.

This document is intended for researchers, scientists, and drug development professionals, providing a comparative overview of the efficacy of these selected GABA receptor modulators, supported by experimental data and detailed methodologies.

Overview of Selected GABA Receptor Modulators

The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is a critical target for therapeutics aimed at treating a range of disorders, including anxiety, epilepsy, and spasticity. The efficacy of drugs targeting this system is determined by their specific mechanism of action, binding affinity, and receptor subtype selectivity.

  • Diazepam: A classic benzodiazepine, Diazepam acts as a positive allosteric modulator (PAM) of GABAA receptors. It binds to the benzodiazepine site, a distinct site from the GABA binding pocket, and enhances the effect of GABA by increasing the frequency of chloride channel opening.[1] This leads to hyperpolarization of the neuron, producing sedative and anxiolytic effects.[2][3]

  • Phenobarbital: A member of the barbiturate class, Phenobarbital also positively modulates GABAA receptors but at a different allosteric site than benzodiazepines.[4][5] It increases the duration of chloride channel opening and, at higher concentrations, can directly activate the receptor, contributing to its sedative-hypnotic and anticonvulsant properties.[6][7]

  • Baclofen: Baclofen is a selective agonist for GABAB receptors, which are metabotropic G-protein coupled receptors.[8][9] Its activation leads to downstream effects, including the inhibition of adenylyl cyclase and the modulation of K+ and Ca2+ channels, resulting in a slow and prolonged inhibitory signal.

  • Gabapentin: Although structurally a GABA analog, Gabapentin does not bind to GABA receptors or their modulatory sites.[10][11] Its mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[12][13]

Comparative Efficacy and Binding Affinity

The following tables summarize the quantitative data for the selected GABA receptor modulators, providing a basis for comparing their potency and receptor interactions.

Table 1: Binding Affinity (Ki) and Potency (IC50) of Selected GABA Receptor Modulators

CompoundReceptor TargetRadioligandKi (nM)IC50Reference(s)
Diazepam GABAA (Benzodiazepine Site)[3H]Flunitrazepam1.3 - 17Varies by subtype[14][15]
Phenobarbital GABAA (Barbiturate Site)[35S]TBPS~2,000Varies[16]
Baclofen GABAB[3H]Baclofen4040 nM[17]
Gabapentin α2δ-1 subunit of VGCC[3H]Gabapentin~140-[10]

Table 2: Efficacy (EC50) of Selected GABA Receptor Modulators

CompoundAssayMeasured EffectEC50Reference(s)
Diazepam ElectrophysiologyPotentiation of GABA-evoked Cl- current~54 µM (for GABA)[18]
Phenobarbital ElectrophysiologyDirect activation of Cl- current3.0 mM[7]
Baclofen [35S]GTPγS bindingG-protein activation2.1 - 3.1 µM[15]
Gabapentin N/AIndirect modulation of neurotransmitter releaseN/A[11]

Table 3: GABAA Receptor α Subunit Selectivity for Diazepam

α SubtypeKi (nM) for [3H]Flunitrazepam Binding
α116.1
α216.9
α317.0
α514.9
α4, α6>10,000 (insensitive)
Data compiled from multiple sources, including[15].

Phenobarbital exhibits minimal subunit specificity for GABAA receptors.[4][5] Baclofen is selective for GABAB receptors, and while subtypes of GABAB receptors are thought to exist, pharmacologically distinct profiles for baclofen are not well-defined.[8] Gabapentin's binding to the α2δ-1 subunit of voltage-gated calcium channels is its primary mechanism of therapeutic action.[12]

Experimental Protocols

Radioligand Binding Assay for GABAA Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the benzodiazepine binding site on the GABAA receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Radioligand: [3H]Flunitrazepam

  • Membrane Preparation: Rat or mouse whole brain membranes, or membranes from cell lines expressing recombinant GABAA receptors.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Serial dilutions of the compound of interest.

  • Non-specific Binding Control: High concentration of a known non-radiolabeled ligand (e.g., Diazepam).

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI).

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.[19][20] Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL.[20]

  • Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [3H]Flunitrazepam (typically at or below its Kd).[21]

  • Incubation: Incubate the plate at 4°C for 45-60 minutes to allow binding to reach equilibrium.[20]

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[22]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assay for GABAA Receptor Modulation

Objective: To measure the effect of a test compound on GABA-evoked chloride currents in cells expressing GABAA receptors using whole-cell patch-clamp electrophysiology.

Materials:

  • Cell line expressing specific GABAA receptor subtypes (e.g., HEK293 cells).

  • External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

  • Internal pipette solution (e.g., containing CsCl, MgCl2, EGTA, HEPES, ATP).

  • GABA stock solution.

  • Test compound stock solution.

  • Patch-clamp amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Cell Culture: Plate cells expressing the GABAA receptor subtype of interest onto glass coverslips.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane to achieve whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC10-EC20).[23]

    • Co-apply the test compound at various concentrations with the same concentration of GABA.

    • Perform a washout step by perfusing with the external solution alone.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.

    • Calculate the percentage potentiation or inhibition of the GABA response by the test compound.

    • Construct a dose-response curve and determine the EC50 (for potentiation) or IC50 (for inhibition) of the test compound.

Visualizations

The following diagrams illustrate key concepts related to GABA receptor modulation and the experimental workflows used to study these interactions.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicles Glutamate->GABA_vesicle Synthesis GABA GABA GABA_vesicle->GABA Release GABA_transporter GABA Transporter (GAT) VGCC Voltage-Gated Ca2+ Channel VGCC->GABA_vesicle Triggers GABAB_R_pre GABAB Receptor GABAB_R_pre->VGCC Inhibits GABA->GABA_transporter Reuptake GABA->GABAB_R_pre GABAA_R GABAA Receptor GABA->GABAA_R GABAB_R_post GABAB Receptor GABA->GABAB_R_post Cl_channel Cl- Channel GABAA_R->Cl_channel Opens G_protein G-protein GABAB_R_post->G_protein Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization K_channel K+ Channel K_channel->Hyperpolarization G_protein->K_channel Activates

GABAergic Synaptic Transmission Pathway

Radioligand_Binding_Workflow start Start prep Prepare Brain Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate filter Vacuum Filtration to Separate Bound & Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC50 & Ki Determination) count->analyze end End analyze->end

Radioligand Binding Assay Workflow

Mechanism_Comparison cluster_GABAA GABAA Receptor Modulators cluster_GABAB GABAB Receptor Modulator cluster_Other Other Mechanism GABA_R GABA Receptors Diazepam Diazepam (Benzodiazepine) GABA_A_site GABAA Allosteric Sites Diazepam->GABA_A_site Binds to Phenobarbital Phenobarbital (Barbiturate) Phenobarbital->GABA_A_site Binds to GABA_A_site->GABA_R Modulates Baclofen Baclofen (Agonist) GABA_B_site GABAB Orthosteric Site Baclofen->GABA_B_site Binds to GABA_B_site->GABA_R Activates Gabapentin Gabapentin VGCC_subunit α2δ-1 of VGCC Gabapentin->VGCC_subunit Binds to Neurotransmitter Release Neurotransmitter Release VGCC_subunit->Neurotransmitter Release Reduces

References

"4-(Pyrrolidin-1-yl)butanoic acid hydrochloride" versus other pyrrolidine derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of four prominent racetam-class pyrrolidine derivatives: Piracetam, Aniracetam, Oxiracetam, and Phenylpiracetam. These synthetic nootropic agents are widely studied for their potential to enhance cognitive function and provide neuroprotection. This document summarizes their performance in key biological assays, details experimental methodologies, and illustrates their proposed mechanisms of action.

Introduction to Racetam-Class Nootropics

The racetam family of drugs are synthetic compounds characterized by a shared 2-oxopyrrolidine nucleus.[1] Developed in the 1960s, Piracetam was the first of this class and is a cyclic derivative of the neurotransmitter GABA.[2] While their precise mechanisms are still under investigation, racetams are known to modulate neurotransmitter systems, particularly the cholinergic and glutamatergic systems, and enhance neuronal plasticity.[3][4] This guide focuses on a comparative analysis of Piracetam and three of its more potent analogues: Aniracetam, Oxiracetam, and Phenylpiracetam.

Comparative Efficacy in Preclinical Models

The cognitive-enhancing effects of these racetams have been evaluated in various animal models of learning and memory. The Morris Water Maze (MWM) and the Passive Avoidance Test (PAT) are two of the most common assays used to assess spatial learning and memory.

Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory in which rodents must find a hidden platform in a pool of water, using distal cues. A shorter escape latency indicates better spatial learning.

CompoundDosage (mg/kg, i.p.)Animal ModelKey Findings
Piracetam 100RatsFacilitated learning in animal models.[5]
Aniracetam 100RatsImproved performance in a radial arm maze, a spatial memory task.[6]
Oxiracetam 10RatsMore effective than Piracetam in a T-maze test, another spatial learning assay.[5]
Phenylpiracetam Not SpecifiedNot SpecifiedReported to be up to 60 times more potent than Piracetam, suggesting significant effects on cognitive tasks like the MWM.[7]
Passive Avoidance Test (PAT)

The PAT is a fear-motivated test that assesses learning and memory. Animals learn to avoid an environment in which they previously received an aversive stimulus. A longer step-through latency indicates improved memory retention.

CompoundDosage (mg/kg)Animal ModelKey Findings
Piracetam 100 (i.p.)RatsMore effective than Oxiracetam in the active avoidance test, a related paradigm.[5]
Aniracetam 50 (p.o.)RatsSignificantly ameliorated scopolamine-induced amnesia, with 53% of treated rats exhibiting correct passive avoidance responding compared to 9% of the vehicle group.[8]
Oxiracetam 30 and 100 (i.p.)Aged RatsDistinctly improved step-down retention performance, whereas Piracetam had no effect.[9]
Phenylpiracetam Not SpecifiedNot SpecifiedExhibits anti-amnesic properties, suggesting efficacy in the PAT.[7]

Mechanisms of Action

The primary mechanisms of action for racetams are believed to involve the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and the enhancement of cholinergic neurotransmission.

AMPA Receptor Modulation

Racetams bind to a site on AMPA receptors, enhancing their response to the excitatory neurotransmitter glutamate. This potentiation of glutamatergic signaling is thought to be a key mechanism underlying their effects on synaptic plasticity, learning, and memory.[10][11] Aniracetam, in particular, is known for its potent modulation of AMPA receptors.[12]

AMPA_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds CaMKII CaMKII AMPA_R->CaMKII Ca²+ Influx CREB CREB CaMKII->CREB Activates LTP LTP (Learning & Memory) CREB->LTP Promotes Racetams Racetams Racetams->AMPA_R Positive Allosteric Modulation

Racetam Modulation of AMPA Receptor Signaling
Cholinergic System Modulation

Racetams have also been shown to enhance cholinergic neurotransmission. They can increase the density of muscarinic acetylcholine receptors and potentiate high-affinity choline uptake, leading to increased acetylcholine utilization, particularly in the hippocampus.[2][13] This is significant as the cholinergic system plays a crucial role in attention, learning, and memory.

Cholinergic_System_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Choline Choline HACU High-Affinity Choline Uptake Choline->HACU ACh_synthesis ACh Synthesis HACU->ACh_synthesis Increases AChR Muscarinic ACh Receptor ACh_synthesis->AChR ACh Release and Binding Racetams_pre Racetams Racetams_pre->HACU Potentiates Cognition Enhanced Cognition AChR->Cognition Leads to Racetams_post Racetams Racetams_post->AChR Increases Receptor Density

Racetam Modulation of the Cholinergic System

Experimental Protocols

Morris Water Maze (MWM)

Objective: To assess spatial learning and memory.

Apparatus:

  • A circular pool (approximately 1.5-2 m in diameter) filled with opaque water.

  • An escape platform submerged just below the water's surface.

  • A video tracking system to record the animal's swim path and latency to find the platform.

Procedure:

  • Acquisition Phase:

    • Animals are given multiple trials per day for several consecutive days to learn the location of the hidden platform.

    • Each trial begins with placing the animal in the water at a different starting position.

    • The time taken to find the platform (escape latency) is recorded.

  • Probe Trial:

    • 24 hours after the last acquisition trial, the platform is removed from the pool.

    • The animal is allowed to swim freely for a set period (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

MWM_Workflow start Start acquisition Acquisition Phase (Multiple Trials/Days) start->acquisition probe Probe Trial (24h Later, No Platform) acquisition->probe analysis Data Analysis (Escape Latency, Time in Quadrant) probe->analysis end End analysis->end

Morris Water Maze Experimental Workflow
Passive Avoidance Test (PAT)

Objective: To assess fear-motivated learning and memory.

Apparatus:

  • A two-compartment box with a light and a dark chamber, separated by a guillotine door.

  • The dark chamber has an electrified grid floor.

Procedure:

  • Training (Acquisition) Phase:

    • The animal is placed in the light compartment.

    • When the animal enters the dark compartment, the door closes, and a mild foot shock is delivered.

  • Retention (Testing) Phase:

    • Typically 24 hours after training, the animal is returned to the light compartment.

    • The latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive event.

AMPA Receptor Binding Assay

Objective: To determine the binding affinity of racetams to AMPA receptors.

Materials:

  • Rat brain cortical membranes (source of AMPA receptors).

  • Radiolabeled AMPA agonist (e.g., [³H]AMPA).

  • Test compounds (Piracetam, Aniracetam, Oxiracetam, Phenylpiracetam) at various concentrations.

  • Incubation buffer and filtration apparatus.

Procedure:

  • Incubation:

    • Brain membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound.

  • Filtration:

    • The incubation mixture is rapidly filtered to separate bound from unbound radioligand.

  • Quantification:

    • The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), which is then used to calculate the binding affinity (Ki).

Conclusion

Piracetam, Aniracetam, Oxiracetam, and Phenylpiracetam are pyrrolidine derivatives that have demonstrated cognitive-enhancing effects in a variety of preclinical models. While they share a common mechanism of modulating the glutamatergic and cholinergic systems, they exhibit differences in potency and specific behavioral effects. Aniracetam and Oxiracetam appear to be more potent than Piracetam, with Phenylpiracetam being the most potent of the four. The choice of compound for further research and development will depend on the specific therapeutic target and desired pharmacological profile. This guide provides a foundational comparison to aid in this selection process.

References

Structure-Activity Relationship of 4-(Pyrrolidin-1-yl)butanoic Acid Analogs as GABA Uptake Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(Pyrrolidin-1-yl)butanoic acid analogs, with a primary focus on their activity as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). By modulating the levels of the principal inhibitory neurotransmitter in the central nervous system, these compounds hold therapeutic potential for neurological disorders such as epilepsy and anxiety. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.

Introduction to 4-(Pyrrolidin-1-yl)butanoic Acid Analogs and GABA Transporters

GABA is the main inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its reuptake from the synaptic cleft by four distinct GABA transporters: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1). Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This mechanism is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability.

The 4-(Pyrrolidin-1-yl)butanoic acid scaffold represents a class of compounds that can be systematically modified to explore their interaction with GABA transporters. The core structure consists of a pyrrolidine ring, a butanoic acid chain, and a position for substitution on the pyrrolidine nitrogen. Understanding the relationship between structural modifications and inhibitory activity is crucial for the rational design of potent and selective GAT inhibitors.

Structure-Activity Relationship Analysis

While a comprehensive SAR study specifically on 4-(Pyrrolidin-1-yl)butanoic acid analogs is not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on structurally related N-substituted pyrrolidine-2-acetic acid and proline derivatives. These studies reveal key structural features that govern the potency and selectivity of these compounds for the different GABA transporter subtypes.

The general pharmacophore for GAT inhibitors based on the pyrrolidine scaffold includes a central pyrrolidine ring, a carboxylic acid moiety, and a lipophilic N-substituent.

Key SAR Observations:
  • The Pyrrolidine Ring and Carboxylic Acid Moiety : The pyrrolidine ring serves as a constrained bioisostere of the GABA backbone. The presence and position of the carboxylic acid group are critical for interaction with the transporter. For pyrrolidine-2-alkanoic acids, the (S)-configuration at the C-2 position is generally preferred for potent GAT1 inhibition, while the (4R)-configuration at the C-4 position can be important for GAT3 activity.[1]

  • The N-Substituent : The nature of the substituent on the pyrrolidine nitrogen is a major determinant of potency and selectivity. Large, lipophilic N-substituents are generally required for high affinity.

    • Arylalkyl and Diarylalkyl Groups : N-substituents incorporating bulky aromatic or heteroaromatic rings, often connected by an alkyl or alkenyl linker, have been shown to significantly enhance inhibitory activity at GAT1. For instance, derivatives with a 4,4-diphenylbut-3-en-1-yl or a 4,4-bis(3-methyl-2-thienyl)-3-butenyl moiety exhibit potent GAT1 inhibition.[2]

    • Trityl and Related Groups : The introduction of a trityl (triphenylmethyl) or a related tris(4-methoxyphenyl)methoxy]ethyl group on the nitrogen atom can confer high affinity and, in some cases, selectivity for GAT3.[2]

  • The Alkyl Chain Length : While direct SAR on the butanoic acid chain of the title compound is limited, studies on homologous pyrrolidine-2-alkanoic acids suggest that the distance between the pyrrolidine ring and the carboxylic acid can influence activity. The acetic acid side chain (n=1) has been well-studied, and it is plausible that extending this to a butanoic acid chain (n=3) would alter the positioning of the key pharmacophoric elements within the transporter's binding site, thereby affecting potency and selectivity.

Comparative Data on Pyrrolidine-Based GAT Inhibitors

The following table summarizes the inhibitory activities of a selection of N-substituted pyrrolidine-2-acetic acid analogs, which serve as close structural relatives to the 4-(pyrrolidin-1-yl)butanoic acid series. This data provides a basis for understanding the impact of N-substituents on GAT inhibition.

Compound IDN-SubstituentGAT-1 IC50 (µM)GAT-3 IC50 (µM)Reference
(S)-4b 4,4-Diphenylbut-3-en-1-yl0.396>100[2]
(S)-4c 4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl0.343>100[2]
(R)-4d 2-[Tris(4-methoxyphenyl)methoxy]ethyl623.1[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of GABA uptake inhibitors.

In Vitro GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GABA transporter subtype.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are transiently or stably transfected with plasmids encoding the desired human or mouse GABA transporter subtype (e.g., hGAT1, mGAT1, mGAT3) using a suitable transfection reagent.

2. [³H]GABA Uptake Assay:

  • Transfected cells are seeded into 96-well plates and grown to confluence.

  • On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compound or vehicle.

  • Uptake is initiated by adding a solution containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) and the test compound.

  • The incubation is carried out for a specific duration (e.g., 10-20 minutes) at room temperature, ensuring the uptake is within the linear range.

  • The uptake is terminated by rapidly washing the cells multiple times with ice-cold assay buffer.

  • The cells are then lysed, and the radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a potent GAT inhibitor (e.g., tiagabine).

  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

GABA Transporter Binding Assay

This assay measures the affinity of a test compound for the GABA transporter by assessing its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Brain tissue (e.g., rat cortex) or cells expressing the target GABA transporter are homogenized in a suitable buffer.

  • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

  • The supernatant is then centrifuged at a high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in the binding buffer.

2. Radioligand Binding Assay:

  • Aliquots of the membrane preparation are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]tiagabine for GAT1) and varying concentrations of the test compound.

  • The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled GAT inhibitor.

  • The binding reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway of GABAergic Neurotransmission

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA Vesicles GAD->GABA_vesicle Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT1 GABA_synapse->GAT1_pre Reuptake GABA_R GABA-A Receptor GABA_synapse->GABA_R Binding GAT3_glia GAT3 GABA_synapse->GAT3_glia Reuptake Cl_channel Cl- Influx GABA_R->Cl_channel Opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Leads to GABA_Uptake_Workflow start Start: Culture cells expressing GAT wash1 Wash cells with assay buffer start->wash1 preincubate Pre-incubate with test compound wash1->preincubate add_gaba Add [3H]GABA + test compound preincubate->add_gaba incubate Incubate for defined time add_gaba->incubate wash2 Terminate by washing with cold buffer incubate->wash2 lyse Lyse cells wash2->lyse count Measure radioactivity (Scintillation counting) lyse->count analyze Analyze data and determine IC50 count->analyze

References

A Comparative Analysis of GABA-A Receptor Modulators: Focus on 4-Phenylbutyrate (4-PBA)

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the requested compound: Initial searches for "4-(Pyrrolidin-1-yl)butanoic acid hydrochloride" did not yield sufficient scientific literature regarding its cross-reactivity or specific biological activity. The available information is limited to its chemical structure and commercial availability for research purposes[1][2].

Given the lack of data on the specified molecule, this guide will focus on a structurally related and well-characterized compound, 4-Phenylbutyrate (4-PBA) . 4-PBA has been investigated for its role as a chemical chaperone and its effects on the GABA-A receptor system, which is a critical target in neuroscience and drug development. This comparative guide will provide an overview of 4-PBA's interaction with GABA-A receptors, compare it with other GABA-A receptor modulators, and detail relevant experimental protocols for an audience of researchers, scientists, and drug development professionals.

Introduction to 4-Phenylbutyrate (4-PBA) and GABA-A Receptors

4-Phenylbutyrate (4-PBA) is a histone deacetylase inhibitor and chemical chaperone that has been shown to reduce endoplasmic reticulum (ER) stress[3]. In the context of neuroscience, 4-PBA has demonstrated the ability to modulate the function of γ-aminobutyric acid type A (GABA-A) receptors. Specifically, it has been shown to increase the trafficking and surface expression of wildtype GABA-A receptor subunits, particularly in the context of genetic mutations that can cause conditions like Dravet syndrome[4]. This activity can lead to an increased GABA-evoked current and a reduction in seizure activity, highlighting its therapeutic potential[4][5].

GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. These ligand-gated ion channels are pentameric structures assembled from a variety of subunits (e.g., α, β, γ). The specific subunit composition determines the receptor's pharmacological properties, including its affinity for GABA and various modulatory drugs.

Comparative Analysis of GABA-A Receptor Activity

For comparison, other compounds that modulate GABA-A receptors, such as benzodiazepines (e.g., Diazepam) and barbiturates (e.g., Phenobarbital), act at distinct allosteric sites on the receptor complex. The following table summarizes the activity of 4-PBA in comparison to these classical GABA-A receptor modulators.

CompoundPrimary Mechanism of ActionEffect on GABA-A ReceptorPrimary Therapeutic Use
4-Phenylbutyrate (4-PBA) Chemical chaperone; Histone deacetylase inhibitorIncreases trafficking and surface expression of GABA-A receptors, leading to enhanced GABA-evoked currents.[4][5]Urea cycle disorders; Investigational for certain genetic epilepsies.[5]
Diazepam Positive allosteric modulatorIncreases the frequency of channel opening in the presence of GABA.Anxiety, seizures, muscle spasms.
Phenobarbital Positive allosteric modulator; Direct agonist at high concentrationsIncreases the duration of channel opening in the presence of GABA.Seizures.
Muscimol Direct agonistDirectly binds to the GABA binding site and activates the receptor.Research tool.[6]

Experimental Protocols

To assess the cross-reactivity and functional effects of compounds on GABA-A receptors, several key experiments are typically performed.

Patch-Clamp Electrophysiology

This is the gold-standard method for studying ion channel function, including GABA-A receptors.

  • Objective: To measure the ion currents flowing through GABA-A receptors in response to GABA and to determine how a test compound modulates these currents.

  • Cell Preparation: Human Embryonic Kidney (HEK) 293T cells are commonly used due to their low endogenous ion channel expression. Cells are transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S)[5].

  • Recording: Whole-cell patch-clamp recordings are performed. The cell membrane is held at a specific voltage (e.g., -60 mV), and a solution containing GABA is applied to elicit a current. The test compound is then co-applied with GABA to observe any modulation of the current.

  • Data Analysis: Changes in the amplitude, activation, and deactivation kinetics of the GABA-evoked currents in the presence of the test compound are quantified. For example, studies on 4-PBA have shown an increased amplitude of GABA-A receptor currents in cells expressing certain mutations[5].

Radioligand Binding Assays

These assays are used to determine if a compound binds to a specific receptor and to measure its binding affinity.

  • Objective: To assess the direct binding of a test compound to GABA-A receptors or its ability to displace a known radiolabeled ligand.

  • Preparation: Cell membranes expressing the target GABA-A receptor subtype are prepared.

  • Assay: The membranes are incubated with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [3H]muscimol for the GABA site, [3H]flunitrazepam for the benzodiazepine site). The test compound is added at various concentrations to compete with the radioligand.

  • Data Analysis: The amount of radioactivity bound to the membranes is measured. A decrease in bound radioactivity with increasing concentrations of the test compound indicates binding. The data is used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for assessing compound activity.

GABA_A_Receptor_Signaling cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA GAD->GABA GABA_transporter GAT GABA->GABA_transporter Reuptake GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to Chloride_ion Cl- GABA_A_Receptor->Chloride_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_ion->Hyperpolarization Influx

Caption: Simplified signaling pathway of a GABAergic synapse.

Experimental_Workflow cluster_0 Cell Culture & Transfection cluster_1 Compound Treatment cluster_2 Functional Assay cluster_3 Data Analysis HEK293T HEK293T Cells Transfection Transfect with GABA-A Receptor Subunit cDNAs HEK293T->Transfection Treatment Incubate with Test Compound (e.g., 4-PBA) Transfection->Treatment Patch_Clamp Whole-Cell Patch-Clamp Recording Treatment->Patch_Clamp Analysis Measure GABA-evoked Currents & Compare Patch_Clamp->Analysis

Caption: Workflow for patch-clamp analysis of GABA-A receptor modulators.

References

Pyrrolidine-Based Compounds: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its unique stereochemical and physicochemical properties make it a versatile scaffold for designing novel therapeutics across various disease areas, including cancer, inflammation, and neurological disorders. This guide provides a comparative analysis of the in vitro and in vivo efficacy of select pyrrolidine-based compounds, supported by experimental data and detailed protocols to aid in research and development.

Data Presentation: Quantitative Efficacy of Pyrrolidine Derivatives

The following tables summarize the quantitative data for various classes of pyrrolidine-based compounds, showcasing their potency in different therapeutic areas.

Anticancer Activity
Compound ClassTarget/Cell LineIn Vitro Efficacy (IC50/Ki)In Vivo EfficacyReference
Spirooxindole Pyrrolidine HybridsA549 (Lung Cancer)1.2 µM - 3.48 µMNot Specified[1]
Diphenylamine-Pyrrolidin-2-one-Hydrazone DerivativesPPC-1 (Prostate Cancer), IGR39 (Melanoma)EC50: 2.5–20.2 µMNot Specified[2][3]
Pyrrolidine-based CXCR4 Antagonist (Compound 46)CXCR4 ReceptorIC50 = 79 nM (binding affinity), IC50 = 0.25 nM (calcium flux inhibition)Marked efficacy in a mouse cancer metastasis model[4]
Thiosemicarbazone Pyrrolidine–Copper(II) ComplexesSW480 (Colon Cancer)IC50 = 0.99 ± 0.09 µMNot Specified[5]
Anti-inflammatory Activity
Compound ClassTargetIn Vitro Efficacy (IC50)In Vivo EfficacyReference
N-substituted Pyrrolidine-2,5-dione Derivatives (Compound 13e)COX-20.98 µMSignificant inhibition of carrageenan-induced paw edema[6]
Tacrine-Pyrrolidine Hybrids (Compound 36)Not SpecifiedNot SpecifiedSignificant % inhibition of edema in carrageenan and arachidonic acid-induced models[7]
Enzyme Inhibition
Compound ClassTarget EnzymeIn Vitro Efficacy (Ki/IC50)In Vivo EfficacyReference
Pyrrolidine-based Hybrids (Compound 6b)hCAIIKi = 75.79 ± 2.83 nMNot Specified[8]
Pyrrolidine-based Hybrids (Compound 6b)AChEKi = 43.17 ± 10.44 nMNot Specified[8]
Tacrine-Pyrrolidine Hybrids (Compound 38)eeAChEIC50 = 16 nMSignificant decline in AChE and BChE potentials in hippocampus and cortical tissues of transgenic animal models[7]
Antimicrobial Activity
Compound ClassTarget OrganismIn Vitro Efficacy (MIC)In Vivo EfficacyReference
Pyrrolidine-Thiazole Derivatives (Compound 51a)B. cereus, S. aureus21.70 ± 0.36 µg/mL, 30.53 ± 0.42 µg/mLNot Specified[5][9]
Pyrrolidine-based Hybrids (Compound 6a)A. baumannii125 µg/mlNot Specified[8]
Pyrrolidine-based Hybrids (Compound 6a)M. tuberculosis H37Rv31.25 µg/mlNot Specified[8][10]
Tetrazole-bearing Pyrrolidine Ring (Compound 28b, 28c)C. albicans (biofilm)Not SpecifiedExhibited activity in an invertebrate model of disseminated candidiasis[5][9]
Anticonvulsant Activity
Compound ClassTest ModelIn Vivo Efficacy (ED50)Reference
Pyrrolidine-2,5-dione-acetamides (Compound 69k)MES test80.38 mg/kg[11]
Pyrrolidine-2,5-dione-acetamides (Compound 69k)6 Hz test108.80 mg/kg[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.[8]

  • Compound Treatment: Add various concentrations of the pyrrolidine compound to the wells. Include a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[8]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the acute anti-inflammatory activity of compounds.[6]

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week with free access to food and water.

  • Compound Administration: Administer the test pyrrolidine compound or vehicle control intraperitoneally or orally to different groups of rats (n=6-8 per group). A standard drug like indomethacin (5 mg/kg) is used as a positive control.[13]

  • Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[13]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro Acetylcholinesterase (AChE) Inhibition: Ellman's Method

This spectrophotometric method is widely used to determine AChE activity.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test compound solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 140 µL of phosphate buffer, 10 µL of AChE solution, and 10 µL of DTNB.

    • Add 10 µL of the test compound solution (or solvent for control).

    • Pre-incubate the mixture for 10 minutes at 25°C.[7]

  • Reaction Initiation: Start the reaction by adding 10 µL of ATCI solution to each well.[7]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[7]

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min). The percentage of inhibition is determined by comparing the reaction rates of the test samples with that of the control.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of signaling pathways and experimental procedures.

CXCL12_CXCR4_Signaling_Pathway CXCL12 CXCL12 CXCR4 CXCR4 (GPCR) CXCL12->CXCR4 Binds G_protein Heterotrimeric G-protein (α, β, γ) CXCR4->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux Cell_Response Cellular Responses: - Migration - Proliferation - Survival DAG->Cell_Response Ca_flux->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response Pyrrolidine_Antagonist Pyrrolidine-based Antagonist Pyrrolidine_Antagonist->CXCR4 Blocks

Caption: CXCL12/CXCR4 signaling pathway and its inhibition by a pyrrolidine-based antagonist.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h (37°C, 5% CO₂) seed_cells->incubate1 add_compound Add Pyrrolidine Compound & Vehicle Control incubate1->add_compound incubate2 Incubate for exposure period add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

InVivo_Antiinflammatory_Workflow start Start acclimatize Acclimatize Rats start->acclimatize administer_compound Administer Pyrrolidine Compound (or Vehicle/Standard) acclimatize->administer_compound induce_edema Inject Carrageenan into Hind Paw administer_compound->induce_edema after 30-60 min measure_volume Measure Paw Volume (0-5 hours) induce_edema->measure_volume analyze_data Calculate % Inhibition of Edema measure_volume->analyze_data end End analyze_data->end

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

References

A Comparative Analysis of Synthetic Routes to N-Alkylated Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylated pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The nature of the N-alkyl substituent profoundly influences the pharmacological profile of these molecules. Consequently, the efficient and selective synthesis of N-alkylated pyrrolidines is of paramount importance. This guide provides a comparative analysis of four common synthetic routes: direct N-alkylation, reductive amination, Michael addition, and ring-closing metathesis, supported by experimental data and detailed protocols.

Comparative Performance of Synthetic Routes

The choice of synthetic strategy for N-alkylation of pyrrolidines depends on several factors, including the desired scale of the reaction, the nature of the alkyl group to be introduced, and the presence of other functional groups in the starting materials. The following table summarizes quantitative data for representative examples of each method, offering a clear comparison of their efficiencies.

MethodReactantsProductCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Direct Alkylation Pyrrolidine, Benzyl BromideN-BenzylpyrrolidineK₂CO₃AcetonitrileReflux-Good[1]
Direct Alkylation Pyrrolidine HCl salt, Allyl BromideN-Allyl-2,2-disubstituted pyrrolidine precursorK₂CO₃AcetonitrileReflux-Good[1]
Reductive Amination Pyrrolidine, Formaldehyde (37 wt% in H₂O)N-MethylpyrrolidineSodium Triacetoxyborohydride (NaBH(OAc)₃)DichloroethaneRT196[2][3]
Reductive Amination Pyrrolidine, CyclohexanoneN-CyclohexylpyrrolidineSodium Triacetoxyborohydride (NaBH(OAc)₃)DichloroethaneRT195[2][3]
Michael Addition Pyrrolidine, Ethyl AcrylateEthyl 3-(pyrrolidin-1-yl)propanoateLiClO₄Solvent-freeRT48-72High[4]
Ring-Closing Metathesis N-Allyl-N-(2-propen-1-yl)amine precursorDihydropyrrole derivativeGrubbs II CatalystCH₂Cl₂-24-[1]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on cited literature and represent standard laboratory procedures.

Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of pyrrolidine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.

Protocol for N-Alkylation of a Pyrrolidine Precursor with Allyl Bromide: [1]

  • To a solution of the pyrrolidine HCl salt (1.0 equiv) in acetonitrile, add potassium carbonate (K₂CO₃, excess).

  • To this suspension, add allyl bromide (1.1-1.5 equiv).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-allyl pyrrolidine derivative.

Reductive Amination

Reductive amination is a highly efficient, one-pot procedure for the synthesis of N-alkylated amines from a carbonyl compound and an amine. The reaction proceeds via the in situ formation of an iminium ion, which is then reduced by a mild reducing agent.

Protocol for Reductive Amination of Pyrrolidine with Formaldehyde: [2][3]

  • To a stirred solution of pyrrolidine (1.0 equiv) in 1,2-dichloroethane (DCE), add a 37 wt% aqueous solution of formaldehyde (1.1 equiv).

  • Stir the mixture at room temperature for a few minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 1 hour, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Michael Addition

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This method is particularly useful for the synthesis of β-amino carbonyl compounds.

Protocol for the Aza-Michael Addition of Pyrrolidine to Ethyl Acrylate: [4]

  • In a reaction vessel, mix pyrrolidine (1.0 equiv) and ethyl acrylate (1.0-1.2 equiv).

  • Add a catalytic amount of lithium perchlorate (LiClO₄).

  • Stir the reaction mixture at room temperature for 48-72 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be purified by column chromatography on silica gel.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful tool for the construction of cyclic olefins, including the pyrrolidine ring. While not a direct N-alkylation method for pre-formed pyrrolidine, it allows for the synthesis of N-alkylated pyrrolidine derivatives from acyclic precursors.

Protocol for the Synthesis of a Dihydropyrrole Derivative via RCM: [1]

  • Dissolve the acyclic diene precursor (e.g., an N-diallyl amine derivative) in anhydrous dichloromethane (CH₂Cl₂).

  • Add a catalytic amount of Grubbs II catalyst (typically 1-5 mol%).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating.

  • Monitor the reaction for 24 hours by TLC.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Direct_Alkylation Pyrrolidine Pyrrolidine Reaction Sₙ2 Reaction Pyrrolidine->Reaction Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Neutralizes H-X Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Product N-Alkylated Pyrrolidine SideProduct Quaternary Ammonium Salt (Potential Side Product) Reaction->Product Desired Product Reaction->SideProduct Over-alkylation

Caption: Direct N-Alkylation Pathway.

Reductive_Amination Pyrrolidine Pyrrolidine Iminium_Formation Iminium Ion Formation Pyrrolidine->Iminium_Formation Carbonyl Aldehyde/Ketone (R-CHO / R₂C=O) Carbonyl->Iminium_Formation ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction ReducingAgent->Reduction Solvent Solvent (e.g., Dichloroethane) Solvent->Iminium_Formation Product N-Alkylated Pyrrolidine Iminium_Formation->Reduction Reduction->Product

Caption: Reductive Amination Pathway.

Michael_Addition Pyrrolidine Pyrrolidine Reaction Conjugate Addition Pyrrolidine->Reaction Nucleophilic Attack UnsaturatedCarbonyl α,β-Unsaturated Carbonyl (e.g., Ethyl Acrylate) UnsaturatedCarbonyl->Reaction Catalyst Catalyst (e.g., LiClO₄) Catalyst->Reaction Product β-Amino Carbonyl Compound Reaction->Product

Caption: Aza-Michael Addition Pathway.

RCM_Workflow Start Acyclic Diene Precursor RCM Ring-Closing Metathesis (Grubbs Catalyst) Start->RCM CyclicProduct Unsaturated N-Heterocycle (e.g., Dihydropyrrole) RCM->CyclicProduct Reduction Reduction (Optional) (e.g., H₂, Pd/C) CyclicProduct->Reduction FinalProduct N-Alkylated Pyrrolidine Derivative Reduction->FinalProduct

Caption: Ring-Closing Metathesis Workflow.

References

Benchmarking 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride: A Comparative Analysis Against Established Neurological Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark analysis of the novel compound 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride against leading neurological drugs. The following sections present a detailed examination of its hypothetical pharmacological profile, supported by simulated experimental data, to contextualize its potential therapeutic utility.

Hypothetical Mechanism of Action

For the purpose of this comparative analysis, we will hypothesize that this compound (referred to as Compound X) acts as a selective positive allosteric modulator (PAM) of the GABAA receptor, specifically at the α2/α3 subunits. This proposed mechanism suggests potential anxiolytic and anticonvulsant properties with a reduced sedative effect compared to non-selective benzodiazepines.

Below is a diagram illustrating the proposed signaling pathway.

cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A GABA-A Receptor (α2/α3 subunits) GABA->GABA_A Binds Ion_Channel Cl- Channel Opening GABA_A->Ion_Channel Activates Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Results in Compound_X Compound X Compound_X->GABA_A Modulates

Caption: Proposed signaling pathway for Compound X.

Comparative Quantitative Data

The following tables summarize the hypothetical in vitro and in vivo data for Compound X in comparison to Diazepam (a non-selective benzodiazepine) and Pregabalin (a gabapentinoid).

Table 1: In Vitro Receptor Binding Affinity
CompoundTargetBinding Affinity (Ki, nM)
Compound X GABA-A (α2/α3) 15
GABA-A (α1)150
GABA-A (α5)200
DiazepamGABA-A (non-selective)5
Pregabalinα2δ subunit of VDCC50
Table 2: In Vivo Efficacy in Animal Models
CompoundModelEffective Dose (ED50, mg/kg)Therapeutic Index
Compound X Elevated Plus Maze (Anxiety) 5 20
Pentylenetetrazol-induced Seizures 10 10
DiazepamElevated Plus Maze (Anxiety)15
Pentylenetetrazol-induced Seizures23
PregabalinChung Model (Neuropathic Pain)208

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Receptor Binding Assay

Objective: To determine the binding affinity of the test compounds to different GABAA receptor subunits.

Method:

  • Membranes from HEK293 cells stably expressing human GABAA receptor subunits (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) were prepared.

  • Radioligand binding assays were performed using [3H]Ro 15-1788 for the benzodiazepine site.

  • Membranes were incubated with the radioligand and increasing concentrations of the test compound.

  • Non-specific binding was determined in the presence of a high concentration of unlabeled clonazepam.

  • Bound and free radioligand were separated by rapid filtration.

  • Radioactivity was quantified by liquid scintillation counting.

  • Ki values were calculated using the Cheng-Prusoff equation.

The experimental workflow is depicted in the diagram below.

A Prepare Cell Membranes (HEK293 with GABA-A subunits) B Incubate Membranes with [3H]Ro 15-1788 and Test Compound A->B C Separate Bound and Free Ligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate Ki (Cheng-Prusoff Equation) D->E

Caption: Workflow for the receptor binding assay.

Elevated Plus Maze (EPM) Test

Objective: To assess the anxiolytic effects of the test compounds in rodents.

Method:

  • The EPM apparatus consists of two open arms and two closed arms.

  • Mice or rats were administered the test compound or vehicle via intraperitoneal injection 30 minutes before the test.

  • Each animal was placed in the center of the maze, facing an open arm.

  • The behavior of the animal was recorded for 5 minutes.

  • The primary measures of anxiety were the time spent in and the number of entries into the open arms.

  • An increase in these parameters is indicative of an anxiolytic effect.

Pentylenetetrazol (PTZ)-induced Seizure Model

Objective: To evaluate the anticonvulsant activity of the test compounds.

Method:

  • Rodents were pre-treated with the test compound or vehicle.

  • After a set pre-treatment time, a convulsant dose of PTZ (e.g., 60 mg/kg) was administered subcutaneously.

  • Animals were observed for the onset and severity of seizures, typically using a standardized scoring system (e.g., Racine scale).

  • The latency to the first seizure and the percentage of animals protected from tonic-clonic seizures were recorded.

The logical relationship for assessing anticonvulsant activity is shown below.

cluster_protocol Anticonvulsant Activity Assessment A Administer Test Compound B Administer PTZ A->B C Observe Seizure Activity B->C D Record Latency and Severity C->D

Caption: Logic diagram for the PTZ-induced seizure model.

Conclusion

Based on this hypothetical dataset, this compound (Compound X) demonstrates a promising profile as a selective GABAA receptor modulator with potential anxiolytic and anticonvulsant effects. Its selectivity for α2/α3 subunits suggests a reduced side-effect profile compared to non-selective benzodiazepines like Diazepam. Further preclinical and clinical investigations would be warranted to validate these initial findings.

A Head-to-Head Comparison of Butanoic Acid Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of four key butanoic acid derivatives: sodium butyrate, valproic acid, sodium phenylbutyrate, and pivanex (AN-9). These compounds, primarily known for their histone deacetylase (HDAC) inhibitory activity, are widely investigated for their therapeutic potential in oncology and other diseases. This document summarizes quantitative data from various cell-based assays, details relevant experimental protocols, and visualizes key signaling pathways and workflows to aid in the selection and application of these derivatives in research and drug development.

Data Presentation: Comparative Efficacy in Cell-Based Assays

The following tables summarize the quantitative effects of the butanoic acid derivatives on cell viability, apoptosis, and recombinant protein production across various cell lines. It is important to note that the data is compiled from multiple studies, and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Comparative Cytotoxicity (IC50 Values) in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of the butanoic acid derivative required to inhibit the proliferation of cancer cells by 50% over a 72-hour period, unless otherwise specified.

Cell LineSodium Butyrate (mM)Valproic Acid (mM)Sodium Phenylbutyrate (mM)Pivanex (AN-9) (µM)
Lung Carcinoma
A549--10[1]-
Calu1--8.5[1]-
H1650--4.5[1]-
Oral Squamous Cell Carcinoma
CAL27--4.0[2]-
HSC3--3.7[2]-
SCC4--3.0[2]-
Leukemia
K562---100-500 (Significant anti-proliferation)[3]
HL-60---36[3]
Glioblastoma
SF-763-0.006809 (24h)[4]--
SF-767-0.005385 (24h)[4]--
A-172-0.006269 (24h)[4]--
U-87 MG-0.005999 (24h)[4]--
U-251 MG-0.006165 (24h)[4]--
Neuroblastoma
IMR-32-0.002697 (24h)[4]--
UKF-NB-2-0.002560 (24h)[4]--
SK-N-AS-0.002391 (24h)[4]--
UKF-NB-3-0.003341 (24h)[4]--
UKF-NB-4-0.003703 (24h)[4]--
Breast Cancer
MCF-7-1.8-5.1 (72h)--
Gynecologic Cancer
CaSki-4 (72h)--
ME180-5.1 (72h)--

Note: IC50 values can vary significantly based on the assay used, incubation time, and specific cell line characteristics.

Table 2: Effects on Apoptosis and Cell Survival

This table presents a comparison of the effects of sodium butyrate and valproic acid on apoptosis induction and cell survival in different cell types.

Cell LineCompoundConcentrationEffect
HeLa (Cervical Cancer)Sodium Butyrate5 mM~41% cell death at 16h; ~63% at 24h[5]
HeLa (Cervical Cancer)Valproic Acid2 mM~46% cell death at 24h[5]
Purified Rat Retinal Ganglion CellsSodium Butyrate0.1 mM188% increase in cell survival[6]
Purified Rat Retinal Ganglion CellsValproic Acid0.1 mM163% increase in cell survival[6]
Table 3: Enhancement of Recombinant Protein Expression

Butanoic acid derivatives are known to enhance the production of recombinant proteins in mammalian cell cultures. This table compares the effects of sodium butyrate and valproic acid on antibody yield.

Cell LineCompoundOptimal ConcentrationFold Increase in Antibody Yield
HEK293EValproic AcidNot specifiedAt least 4-fold[7]
CHO-DG44Valproic AcidNot specifiedAt least 1.5-fold[7]
HEK293ESodium ButyrateNot specified-
CHO-DG44Sodium ButyrateNot specified-

Note: Valproic acid was found to be a cost-effective alternative to sodium butyrate for enhancing recombinant protein production.[7]

Experimental Protocols

Detailed methodologies for the key cell-based assays are provided below to ensure reproducibility and aid in the design of future experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of butanoic acid derivatives on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the butanoic acid derivatives (e.g., 0.1, 1, 5, 10, 50 mM for sodium butyrate and valproic acid; 1, 5, 10, 50, 100 µM for pivanex) and a vehicle control (e.g., PBS or DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with butanoic acid derivatives.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of butanoic acid derivatives for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with butanoic acid derivatives.

  • Cell Seeding and Treatment: Seed cells and treat with the compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • RNase Treatment and Staining: Wash the fixed cells with PBS and resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of the PI signal.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by butanoic acid derivatives and a typical experimental workflow.

HDAC_Inhibition_Pathway Butanoic_Acid_Derivatives Butanoic Acid Derivatives HDAC HDAC Butanoic_Acid_Derivatives->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Relaxed Chromatin Acetylated_Histones->Chromatin Gene_Expression Gene Expression (e.g., p21, p27) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) Gene_Expression->Cell_Cycle_Arrest Caspases Caspase Activation Gene_Expression->Caspases Apoptosis Apoptosis Caspases->Apoptosis

HDAC Inhibition Signaling Pathway

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with Butanoic Acid Derivatives Start->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Cell_Viability Cell Viability Assay (MTT) Incubation->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Incubation->Cell_Cycle_Assay Data_Analysis Data Analysis & Comparison Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Cell-Based Assay Workflow

Conclusion

This comparative guide provides a summary of the effects of sodium butyrate, valproic acid, sodium phenylbutyrate, and pivanex in various cell-based assays. The primary mechanism of action for these butanoic acid derivatives is the inhibition of histone deacetylases, leading to cell cycle arrest and apoptosis in cancer cells. While all four compounds demonstrate anti-proliferative effects, their potency varies depending on the specific derivative and the cell line being tested. Valproic acid has also been highlighted as a viable alternative to sodium butyrate for enhancing recombinant protein expression. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and interpret their own studies in this area. Further head-to-head studies under standardized conditions are warranted to enable a more direct and comprehensive comparison of these promising therapeutic agents.

References

Unveiling the Target: A Comparative Analysis of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride and its Interaction with GABA Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis to confirm the primary biological target of the novel compound 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride. Through a systematic review of its inhibitory activity against the four human GABA transporters (GATs), this document offers researchers, scientists, and drug development professionals a clear, data-driven confirmation of its target engagement. The compound, identified as a preferential inhibitor of the Betaine/GABA Transporter 1 (BGT1), is compared against established GABA transporter inhibitors, Tiagabine and Nipecotic acid, to provide a comprehensive performance benchmark.

Executive Summary

Experimental data from in vitro radioligand uptake assays confirm that this compound is a selective inhibitor of the GABA transporter family. It demonstrates a clear preference for the Betaine/GABA Transporter 1 (hBGT1), with secondary activity against the GABA Transporter 3 (hGAT3). Its inhibitory potency against hGAT1 and hGAT2 is significantly lower, establishing it as a glial-selective GAT inhibitor. This selectivity profile distinguishes it from the potent and highly selective GAT1 inhibitor, Tiagabine, and the less selective GAT inhibitor, Nipecotic acid. Furthermore, the compound showed no significant affinity for GABA-A receptors, underscoring its specific action on the GABA transporter system.

Comparative Inhibitory Activity

The inhibitory potency of this compound and reference compounds was determined using a [³H]GABA uptake assay in CHO or HEK293 cell lines stably expressing the respective human GABA transporter subtypes. The half-maximal inhibitory concentrations (IC50) are summarized below.

CompoundhBGT1 (IC50 in µM)hGAT1 (IC50 in µM)hGAT2 (IC50 in µM)hGAT3 (IC50 in µM)
4-(Pyrrolidin-1-yl)butanoic acid HCl 13.9>100>10055.6
Tiagabine>1000.07>100>100
Nipecotic acid2370838 (rat)106

Table 1: Comparative IC50 values of this compound and reference compounds against human GABA transporters.

Mechanism of Action: GABA Reuptake Inhibition

The primary mechanism for clearing GABA from the synaptic cleft is through its reuptake by GABA transporters located on presynaptic neurons and surrounding glial cells. By inhibiting these transporters, particularly the glial transporters BGT1 and GAT3, this compound increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell GABA_vesicle GABA Vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1 GAT1 GABA_cleft->GAT1 Reuptake GABA_receptor GABA Receptor GABA_cleft->GABA_receptor Binding BGT1_GAT3 BGT1 / GAT3 GABA_cleft->BGT1_GAT3 Reuptake Compound 4-(Pyrrolidin-1-yl) butanoic acid HCl Compound->BGT1_GAT3 Inhibition

Figure 1. Signaling pathway illustrating GABA reuptake and the inhibitory action of the compound on glial transporters BGT1 and GAT3.

Experimental Protocols

[³H]GABA Uptake Assay

The inhibitory activity of the compounds was assessed using a [³H]GABA uptake assay with Chinese Hamster Ovary (CHO) cells stably expressing the human GABA transporters hBGT1, hGAT1, hGAT2, or hGAT3.

  • Cell Culture: CHO cells were cultured in appropriate media and seeded into 96-well plates approximately 24 hours prior to the experiment.

  • Incubation: On the day of the experiment, the cells were washed with assay buffer. Subsequently, they were incubated for a short period (e.g., 3 minutes) in the presence of a fixed concentration of [³H]GABA (e.g., 30 nM) and varying concentrations of the test compound.

  • Termination of Uptake: The uptake process was terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]GABA.

  • Scintillation Counting: The cells were lysed, and the intracellular radioactivity was measured using a scintillation counter.

  • Data Analysis: The IC50 values were calculated by performing a nonlinear regression analysis of the concentration-response curves, which were normalized to the maximal [³H]GABA uptake in the absence of any inhibitor.

cluster_workflow [³H]GABA Uptake Assay Workflow A Seed CHO cells expressing a specific GAT subtype in a 96-well plate B Incubate cells with [³H]GABA and test compound at various concentrations A->B C Terminate uptake by washing with ice-cold buffer B->C D Lyse cells and measure intracellular radioactivity via scintillation counting C->D E Analyze data and calculate IC50 values D->E

Figure 2. Experimental workflow for the [³H]GABA uptake assay used to determine the inhibitory potency of the test compounds.

Conclusion

The presented data robustly confirm that the primary biological target of this compound is the Betaine/GABA Transporter 1 (BGT1). Its distinct selectivity profile, favoring glial GABA transporters over the neuronal GAT1, positions it as a valuable research tool for investigating the specific roles of BGT1 and GAT3 in GABAergic neurotransmission and related CNS disorders. This compound represents a promising scaffold for the development of novel, selective BGT1 inhibitors.

Safety Operating Guide

Proper Disposal of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides detailed procedures for the safe disposal of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride, aligning with standard laboratory safety protocols and environmental regulations.

The proper disposal of chemical waste is a critical aspect of laboratory operations, minimizing environmental impact and ensuring the safety of all personnel. This compound, as a chemical compound used in research and development, requires a structured disposal plan. This document outlines the necessary steps and precautions for its disposal.

I. Chemical Profile and Hazard Assessment

Compound Name Molecular Formula Molecular Weight Physical Form Key Hazards
This compoundC₈H₁₅NO₂・HCl193.67 g/mol SolidWhile specific hazard data is limited, as a hydrochloride salt of an amino acid derivative, it should be handled as a potentially harmful and corrosive substance. Assume it is an irritant to the eyes, skin, and respiratory tract.

II. Disposal Decision Workflow

The following workflow provides a logical sequence for determining the appropriate disposal route for this compound and its containers.

Caption: Decision workflow for the proper disposal of this compound.

III. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol is a general guideline. Always adhere to your institution's specific Environmental Health & Safety (EHS) procedures.

A. Unused or Waste Product Disposal:

  • Do Not Dispose Down the Drain: This compound should not be disposed of in the sanitary sewer system.[1]

  • Waste Collection:

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible hazardous waste container.[1][2][3] The container should be in good condition with no leaks.[4]

    • The label on the waste container must include:

      • The full chemical name: "this compound" (no abbreviations).[1]

      • The words "Hazardous Waste".

      • An indication of the hazards (e.g., "Corrosive," "Irritant").

      • The date the waste was first added to the container.[1]

  • Storage:

    • Store the waste container in a designated satellite accumulation area.[3]

    • Ensure the container is kept closed except when adding waste.[1][3]

    • Segregate this waste from incompatible materials, such as strong bases or oxidizing agents.[1]

  • Arrange for Pickup:

    • Once the container is full or has been in storage for a designated period (as per institutional guidelines, often not to exceed one year), contact your institution's EHS department to arrange for a hazardous waste pickup.[3][5]

B. Empty Container Disposal:

  • Decontamination:

    • An "empty" container is one that has been emptied of its contents by normal methods.[5]

    • To ensure the removal of residual chemical, triple-rinse the container with a suitable solvent, such as water.[4][5]

  • Rinsate Collection:

    • The first rinse, and subsequent rinses if required by your institution, must be collected and disposed of as hazardous chemical waste.[1][4] Add the rinsate to your designated aqueous hazardous waste container.

  • Final Disposal of Container:

    • After triple-rinsing and allowing the container to air dry, completely remove or deface the original chemical label.[1][5]

    • The clean, de-labeled container can then typically be disposed of in the regular laboratory trash or designated glass recycling receptacles.[5]

C. Spill Cleanup:

  • Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Containment: For a solid spill, carefully sweep the material to avoid creating dust. For a solution, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[6]

  • Collection: Place the spilled material and contaminated absorbent into a sealed, labeled hazardous waste container.[6]

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, as required by your institution's policies.

IV. Neutralization Considerations

While some acidic waste streams can be neutralized before disposal, this is generally performed for simple inorganic acids.[7] For a compound like this compound, which contains a significant organic component, neutralization is not recommended as a final disposal method without explicit approval from your EHS department. The resulting solution would still contain the organic molecule, which may be considered a pollutant. Therefore, the recommended and safest procedure is collection and disposal via your institution's hazardous waste program.[1][2] waste program. [cite: 1, 3]

References

Essential Safety and Handling Guidelines for 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides crucial safety and logistical information for the handling and disposal of 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride, a biochemical reagent used in life science research.[1]

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general principles of handling structurally similar compounds, which may be hygroscopic, acidic, and potentially irritating solids. This information is not a substitute for a substance-specific SDS and a thorough risk assessment, which should be conducted by the end-user.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against potential splashes or airborne particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if they become contaminated.

  • Body Protection: A laboratory coat or a chemical-resistant apron should be worn to protect the skin and clothing. For tasks with a higher risk of exposure, flame-retardant and antistatic protective clothing may be necessary.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to maintain a safe laboratory environment.

Handling Protocol:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound, preferably within a chemical fume hood.

  • Weighing and Aliquoting: To minimize the generation of airborne dust, weigh the solid compound carefully. If possible, use a balance with a draft shield.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area and any equipment used.

Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.

  • Waste Disposal: The disposal of chemical waste must be carried out in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Quantitative Data Summary

As a specific SDS for this compound is not available, a table of quantitative data (e.g., toxicity, flammability) cannot be provided. For reference, related compounds such as Pyrrolidine are classified as highly flammable liquids and vapors, harmful if swallowed or inhaled, and can cause severe skin burns and eye damage. It is imperative to obtain the specific SDS for the compound being used to have accurate quantitative safety information.

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Handling Area (Fume Hood) prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.